LKY-047
Description
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Properties
Molecular Formula |
C23H19NO7 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H19NO7/c1-23(2)20(30-22(26)9-5-14-3-7-17(8-4-14)24(27)28)12-16-11-15-6-10-21(25)29-18(15)13-19(16)31-23/h3-11,13,20H,12H2,1-2H3/b9-5+/t20-/m0/s1 |
InChI Key |
AEVGNLMZEXKNKR-MRSBXDGLSA-N |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
LKY-047 and its Interaction with Cytochrome P450 2J2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LKY-047, a derivative of decursin, has been identified as a potent and highly selective reversible inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound on CYP2J2, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development investigating the role of CYP2J2 in both xenobiotic metabolism and endogenous signaling pathways.
Introduction to CYP2J2
Cytochrome P450 2J2 (CYP2J2) is a member of the cytochrome P450 superfamily of enzymes, primarily expressed in extrahepatic tissues, with the highest concentrations found in the cardiovascular system and the gastrointestinal tract.[4] It plays a crucial role in the metabolism of a variety of endogenous and exogenous compounds.
Endogenous Functions: CYP2J2 is a key enzyme in the metabolism of polyunsaturated fatty acids, particularly arachidonic acid, converting it to cardioprotective epoxyeicosatrienoic acids (EETs).[4][5] These EETs are involved in vasodilation, anti-inflammatory processes, and the protection of cardiac tissue from ischemic injury.[4]
Xenobiotic Metabolism: CYP2J2 is also involved in the metabolism of numerous drugs, including antihistamines such as astemizole, terfenadine, and ebastine.[1][2][3] Its extrahepatic expression makes it a significant contributor to the first-pass metabolism of certain orally administered drugs.
Role in Disease: Overexpression of CYP2J2 has been implicated in the progression of various cancers by promoting cell proliferation and angiogenesis.[4] This makes CYP2J2 a potential therapeutic target in oncology.
Mechanism of Action of this compound on CYP2J2
This compound acts as a potent and selective reversible inhibitor of CYP2J2.[1][2][3] Its mechanism of inhibition is substrate-dependent.
-
Competitive Inhibition: this compound demonstrates competitive inhibition of CYP2J2-mediated O-demethylation of astemizole and hydroxylation of terfenadine.[1][2][3] This indicates that this compound and these substrates likely bind to the same active site on the CYP2J2 enzyme.
-
Uncompetitive Inhibition: In the case of ebastine hydroxylation, this compound acts as an uncompetitive inhibitor.[1][2][3] This suggests that this compound binds to the enzyme-substrate complex, rather than the free enzyme.
Importantly, this compound is not a mechanism-based inhibitor, meaning its inhibitory effect is not dependent on its own metabolism by CYP2J2.[2][3]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory potency and selectivity of this compound against CYP2J2 have been characterized using various in vitro assays.
| Parameter | Substrate | Value (µM) | Inhibition Type | Reference |
| IC50 | Astemizole | 1.7 | - | [1] |
| Ki | Astemizole O-demethylase | 0.96 | Competitive | [1][2][3] |
| Ki | Terfenadine hydroxylase | 2.61 | Competitive | [1][2][3] |
| Ki | Ebastine hydroxylation | 3.61 | Uncompetitive | [1][2][3] |
Selectivity Profile:
This compound exhibits high selectivity for CYP2J2 over other major human cytochrome P450 isoforms.
| CYP Isoform | IC50 (µM) | Reference |
| CYP1A2 | > 50 | [2][3] |
| CYP2A6 | > 50 | [2][3] |
| CYP2B6 | > 50 | [2][3] |
| CYP2C8 | > 50 | [2][3] |
| CYP2C9 | > 50 | [2][3] |
| CYP2C19 | > 50 | [2][3] |
| CYP2D6 | > 50 (weak inhibition at 20 µM) | [1][2] |
| CYP2E1 | > 50 | [2][3] |
| CYP3A4 | > 50 | [2][3] |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the interaction of this compound with CYP2J2.
CYP2J2 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol outlines the general procedure for determining the inhibitory effect of this compound on CYP2J2 activity using pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
CYP2J2 substrate (e.g., astemizole, terfenadine)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare a pre-incubation mixture containing HLMs (final concentration, e.g., 0.2 mg/mL), this compound (at various concentrations), and potassium phosphate buffer.
-
Include a control group without this compound.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Add the CYP2J2 substrate (at a concentration near its Km value) to the pre-incubated mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for analysis of the metabolite formation using a validated LC-MS/MS method.
-
Determination of Ki and Inhibition Type
To determine the inhibition constant (Ki) and the type of inhibition (competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor (this compound).
Procedure:
-
Follow the general inhibition assay protocol described above.
-
Set up a matrix of experiments with at least four to five concentrations of the CYP2J2 substrate spanning its Km value and at least four to five concentrations of this compound.
-
Measure the initial velocity (rate of metabolite formation) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon, or Cornish-Bowden plots) and non-linear regression analysis to determine the Ki and the mode of inhibition.
LC-MS/MS Analysis of Metabolites
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of the metabolites formed in the inhibition assays.
General Parameters:
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used to detect and quantify the parent substrate and its specific metabolite. The MRM transitions for the analyte and internal standard need to be optimized.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships in Inhibition
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of CYP2J2. Its high potency and selectivity make it an ideal chemical probe for reaction phenotyping studies to determine the contribution of CYP2J2 to the metabolism of new chemical entities. Furthermore, given the emerging roles of CYP2J2 in cardiovascular physiology and cancer, this compound can be utilized to investigate the therapeutic potential of modulating CYP2J2 activity in various disease models. Researchers and drug development professionals should consider the substrate-dependent nature of this compound's inhibitory mechanism when designing and interpreting experimental outcomes.
References
- 1. Cytochrome P450 2J2 promotes the neoplastic phenotype of carcinoma cells and is up-regulated in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2J2: Arachidonic Acid, Inflammation, and Heart Disease [geneticlifehacks.com]
- 4. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired transactivation of the human CYP2J2 arachidonic acid epoxygenase gene in HepG2 cells subjected to nitrative stress - PMC [pmc.ncbi.nlm.nih.gov]
LKY-047: A Potent and Selective Decursin Derivative Targeting Cytochrome P450 2J2
A Technical Guide for Researchers and Drug Development Professionals
Abstract
LKY-047, a semi-synthetic derivative of the natural pyranocoumarin decursin, has emerged as a highly potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] This technical guide provides a comprehensive overview of the core structural and functional aspects of this compound, with a focus on its mechanism of action, inhibitory kinetics, and selectivity. Detailed experimental methodologies for its synthesis and for conducting CYP2J2 inhibition assays are presented, alongside structured quantitative data and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating CYP2J2 and its inhibitors for therapeutic applications.
Introduction: The Significance of Decursin and its Derivatives
Decursin, a natural compound isolated from the roots of Angelica gigas, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. However, limitations such as low water solubility have prompted the development of semi-synthetic derivatives to enhance its therapeutic potential. This compound is one such derivative, specifically engineered to exhibit potent and selective inhibitory activity against the human cytochrome P450 enzyme, CYP2J2.
This compound: Structure and Core Properties
This compound is chemically identified as (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester.[1][2][3] It is a derivative of decursin, where the angelic acid ester group of decursin is replaced with a (4-Nitro-phenyl)-acrylic acid moiety. This structural modification is key to its enhanced inhibitory activity and selectivity for CYP2J2.
Mechanism of Action: Selective Inhibition of CYP2J2
This compound functions as a potent and selective, reversible inhibitor of cytochrome P450 2J2.[1] CYP2J2 is an enzyme primarily expressed in extrahepatic tissues, including the cardiovascular system and various tumors, where it is involved in the metabolism of endogenous signaling molecules like arachidonic acid, as well as some clinical drugs.
The inhibitory action of this compound on CYP2J2 is substrate-dependent, exhibiting different modes of inhibition for various CYP2J2 substrates. It acts as a strong competitive inhibitor of CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities.[1][2] In contrast, it demonstrates uncompetitive inhibition of CYP2J2-mediated ebastine hydroxylation.[1][2] Importantly, pre-incubation of this compound with human liver microsomes (HLMs) and NADPH does not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[1][2]
Signaling Pathway of CYP2J2 Inhibition
The following diagram illustrates the mechanism of competitive and uncompetitive inhibition of CYP2J2 by this compound.
Quantitative Data on Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against CYP2J2
| Substrate | Inhibition Type | IC50 (μM) | Ki (μM) |
| Astemizole | Competitive | 1.7 | 0.96 |
| Terfenadine | Competitive | - | 2.61 |
| Ebastine | Uncompetitive | - | 3.61 |
Data sourced from studies using human liver microsomes.[1][2]
Table 2: Selectivity of this compound against Other Human P450 Enzymes
| CYP Isoform | IC50 (μM) |
| CYP1A2 | > 50 |
| CYP2A6 | > 50 |
| CYP2B6 | > 50 |
| CYP2C8 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP2E1 | > 50 |
| CYP3A | > 50 |
This compound is considered highly selective for CYP2J2 as it shows no significant inhibition of other major human P450 enzymes at concentrations up to 50 μM.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for conducting CYP2J2 inhibition assays.
Synthesis of this compound
The synthesis of this compound is based on the semi-synthesis from (+)-decursinol, which can be isolated from Angelica gigas. The general procedure involves an esterification reaction.
Materials:
-
(+)-Decursinol
-
(4-Nitro-phenyl)-acrylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve (+)-decursinol and (4-Nitro-phenyl)-acrylic acid in anhydrous DCM.
-
Add EDC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
CYP2J2 Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory effect of this compound on CYP2J2 activity using human liver microsomes (HLMs) or recombinant CYP2J2.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2J2
-
CYP2J2 substrate (e.g., astemizole)
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the CYP2J2 substrate and this compound in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the potassium phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
HLMs or recombinant CYP2J2
-
Aqueous solution of this compound at various concentrations (or vehicle control)
-
Aqueous solution of the CYP2J2 substrate (e.g., astemizole)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the substrate's metabolite.
-
Data Analysis: Determine the rate of metabolite formation in the presence and absence of this compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For Ki determination, perform the assay with multiple substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Lineweaver-Burk plots).
Experimental Workflow Diagram
The following diagram outlines the general workflow for the CYP2J2 inhibition assay.
Conclusion
This compound stands out as a valuable research tool for investigating the physiological and pathological roles of CYP2J2. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. For drug development professionals, the structural backbone of this compound offers a promising scaffold for the design of novel therapeutics targeting CYP2J2-related pathways in diseases such as cancer and cardiovascular disorders. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its analogues.
References
LKY-047: A Potent and Selective Inhibitor of Cytochrome P450 2J2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LKY-047 is a synthetic derivative of decursin, identified as a potent and highly selective inhibitor of Cytochrome P450 2J2 (CYP2J2).[1][2] This technical guide provides a comprehensive overview of the inhibitory characteristics of this compound, including its inhibitory constant (Ki), mechanism of inhibition, and selectivity. Detailed experimental protocols for determining these parameters and diagrams of associated signaling pathways are presented to support further research and drug development applications.
Quantitative Inhibition Data
The inhibitory potency of this compound against CYP2J2 has been characterized using various substrates. The inhibitory constant (Ki) and the mode of inhibition are dependent on the substrate used in the assay.[1][2][3]
| Substrate | Inhibition Type | Inhibitory Constant (Ki) |
| Astemizole (O-demethylase activity) | Competitive | 0.96 µM[1][2][3] |
| Terfenadine (hydroxylase activity) | Competitive | 2.61 µM[1][2][3] |
| Ebastine (hydroxylation) | Uncompetitive | 3.61 µM[1][2][3] |
This compound demonstrates high selectivity for CYP2J2. It shows no significant inhibitory effect on other major human P450 isoforms, including CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 µM for these enzymes.[1][2]
Experimental Protocols
The determination of the inhibitory constant (Ki) of this compound against CYP2J2 involves in vitro enzyme inhibition assays using human liver microsomes (HLMs) or recombinant CYP2J2 enzymes.
Determination of Ki for CYP2J2-mediated Astemizole O-demethylation
This protocol outlines the general steps to determine the Ki of this compound for the O-demethylation of astemizole catalyzed by CYP2J2.
1. Materials and Reagents:
-
This compound
-
Astemizole
-
Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2J2
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., terfenadine)
-
LC-MS/MS system for metabolite quantification
2. Incubation Procedure:
-
Prepare a reaction mixture containing human liver microsomes (or recombinant CYP2J2), potassium phosphate buffer, and various concentrations of the substrate, astemizole.
-
Add different concentrations of the inhibitor, this compound, to the reaction mixtures. A control group with no inhibitor should be included.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
3. Analytical Method:
-
Quantify the formation of the astemizole metabolite (O-desmethylastemizole) using a validated LC-MS/MS method.
-
Use an appropriate internal standard to ensure accuracy and precision.
4. Data Analysis:
-
Calculate the reaction velocity (rate of metabolite formation) for each substrate and inhibitor concentration.
-
Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten kinetics).
-
Generate graphical plots, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate concentration]), to determine the type of inhibition and the inhibitory constant (Ki). For competitive inhibition, the lines will intersect on the y-axis, while for uncompetitive inhibition, the lines will be parallel.
Signaling Pathways and Logical Relationships
CYP2J2-Mediated Signaling Pathways
CYP2J2 metabolizes arachidonic acid to epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes, including the regulation of inflammation and cardiovascular function. By inhibiting CYP2J2, this compound can modulate these downstream signaling pathways.
Caption: this compound inhibits CYP2J2, reducing EET production and affecting downstream pathways.
Experimental Workflow for Ki Determination
The following diagram illustrates the key steps in determining the inhibitory constant (Ki) of this compound.
Caption: Workflow for determining the inhibitory constant (Ki) of this compound.
Mechanisms of Inhibition
This compound exhibits different modes of inhibition depending on the CYP2J2 substrate. The following diagrams illustrate the principles of competitive and uncompetitive inhibition.
Competitive Inhibition
References
An In-depth Technical Guide to the Selectivity Profile of LKY-047 Against P450 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of LKY-047, a potent and selective inhibitor of the cytochrome P450 2J2 (CYP2J2) isoform. The information is intended for professionals in the fields of pharmacology, drug metabolism, and preclinical drug development to facilitate the use of this compound as a critical tool in reaction phenotyping and drug-drug interaction studies.
Executive Summary
This compound, a derivative of decursin, has been identified as a highly selective, reversible, and competitive inhibitor of CYP2J2.[1][2] It demonstrates minimal to no inhibitory activity against a panel of other major human P450 isoforms, making it an invaluable tool for elucidating the role of CYP2J2 in xenobiotic metabolism.[3][4] This guide summarizes the quantitative inhibitory data, details the typical experimental protocols for assessing its selectivity, and provides visual representations of the experimental workflow.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against a range of P450 isoforms. The data clearly indicates a high degree of selectivity for CYP2J2.
Table 1: IC50 and Ki Values for this compound Inhibition of CYP2J2
| Substrate | Inhibition Parameter | Value (µM) | Type of Inhibition |
| Astemizole O-demethylase | IC50 | 1.7[1][2] | - |
| Astemizole O-demethylase | Ki | 0.96[1][2] | Competitive[1][2] |
| Terfenadine hydroxylase | Ki | 2.61[1][2] | Competitive[1][2] |
| Ebastine hydroxylation | Ki | 3.61[1][2] | Uncompetitive[1][2] |
Table 2: Selectivity of this compound Against Other P450 Isoforms
| P450 Isoform | IC50 (µM) |
| CYP1A2 | > 50[3][4] |
| CYP2A6 | > 50[3][4] |
| CYP2B6 | > 50[3][4] |
| CYP2C8 | > 50[3][4] |
| CYP2C9 | > 50[3][4] |
| CYP2C19 | > 50[3][4] |
| CYP2D6 | > 50 (Weakly inhibits at 20 µM)[1][3] |
| CYP2E1 | > 50[3][4] |
| CYP3A | > 50[3][4] |
At a concentration of 20 µM, this compound was found to inhibit CYP2J2 by 85.3% while only slightly affecting the activities of other tested P450 enzymes.[3] A weak inhibition of CYP2D6 (37.2%) was observed at this high concentration.[1][3] Importantly, pre-incubation of this compound with human liver microsomes and NADPH did not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[3][4]
Experimental Protocols for P450 Inhibition Assays
The following outlines a generalized methodology for determining the inhibitory profile of a compound like this compound against various P450 isoforms.
3.1 Materials and Reagents
-
Human Liver Microsomes (HLMs)
-
Recombinant human P450 enzymes (for specific isoform studies)
-
This compound (test inhibitor)
-
Known P450 isoform-selective inhibitors (positive controls)
-
P450 isoform-specific substrates (e.g., astemizole for CYP2J2, phenacetin for CYP1A2, etc.)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system for analysis
3.2 General Incubation Procedure
-
Preparation: Prepare stock solutions of this compound, substrates, and control inhibitors in an appropriate solvent (e.g., DMSO, methanol).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine potassium phosphate buffer, human liver microsomes, and the test inhibitor (this compound) at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the P450 isoform-specific substrate and an NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.
-
Analysis: Analyze the formation of the metabolite from the specific substrate using a validated LC-MS/MS method.
3.3 Data Analysis
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), experiments are conducted with multiple concentrations of both the substrate and the inhibitor. The data is then fitted to various enzyme inhibition models (e.g., Michaelis-Menten with inhibition term) and visualized using plots such as Lineweaver-Burk or Dixon plots.
Visualizations
Diagram 1: Experimental Workflow for P450 Inhibition Assay
Workflow for determining P450 inhibition.
Diagram 2: this compound's Selective Inhibition of CYP2J2-Mediated Metabolism
Selective inhibition of CYP2J2 by this compound.
Conclusion
The available data robustly supports the characterization of this compound as a potent and highly selective inhibitor of CYP2J2.[3][4] Its utility as a chemical probe in in vitro drug metabolism studies is significant, allowing for the precise determination of CYP2J2's contribution to the metabolism of new chemical entities. Researchers and drug development professionals can confidently employ this compound in reaction phenotyping assays to generate critical data for regulatory submissions and to better predict potential drug-drug interactions involving the CYP2J2 pathway.
References
LKY-047: A Technical Guide to its Competitive Inhibition of CYP2J2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LKY-047, a potent and selective competitive inhibitor of the human cytochrome P450 enzyme CYP2J2. The information presented herein is compiled from published scientific literature to support research and development activities in drug metabolism and pharmacology.
Core Concepts: Competitive Inhibition by this compound
This compound is a derivative of decursin that demonstrates a reversible and competitive mechanism of inhibition against CYP2J2.[1][2][3][4] It acts as a strong competitive inhibitor of CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities.[1][2][3] Notably, its inhibitory action is not mechanism-based, as pre-incubation with human liver microsomes (HLMs) and NADPH does not alter its inhibitory potency.[2][3] In the context of ebastine hydroxylation by CYP2J2, this compound displays an uncompetitive inhibition pattern.[1][2][3]
Quantitative Data on Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against CYP2J2
| Parameter | Substrate | Value (µM) | Inhibition Type |
| IC50 | - | 1.7[1] | - |
| Ki | Astemizole | 0.96[1][2][3] | Competitive |
| Ki | Terfenadine | 2.61[1][2][3] | Competitive |
| Ki | Ebastine | 3.61[1][2][3] | Uncompetitive |
Table 2: Selectivity of this compound against other Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50[2][3] |
| CYP2A6 | > 50[2][3] |
| CYP2B6 | > 50[2][3] |
| CYP2C8 | > 50[2][3] |
| CYP2C9 | > 50[2][3] |
| CYP2C19 | > 50[2][3] |
| CYP2D6 | > 50 (weakly inhibits at 20 µM)[1][2] |
| CYP2E1 | > 50[2][3] |
| CYP3A | > 50[2][3] |
Signaling Pathways and Experimental Workflows
Visual representations of the mechanism of action and experimental procedures are provided below to facilitate understanding.
Caption: Competitive inhibition of CYP2J2 by this compound.
Caption: Experimental workflow for determining CYP2J2 inhibition.
Experimental Protocols
The following are generalized experimental protocols for determining the competitive inhibition of CYP2J2 by this compound, based on standard methodologies in the field. For precise experimental details, consultation of the primary literature is recommended.
Materials and Reagents
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP2J2 Substrates (e.g., Astemizole, Terfenadine)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination and sample preparation
-
Internal standard for LC-MS/MS analysis
IC50 Determination
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 5-10 minutes) at 37°C.
-
Reaction Initiation: Add the CYP2J2 substrate (e.g., astemizole at a concentration near its Km) to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite from the substrate using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Determination of Inhibition Type and Ki
-
Experimental Setup: Perform a series of experiments similar to the IC50 determination, but with varying concentrations of both the substrate and this compound.
-
Data Collection: Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
-
Graphical Analysis: Generate Lineweaver-Burk or Dixon plots from the data.
-
Lineweaver-Burk Plot: A plot of 1/velocity versus 1/[Substrate]. For competitive inhibition, the lines will intersect on the y-axis.
-
Dixon Plot: A plot of 1/velocity versus [Inhibitor] at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where -[Inhibitor] = Ki.
-
-
Non-linear Regression Analysis: Fit the velocity data to different enzyme inhibition models (competitive, non-competitive, uncompetitive, mixed-type) using specialized software to determine the best-fit model and calculate the Ki value.
Test for Mechanism-Based Inhibition
-
Pre-incubation with NADPH: Pre-incubate HLMs with this compound in the presence of an NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes).
-
Dilution and Substrate Addition: After pre-incubation, dilute the mixture to minimize the concentration of this compound and add the substrate to measure the remaining enzyme activity.
-
Analysis: If this compound were a mechanism-based inhibitor, a time- and NADPH-dependent loss of enzyme activity would be observed. The lack of such a decrease confirms that it is not a mechanism-based inhibitor.[2][3]
References
LKY-047: A Technical Guide to its Uncompetitive Inhibition of CYP2J2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the uncompetitive inhibition mechanism of LKY-047, a selective inhibitor of Cytochrome P450 2J2 (CYP2J2). This compound exhibits a substrate-dependent inhibition profile, acting as a competitive inhibitor for certain CYP2J2-mediated reactions while demonstrating uncompetitive inhibition for the hydroxylation of ebastine. This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and workflows through structured diagrams to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and CYP2J2
Cytochrome P450 2J2 (CYP2J2) is an enzyme primarily expressed in extrahepatic tissues, notably the cardiovascular system and the gastrointestinal tract. It plays a significant role in the metabolism of endogenous substances like arachidonic acid and various xenobiotics, including the antihistamine ebastine.[1]
This compound, a decursin derivative, has been identified as a potent and selective inhibitor of CYP2J2.[2] Its inhibitory mechanism is of particular interest as it varies depending on the substrate being metabolized by CYP2J2. While it competitively inhibits astemizole O-demethylase and terfenadine hydroxylase activities, it acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation.[2][3] This dual mechanism highlights the complexity of drug-enzyme interactions and underscores the importance of detailed mechanistic studies in drug development. This compound's selectivity for CYP2J2 over other major human P450 isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A) makes it a valuable tool for studying the specific functions and metabolic pathways of this enzyme.[2][3]
Uncompetitive Inhibition Mechanism
Uncompetitive inhibition is a form of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to the product.
A key characteristic of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, indicating that both the maximum velocity (Vmax) and the Michaelis constant (Km) are decreased. This is because the inhibitor, by binding to the ES complex, effectively reduces the concentration of the ES complex that can proceed to form the product, thereby lowering Vmax. The decrease in Km, which represents the substrate concentration at half-maximal velocity, is a consequence of Le Châtelier's principle; the depletion of the ES complex by the inhibitor drives the equilibrium of E + S ⇌ ES to the right, increasing the apparent affinity of the enzyme for the substrate.
The following diagram illustrates the uncompetitive inhibition mechanism of this compound on CYP2J2-mediated ebastine hydroxylation.
Quantitative Data
The inhibitory potency of this compound against CYP2J2 has been quantified through the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound's interaction with CYP2J2.
Table 1: Inhibition of CYP2J2 by this compound
| Substrate | Inhibition Type | Ki (µM) | Reference |
| Ebastine | Uncompetitive | 3.61 | [2][3] |
| Astemizole | Competitive | 0.96 | [2][3] |
| Terfenadine | Competitive | 2.61 | [2][3] |
Table 2: Selectivity of this compound
| P450 Isoform | IC50 (µM) | Reference |
| CYP1A2 | > 50 | [2][3] |
| CYP2A6 | > 50 | [2][3] |
| CYP2B6 | > 50 | [2][3] |
| CYP2C8 | > 50 | [2][3] |
| CYP2C9 | > 50 | [2][3] |
| CYP2C19 | > 50 | [2][3] |
| CYP2D6 | > 50 | [2][3] |
| CYP2E1 | > 50 | [2][3] |
| CYP3A | > 50 | [2][3] |
Experimental Protocols
The determination of the uncompetitive inhibition of CYP2J2-mediated ebastine hydroxylation by this compound involves in vitro assays using human liver microsomes (HLMs) or recombinant CYP2J2 enzymes. The general workflow for such an experiment is outlined below.
Materials and Reagents
-
Ebastine: Commercially available.
-
Human Liver Microsomes (HLMs) or recombinant human CYP2J2: Commercially available.
-
NADPH generating system: Typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[4]
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[5]
-
Acetonitrile (ice-cold): For reaction quenching.[5]
-
Internal Standard: For LC-MS/MS analysis (e.g., terfenadine).[5]
Assay Procedure for Uncompetitive Inhibition
-
Preparation of Reaction Mixtures:
-
In microcentrifuge tubes, prepare reaction mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.1 mg/mL) or recombinant CYP2J2 (e.g., 1 nM), and varying concentrations of ebastine (e.g., 0.2 to 5 µM).[4][6]
-
Add varying concentrations of this compound to the respective tubes. A vehicle control (without this compound) should be included.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.[5]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH generating system to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specific duration, ensuring the reaction is in the linear range (e.g., 2 to 5 minutes).[4]
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.[5] This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to HPLC vials for analysis.
-
Quantify the formation of hydroxyebastine using a validated LC-MS/MS method. An internal standard should be used to ensure accuracy.
-
Data Analysis
-
Calculate Reaction Velocities: Determine the rate of hydroxyebastine formation for each concentration of substrate and inhibitor.
-
Construct Lineweaver-Burk Plot: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Determine Inhibition Type and Ki: For uncompetitive inhibition, the lines on the Lineweaver-Burk plot will be parallel. The inhibition constant (Ki) can be determined from secondary plots of the y-intercepts versus the inhibitor concentration.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of CYP2J2 in drug metabolism and physiology. Its unique substrate-dependent inhibition profile, particularly its uncompetitive inhibition of ebastine hydroxylation, provides a compelling case study for the complexities of enzyme kinetics. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the interactions of this compound with CYP2J2 and to leverage this selective inhibitor in their studies. The high selectivity of this compound also makes it a promising candidate for use in reaction phenotyping assays to delineate the contribution of CYP2J2 to the metabolism of new chemical entities.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SELECTIVE, COMPETITIVE AND MECHANISM-BASED INHIBITORS OF HUMAN CYTOCHROME P450 2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LKY-047: A Non-Mechanism-Based Inhibitor for Selective CYP2J2 Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LKY-047, a decursin derivative chemically identified as (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester, has emerged as a potent and selective tool for the investigation of cytochrome P450 2J2 (CYP2J2).[1][2] Extensive in vitro studies have characterized this compound as a non-mechanism-based inhibitor, distinguishing it from time-dependent inhibitors that can lead to irreversible enzyme inactivation.[1][2] Its high selectivity for CYP2J2 over other major human P450 isoforms makes it an invaluable probe for reaction phenotyping and for elucidating the specific role of CYP2J2 in drug metabolism and various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the inhibitory properties of this compound, including its quantitative inhibition data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and selectivity.
Quantitative Inhibition Data
The inhibitory profile of this compound against CYP2J2 has been thoroughly characterized using various probe substrates. The compound exhibits different modes of inhibition depending on the substrate used, highlighting the complexity of enzyme-inhibitor interactions. The key quantitative data are summarized in the tables below for clarity and ease of comparison.
Inhibition Constants (Ki) for CYP2J2
| Substrate | CYP2J2-mediated Reaction | Inhibition Type | Ki (μM) |
| Astemizole | O-demethylase | Competitive | 0.96 |
| Terfenadine | Hydroxylase | Competitive | 2.61 |
| Ebastine | Hydroxylation | Uncompetitive | 3.61 |
Table 1: Inhibition constants (Ki) of this compound for various CYP2J2-mediated reactions. Data sourced from in vitro studies using human liver microsomes.[1][2]
Half-Maximal Inhibitory Concentration (IC50) and Selectivity
| CYP Isoform | IC50 (μM) | Notes |
| CYP2J2 | 1.7 | Potent inhibition. |
| CYP1A2 | > 50 | No significant inhibition. |
| CYP2A6 | > 50 | No significant inhibition. |
| CYP2B6 | > 50 | No significant inhibition. |
| CYP2C8 | > 50 | No significant inhibition. |
| CYP2C9 | > 50 | No significant inhibition. |
| CYP2C19 | > 50 | No significant inhibition. |
| CYP2D6 | > 50 | Weakly inhibited (37.2%) at 20 µM concentration. |
| CYP2E1 | > 50 | No significant inhibition. |
| CYP3A | > 50 | No significant inhibition. |
Table 2: IC50 value of this compound for CYP2J2 and its selectivity against other major human P450 isoforms. The high IC50 values for other isoforms demonstrate the high selectivity of this compound for CYP2J2.[1][2]
Mechanism of Action: Non-Mechanism-Based Inhibition
A key characteristic of this compound is its nature as a non-mechanism-based inhibitor. This was determined by pre-incubating the compound with human liver microsomes (HLMs) in the presence of NADPH.[1][2] The lack of change in its inhibitory potency after pre-incubation indicates that this compound does not require metabolic activation to exert its inhibitory effect and does not form a stable, inactive complex with the enzyme over time.[1][2] This reversible inhibition is a desirable trait for a chemical probe, as its effects can be readily reversed upon its removal.
Experimental Protocols
The following are representative protocols for the characterization of this compound as a CYP2J2 inhibitor, based on standard methodologies for in vitro drug metabolism studies.
Protocol 1: Determination of IC50 for CYP2J2
Objective: To determine the concentration of this compound that causes 50% inhibition of CYP2J2 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
CYP2J2 probe substrate (e.g., Astemizole)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a 96-well plate, add HLMs, the NADPH regenerating system, and the this compound dilutions.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the CYP2J2 probe substrate (Astemizole).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite (e.g., O-desmethylastemizole) using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control (containing no inhibitor).
-
Determine the IC50 value by fitting the concentration-inhibition data to a suitable sigmoidal dose-response curve.
Protocol 2: Determination of Inhibition Type and Ki
Objective: To determine the mode of inhibition (e.g., competitive, uncompetitive) and the inhibition constant (Ki).
Procedure:
-
Follow the general procedure for the IC50 determination (Protocol 1).
-
Perform the incubations with a matrix of varying concentrations of both the substrate (e.g., Astemizole) and the inhibitor (this compound).
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation for different inhibition models.
-
The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the type of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged. In uncompetitive inhibition, both Vmax and Km decrease proportionally.
-
Calculate the Ki value from the fitted model.
Protocol 3: Assessment of Mechanism-Based Inhibition
Objective: To determine if this compound is a time-dependent (mechanism-based) inhibitor.
Procedure:
-
Design two sets of incubations: one with a pre-incubation step in the presence of NADPH and one without.
-
For the pre-incubation set: a. Incubate HLMs with this compound and the NADPH regenerating system at 37°C for a range of time points (e.g., 0, 5, 15, 30 minutes). b. After the pre-incubation, add the probe substrate to initiate the reaction.
-
For the no pre-incubation set: a. Incubate HLMs with this compound. b. Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.
-
Terminate and analyze all reactions as described in Protocol 1.
-
Compare the IC50 values obtained with and without pre-incubation. A significant decrease in the IC50 value after pre-incubation with NADPH would suggest mechanism-based inhibition. For this compound, no significant change was observed.[1][2]
Visualizations
The following diagrams illustrate the mechanism of inhibition and the selectivity profile of this compound.
Figure 1: Mechanisms of CYP2J2 Inhibition by this compound.
References
The Role of CYP2J2 in Drug Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2J2 (CYP2J2) is a crucial enzyme in the metabolism of both endogenous and exogenous compounds. Predominantly expressed in extrahepatic tissues, particularly the heart and cardiovascular system, CYP2J2 plays a significant role in the biotransformation of a structurally diverse range of drugs.[1][2][3] Its unique tissue distribution and substrate specificity make it a critical consideration in drug development, especially concerning cardiovascular safety and the metabolism of drugs within specific tissues.[4] This guide provides a comprehensive technical overview of the role of CYP2J2 in drug metabolism, including its substrates, inhibitors, and the experimental methodologies used to study its function.
Data Presentation: Quantitative Insights into CYP2J2-Drug Interactions
Understanding the kinetics of CYP2J2-mediated drug metabolism is paramount for predicting potential drug-drug interactions and assessing the clinical relevance of this metabolic pathway. The following tables summarize key quantitative data for known CYP2J2 substrates and inhibitors.
Table 1: Kinetic Parameters of Selected CYP2J2 Substrates
| Substrate | Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP2J2) | Source |
| Terfenadine | Hydroxylation | 1.5 - 1.55 | 6.0 - 29.4 | [5] |
| Astemizole | O-demethylation | 5.22 | - | [5] |
| Arachidonic Acid | Epoxidation | - | 65 | [3] |
| Amiodarone | 4-hydroxylation | - | - | [6] |
| Ebastine | Hydroxylation | - | - | [7] |
| Albendazole | - | - | - | [7] |
| Rivaroxaban | Hydroxylation | - | - | [7] |
| Vorapaxar | - | - | - | [7] |
| STS-135 | Hydroxylation | 11.24 | 17.24 | [8] |
Table 2: Inhibition Constants of Selected CYP2J2 Inhibitors
| Inhibitor | Probe Substrate | Inhibition Type | Ki (µM) | IC50 (µM) | Source |
| Danazol | Astemizole O-demethylation | Competitive | 0.02 | 0.019 | [6] |
| Danazol | Terfenadine hydroxylation | - | - | 0.077 | [6] |
| Terfenadine | Luciferin-2J2/4F12 metabolism | Competitive | - | 0.3 | [9] |
| Doxorubicin | Arachidonic Acid metabolism | - | 3.11 | 5.48 | [7] |
| Apatinib | Astemizole O-demethylation | Competitive | 0.0093 | - | [10] |
| Motesanib | Astemizole O-demethylation | Competitive | 0.0154 | - | [10] |
| Vatalanib | Astemizole O-demethylation | Competitive | 0.065 | - | [10] |
| Piperine | BnXPI fluorescence | - | - | 0.44 | [11] |
| LKY-047 | Astemizole O-demethylation | Competitive | 0.96 | >50 (other CYPs) | [12] |
| This compound | Terfenadine hydroxylation | Competitive | 2.61 | >50 (other CYPs) | [12] |
| This compound | Ebastine hydroxylation | Uncompetitive | 3.61 | >50 (other CYPs) | [12] |
Signaling Pathways and Metabolic Workflows
Arachidonic Acid Metabolism and Downstream Signaling
CYP2J2 is a primary enzyme responsible for the metabolism of arachidonic acid (AA) to epoxyeicosatrienoic acids (EETs).[13][14] These EETs are potent signaling molecules involved in various physiological processes, particularly in the cardiovascular system, including vasodilation and anti-inflammatory responses.[1][4]
References
- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2J2 Molecular Recognition: A New Axis for Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular cloning and expression of CYP2J2, a human cytochrome P450 arachidonic acid epoxygenase highly expressed in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450 2J2 Enzyme Assay Using a Novel Bioluminescent Probe Substrate [promega.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP2J2: Arachidonic Acid, Inflammation, and Heart Disease [geneticlifehacks.com]
LKY-047: A Potent and Selective Inhibitor of CYP2J2-Mediated Terfenadine Hydroxylation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LKY-047, a decursin derivative, and its specific inhibitory effects on the hydroxylation of terfenadine. This compound has been identified as a potent and selective competitive inhibitor of cytochrome P450 2J2 (CYP2J2), an enzyme involved in the metabolism of several drugs, including the antihistamine terfenadine. This document consolidates available quantitative data, details experimental methodologies for assessing this inhibition, and presents visual representations of the metabolic pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and utilizing this compound as a tool for studying CYP2J2-mediated drug metabolism.
Introduction to Terfenadine Metabolism
Terfenadine, a second-generation antihistamine, undergoes extensive metabolism primarily in the liver. The major metabolic pathways involve N-dealkylation and hydroxylation, reactions predominantly catalyzed by cytochrome P450 enzymes. While CYP3A4 is the principal enzyme responsible for the overall metabolism of terfenadine, including the formation of its active metabolite, fexofenadine, other P450 isoforms, such as CYP2J2 and CYP2D6, also contribute to its biotransformation.[1][2][3] Specifically, CYP2J2 has been shown to mediate the hydroxylation of terfenadine.[4][5][6] Understanding the specific roles of these enzymes is crucial for predicting and avoiding potential drug-drug interactions.
This compound: A Selective CYP2J2 Inhibitor
This compound, a derivative of decursin, has emerged as a potent and selective inhibitor of CYP2J2.[4][5][7] Its high selectivity makes it a valuable chemical probe for investigating the role of CYP2J2 in drug metabolism and for reaction phenotyping studies.[4][5]
Mechanism of Action
Studies have demonstrated that this compound acts as a reversible competitive inhibitor of CYP2J2-mediated terfenadine hydroxylase activity.[4][5][7] This means that this compound and terfenadine compete for the same active site on the CYP2J2 enzyme. Pre-incubation of this compound with human liver microsomes (HLMs) and NADPH did not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[4][5]
Quantitative Analysis of this compound Inhibition
The inhibitory effect of this compound on terfenadine hydroxylation has been quantified through various in vitro studies. The key parameters are summarized in the tables below.
Table 1: Inhibitory Potency of this compound on CYP2J2-Mediated Terfenadine Hydroxylation
| Parameter | Value (µM) | Description | Reference |
| IC50 | 1.7 | The concentration of this compound required to inhibit 50% of CYP2J2 activity. | [7] |
| Ki | 2.61 | The inhibition constant, representing the binding affinity of this compound to CYP2J2 in a competitive manner for terfenadine hydroxylation. | [4][5][7] |
Table 2: Selectivity of this compound Across Human P450 Isoforms
| P450 Isoform | Inhibition by this compound | Reference |
| CYP1A2 | Inactive (IC50 > 50 µM) | [4][5][7] |
| CYP2A6 | Inactive (IC50 > 50 µM) | [4][5] |
| CYP2B6 | Inactive (IC50 > 50 µM) | [4][5][7] |
| CYP2C8 | Inactive (IC50 > 50 µM) | [4][5][7] |
| CYP2C9 | Inactive (IC50 > 50 µM) | [4][5][7] |
| CYP2C19 | Inactive (IC50 > 50 µM) | [4][5][7] |
| CYP2D6 | Weakly inhibits (37.2% at 20 µM) | [4][7] |
| CYP2E1 | Inactive (IC50 > 50 µM) | [4][5][7] |
| CYP3A | Inactive (IC50 > 50 µM) | [4][5][7] |
At a concentration of 20 µM, this compound was found to inhibit CYP2J2 by 85.3% while only slightly affecting the activities of other tested P450s.[4][7]
Experimental Protocols
The following section details the typical methodologies employed to evaluate the inhibitory effect of this compound on terfenadine hydroxylation.
Materials
-
Enzyme Source: Human Liver Microsomes (HLMs) or recombinant human CYP2J2.
-
Substrate: Terfenadine.
-
Inhibitor: this compound (a decursin derivative).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Analytical Standard: Hydroxyterfenadine.
Incubation Conditions
-
A typical incubation mixture contains the enzyme source (HLMs or recombinant CYP2J2), potassium phosphate buffer, terfenadine (at a concentration near its Km for CYP2J2), and varying concentrations of this compound.
-
The reaction is pre-incubated at 37°C for a short period (e.g., 5 minutes) before the addition of the NADPH regenerating system to initiate the metabolic reaction.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.
-
The reaction is terminated by the addition of a quenching solvent, such as ice-cold acetonitrile or methanol, which also serves to precipitate proteins.
Sample Analysis
-
Following termination, the samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and analyzed for the formation of the hydroxyterfenadine metabolite.
-
Quantification is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Analysis
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of terfenadine hydroxylation is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, experiments are conducted with multiple substrate and inhibitor concentrations. The data are then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis. Dixon or Lineweaver-Burk plots can also be used for graphical determination of the inhibition type and Ki.
Visualizations
Metabolic Pathway of Terfenadine
Caption: Metabolic pathways of terfenadine.
Experimental Workflow for Inhibition Assay
Caption: Workflow for assessing this compound's inhibition of terfenadine hydroxylation.
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of CYP2J2 by this compound.
Conclusion
This compound is a valuable research tool characterized as a potent, selective, and competitive inhibitor of CYP2J2. Its specific action against CYP2J2-mediated terfenadine hydroxylation, with minimal effects on other major P450 enzymes, allows for precise investigation of CYP2J2's contribution to drug metabolism. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately leading to a better understanding of drug interactions and metabolism.
References
- 1. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oxidation of the antihistaminic drug terfenadine in human liver microsomes. Role of cytochrome P-450 3A(4) in N-dealkylation and C-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: LKY-047 as a Selective Inhibitor of Astemizole O-demethylase (CYP2J2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of LKY-047 against astemizole O-demethylase, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2J2. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support further research and development in this area.
Executive Summary
This compound has been identified as a potent and highly selective inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] It demonstrates strong competitive inhibition of CYP2J2-mediated astemizole O-demethylase activity.[1][2][3] This selectivity is highlighted by its minimal impact on other major human P450 isoforms, making it a valuable tool for in vitro studies of CYP2J2-mediated drug metabolism.[1][2] This guide summarizes the key quantitative metrics of this inhibition, outlines the experimental protocols for its characterization, and provides visual diagrams to illustrate the underlying biochemical processes and experimental designs.
Quantitative Inhibition Data
The inhibitory potency of this compound against CYP2J2 has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The data presented below is collated from in vitro studies using human liver microsomes (HLMs) and recombinant human CYP2J2.
Table 1: Inhibitory Potency of this compound against CYP2J2-Mediated Metabolism
| Substrate | Metabolic Reaction | Enzyme Source | Inhibition Type | Ki (μM) | IC50 (μM) |
| Astemizole | O-demethylation | Human Liver Microsomes | Competitive | 0.96 | 1.7 |
| Terfenadine | Hydroxylation | Human Liver Microsomes | Competitive | 2.61 | - |
| Ebastine | Hydroxylation | Human Liver Microsomes | Uncompetitive | 3.61 | - |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Selectivity of this compound against Other Human Cytochrome P450 Isoforms
| CYP Isoform | IC50 (μM) |
| CYP1A2 | > 50 |
| CYP2A6 | > 50 |
| CYP2B6 | > 50 |
| CYP2C8 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 (weakly inhibits at 20 µM)[1][4] |
| CYP2E1 | > 50 |
| CYP3A | > 50 |
Data indicates high selectivity of this compound for CYP2J2.[1][2][3]
Signaling Pathways and Experimental Workflows
Astemizole Metabolism and Inhibition by this compound
The O-demethylation of astemizole is a key metabolic pathway catalyzed by CYP2J2. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (astemizole) from being metabolized.
Experimental Workflow for CYP2J2 Inhibition Assay
The general workflow for determining the inhibitory potential of this compound on astemizole O-demethylation involves incubation of the enzyme source with the substrate and inhibitor, followed by analysis of metabolite formation.
Experimental Protocols
The following are representative protocols for conducting an in vitro inhibition study of this compound on astemizole O-demethylation, based on published methodologies.[6]
Materials and Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2J2 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: Astemizole
-
Inhibitor: this compound
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Quenching Solution: Acetonitrile, ice-cold, containing an appropriate internal standard (e.g., a structurally similar compound not present in the reaction).
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).
Incubation Procedure
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), the enzyme source (e.g., 0.2 mg/mL HLM protein or a specific concentration of recombinant CYP2J2), and various concentrations of this compound.
-
Pre-incubation with Substrate: Add astemizole to the incubation mixtures at various concentrations (typically bracketing the Km value for astemizole O-demethylation by CYP2J2, which is approximately 0.65 μM).[7] Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to HPLC vials for analysis.
HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical HPLC.
-
Injection Volume: A small volume of the supernatant (e.g., 5-10 µL).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Astemizole: Monitor a specific precursor-to-product ion transition.
-
O-desmethylastemizole: Monitor a specific precursor-to-product ion transition.
-
Internal Standard: Monitor a specific precursor-to-product ion transition.
-
-
-
Quantification: Generate a standard curve using known concentrations of O-desmethylastemizole. Quantify the amount of metabolite formed in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Data Analysis
-
IC50 Determination: Plot the percentage of inhibition of astemizole O-demethylase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Determination and Inhibition Type: To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with multiple concentrations of both the substrate (astemizole) and the inhibitor (this compound). Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis fitting to different inhibition models (e.g., competitive, non-competitive, uncompetitive).
Conclusion
This compound is a valuable research tool for investigating the role of CYP2J2 in drug metabolism. Its high potency and selectivity for inhibiting astemizole O-demethylase, a marker reaction for CYP2J2 activity, allow for precise in vitro characterization of this enzyme's function. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to design and interpret studies involving CYP2J2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CYP2J2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of CYP2J2 on the intestinal first-pass metabolism of antihistamine drug, astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
LKY-047: A Technical Guide to a Potent and Selective CYP2J2 Inhibitor for Therapeutic Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
LKY-047 is a synthetic derivative of decursin, identified as a potent and highly selective, reversible inhibitor of Cytochrome P450 2J2 (CYP2J2). This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and an exploration of its therapeutic potential based on the physiological and pathophysiological roles of its target, CYP2J2. The information presented herein is intended to guide researchers and drug development professionals in leveraging this compound as a chemical probe to investigate CYP2J2 biology and as a potential starting point for novel therapeutic strategies.
Introduction to this compound and its Target, CYP2J2
This compound is a novel small molecule that has demonstrated significant potency and selectivity as an inhibitor of Cytochrome P450 2J2 (CYP2J2), an enzyme primarily expressed in extrahepatic tissues, most notably the heart, as well as in various cancer cells. CYP2J2 plays a crucial role in the metabolism of endogenous polyunsaturated fatty acids, particularly arachidonic acid, leading to the formation of signaling molecules known as epoxyeicosatrienoic acids (EETs). These EETs are involved in a wide array of physiological processes, including the regulation of vascular tone, inflammation, and cell survival.
Given the overexpression of CYP2J2 in numerous human tumors and its complex role in cardiovascular and inflammatory conditions, highly selective inhibitors like this compound are invaluable tools for elucidating its function and for exploring its potential as a therapeutic target.
Mechanism of Action
This compound functions as a reversible inhibitor of CYP2J2. Its inhibitory profile is substrate-dependent, exhibiting both competitive and uncompetitive inhibition mechanisms against different CYP2J2-mediated reactions. This dual mechanism suggests that this compound can interfere with both substrate binding and the catalytic process of the enzyme.
dot
Caption: Mechanism of this compound Inhibition on CYP2J2.
Quantitative Data on Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against CYP2J2
| CYP2J2-mediated Reaction | Substrate | Type of Inhibition | Ki (μM) | IC50 (μM) |
| O-demethylase activity | Astemizole | Competitive | 0.96 | 1.7 |
| Hydroxylase activity | Terfenadine | Competitive | 2.61 | - |
| Hydroxylation | Ebastine | Uncompetitive | 3.61 | - |
Table 2: Selectivity of this compound against other Human P450 Isoforms
| P450 Isoform | IC50 (μM) |
| CYP1A2 | > 50 |
| CYP2A6 | > 50 |
| CYP2B6 | > 50 |
| CYP2C8 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP2E1 | > 50 |
| CYP3A | > 50 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
CYP2J2 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol outlines the general procedure for determining the IC50 of this compound for CYP2J2-mediated metabolism of a probe substrate, such as astemizole.
dot
Caption: Experimental Workflow for CYP2J2 Inhibition Assay.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
CYP2J2 probe substrate (e.g., Astemizole)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Prepare the probe substrate stock solution.
-
Thaw the HLMs on ice.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, HLM suspension, and the various concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Add the CYP2J2 probe substrate to the wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Quenching and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
Determination of Inhibition Type and Ki
To determine the mechanism of inhibition (competitive, uncompetitive, etc.) and the inhibition constant (Ki), the assay described in 4.1 is modified by varying the concentrations of both the inhibitor (this compound) and the substrate.
Procedure:
-
Follow the incubation procedure as described in 4.1.
-
Set up a matrix of incubations with multiple concentrations of this compound and multiple concentrations of the CYP2J2 substrate, typically spanning below and above its Km value.
-
Measure the reaction velocity (rate of metabolite formation) for each combination of inhibitor and substrate concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation modified for different inhibition models. This analysis will reveal the type of inhibition and allow for the calculation of the Ki value.
Therapeutic Potential of this compound
The therapeutic utility of a selective CYP2J2 inhibitor like this compound is predicated on the role of CYP2J2 in various disease states.
Oncology
CYP2J2 is overexpressed in a variety of human cancers, including breast, lung, and hepatocellular carcinomas.[1] Its expression has been associated with increased tumor cell proliferation, survival, and metastasis. The pro-tumorigenic effects of CYP2J2 are thought to be mediated by its products, the EETs, which can activate pro-survival signaling pathways such as PI3K/Akt and MAPK. Therefore, selective inhibition of CYP2J2 with this compound presents a promising therapeutic strategy for certain cancers. By reducing the levels of EETs, this compound could potentially inhibit tumor growth and enhance the efficacy of other anti-cancer agents.
Cardiovascular Disease
The role of CYP2J2 in cardiovascular disease is more nuanced. The EETs produced by CYP2J2 generally have cardioprotective effects, including vasodilation, anti-inflammatory properties, and protection against ischemia-reperfusion injury.[2] This would suggest that inhibiting CYP2J2 could be detrimental in the context of cardiovascular health. However, some studies have linked a genetic polymorphism in the CYP2J2 gene that leads to decreased expression with an increased risk of coronary artery disease.[3][4] This area requires further investigation, and the use of a selective inhibitor like this compound can help to dissect the precise role of CYP2J2 in different cardiovascular pathologies.
Inflammation
CYP2J2 and its EET metabolites are generally considered to have anti-inflammatory properties.[2][5] They can reduce the expression of pro-inflammatory cytokines and adhesion molecules. Consequently, inhibition of CYP2J2 could potentially lead to an exacerbation of inflammatory responses. However, in specific inflammatory contexts where CYP2J2-mediated metabolism of other signaling lipids might contribute to pathology, its inhibition could be beneficial. The precise therapeutic potential of this compound in inflammatory diseases will depend on the specific condition and the balance of pro- and anti-inflammatory lipid mediators.
Conclusion
This compound is a potent and selective inhibitor of CYP2J2, making it an invaluable research tool for elucidating the multifaceted roles of this enzyme in health and disease. Its demonstrated inhibitory effects in the low micromolar range and high selectivity over other CYP450 isoforms underscore its utility. The potential therapeutic applications of this compound, particularly in oncology, are significant and warrant further preclinical investigation. This technical guide provides a comprehensive foundation for researchers and drug developers to explore the therapeutic potential of this compound and the broader implications of CYP2J2 inhibition.
References
- 1. criver.com [criver.com]
- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
LKY-047: A Technical Guide for the Investigation of CYP2J2 Polymorphisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LKY-047, a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound as a tool for studying CYP2J2 polymorphisms and their functional consequences. This document details the biochemical properties of this compound, comprehensive experimental protocols for its use in in-vitro inhibition studies, and its application in characterizing the enzymatic activity of various CYP2J2 genetic variants. Furthermore, it elucidates the key signaling pathways modulated by CYP2J2, providing a framework for understanding the physiological and pathological implications of altered CYP2J2 function.
Introduction to CYP2J2 and the Significance of this compound
Cytochrome P450 2J2 (CYP2J2) is a crucial enzyme primarily expressed in extrahepatic tissues, with a significant presence in the cardiovascular system, gastrointestinal tract, and kidneys.[1][2] It plays a vital role in the metabolism of endogenous signaling molecules, most notably arachidonic acid, converting it to cardioprotective epoxyeicosatrienoic acids (EETs).[1][3] CYP2J2 is also involved in the metabolism of a range of xenobiotics, including several clinically important drugs.[2][4]
Genetic polymorphisms in the CYP2J2 gene can lead to variations in enzyme activity, potentially impacting an individual's susceptibility to cardiovascular diseases and their response to certain medications.[2][5] The study of these polymorphisms is therefore critical for advancing personalized medicine.
This compound, a decursin derivative, has emerged as a valuable pharmacological tool for investigating CYP2J2. It is a potent, selective, and reversible inhibitor of CYP2J2, exhibiting minimal off-target effects on other major human P450 isoforms.[6][7][8] This high selectivity makes this compound an ideal probe for delineating the specific contributions of CYP2J2 in complex biological systems and for characterizing the functional impact of its genetic variants.
Biochemical Profile of this compound
This compound acts as a competitive or uncompetitive inhibitor of CYP2J2, depending on the substrate used.[6] Its inhibitory potency has been well-characterized against various CYP2J2-mediated reactions.
Table 1: Inhibitory Potency of this compound against Human CYP2J2
| Substrate | Reaction | Inhibition Type | IC50 (μM) | Ki (μM) | Reference(s) |
| Astemizole | O-demethylation | Competitive | 1.7 | 0.96 | [6][7] |
| Terfenadine | Hydroxylation | Competitive | - | 2.61 | [6][7] |
| Ebastine | Hydroxylation | Uncompetitive | - | 3.61 | [6][7] |
Table 2: Selectivity of this compound against Other Human P450 Isoforms
| CYP Isoform | Inhibition | Reference(s) |
| CYP1A2 | Inactive (IC50 > 50 μM) | [6][7] |
| CYP2A6 | Inactive (IC50 > 50 μM) | [6][7] |
| CYP2B6 | Inactive (IC50 > 50 μM) | [6][7] |
| CYP2C8 | Inactive (IC50 > 50 μM) | [6][7] |
| CYP2C9 | Inactive (IC50 > 50 μM) | [6][7] |
| CYP2C19 | Inactive (IC50 > 50 μM) | [6][7] |
| CYP2D6 | Weak inhibition at high concentrations | [6] |
| CYP2E1 | Inactive (IC50 > 50 μM) | [6][7] |
| CYP3A | Inactive (IC50 > 50 μM) | [6][7] |
Experimental Protocols
In Vitro CYP2J2 Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against CYP2J2-mediated metabolism of a probe substrate.
Materials:
-
Recombinant human CYP2J2 supersomes
-
CYP2J2 probe substrate (e.g., Astemizole)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, pre-incubate a mixture of recombinant CYP2J2, the probe substrate (at a concentration close to its Km), and varying concentrations of this compound in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined linear time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Characterization of CYP2J2 Polymorphisms using this compound
This protocol describes a workflow for expressing CYP2J2 variants and assessing their enzymatic activity and inhibition by this compound.
Workflow:
-
Site-Directed Mutagenesis: Introduce the desired polymorphism into the wild-type CYP2J2 cDNA using standard molecular biology techniques.
-
Heterologous Expression: Express the wild-type and variant CYP2J2 proteins in a suitable system, such as E. coli, yeast (e.g., Saccharomyces cerevisiae), or insect cells (e.g., Sf9).
-
Microsome Preparation: Prepare microsomes containing the expressed CYP2J2 enzymes.
-
Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for the metabolism of a CYP2J2-specific probe substrate (e.g., astemizole or terfenadine) by both the wild-type and variant enzymes. This is achieved by measuring the rate of metabolite formation at various substrate concentrations.
-
Inhibition Studies: Perform IC50 determination assays as described in Protocol 3.1 for both the wild-type and variant enzymes using this compound.
-
Data Analysis: Compare the kinetic parameters and the IC50 values of this compound between the wild-type and polymorphic variants. A significant change in Km, Vmax, or IC50 would indicate a functional alteration due to the polymorphism.
Signaling Pathways Modulated by CYP2J2
CYP2J2's primary role in metabolizing arachidonic acid to EETs has significant downstream effects on various signaling pathways implicated in inflammation, cardiovascular homeostasis, and cell survival.
CYP2J2-EETs Signaling Pathway
Caption: CYP2J2 metabolizes arachidonic acid to EETs, which are then either hydrolyzed by sEH or activate downstream signaling.
Experimental Workflow for Studying CYP2J2 Polymorphisms
Caption: A streamlined workflow for the functional characterization of CYP2J2 genetic variants.
Downstream Effects of CYP2J2-Derived EETs
Caption: EETs produced by CYP2J2 modulate key signaling pathways involved in inflammation and cellular processes.
Conclusion
This compound is an indispensable tool for the specific and reliable investigation of CYP2J2. Its high potency and selectivity allow for the precise dissection of CYP2J2's role in both endogenous metabolism and xenobiotic disposition. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to study the functional consequences of CYP2J2 polymorphisms, ultimately contributing to a deeper understanding of their clinical significance and paving the way for advancements in personalized medicine. The elucidation of CYP2J2-mediated signaling pathways further highlights the potential of targeting this enzyme for therapeutic interventions in a variety of diseases.
References
- 1. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase CYP2J2 attenuates nephropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2J2 Enzyme Assay Using a Novel Bioluminescent Probe Substrate [promega.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PharmGKB summary: cytochrome P450, family 2, subfamily J, polypeptide 2: CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2J2 cytochrome P450 family 2 subfamily J member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of CYP2J2 and EET Levels in Cardiac Disease and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
LKY-047: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LKY-047 is a potent and selective, reversible competitive inhibitor of the human cytochrome P450 2J2 (CYP2J2) enzyme.[1][2] As a derivative of decursin, this small molecule holds significant promise as a chemical probe for studying the role of CYP2J2 in drug metabolism and various physiological and pathological processes. This document provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the characterized biological activity of this compound, intended to serve as a technical guide for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Properties
This compound, systematically named (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester, is a semi-synthetic derivative of the natural product decursin.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester | [2] |
| Molecular Formula | C24H19NO7 | Calculated |
| Molecular Weight | 433.41 g/mol | Calculated |
| Appearance | White solid | Inferred |
| Classification | Decursin Derivative, Cytochrome P450 Inhibitor | [1][2] |
Synthesis Protocol
The synthesis of this compound is achieved through the semi-synthesis from (+)-decursinol, which can be isolated from the roots of Angelica gigas Nakai. The general strategy involves the esterification of the hydroxyl group of decursinol with a suitable carboxylic acid.
Materials and Reagents
-
(+)-Decursinol
-
(E)-3-(4-nitrophenyl)acrylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography).
Experimental Procedure
The synthesis of this compound is based on a general procedure for the preparation of decursin derivatives through EDC-mediated esterification.
-
To a solution of (+)-decursinol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add (E)-3-(4-nitrophenyl)acrylic acid (1.2 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a white solid.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of CYP2J2, an extrahepatic cytochrome P450 enzyme involved in the metabolism of xenobiotics and endogenous signaling molecules.[1][2]
In Vitro Inhibition Data
The inhibitory activity of this compound against CYP2J2 and other major human P450 isoforms has been characterized in human liver microsomes (HLM).
| Parameter | Substrate | Value | Source |
| IC50 (CYP2J2) | Astemizole O-demethylation | 1.7 µM | [1] |
| Ki (CYP2J2) | Astemizole O-demethylation (Competitive) | 0.96 µM | [1][2] |
| Ki (CYP2J2) | Terfenadine hydroxylation (Competitive) | 2.61 µM | [1][2] |
| Ki (CYP2J2) | Ebastine hydroxylation (Uncompetitive) | 3.61 µM | [1][2] |
| IC50 (Other CYPs) | CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A | > 50 µM | [2] |
At a concentration of 20 µM, this compound inhibits CYP2J2 activity by 85.3% while having minimal effects on other P450 enzymes.[1] It exhibits weak inhibition of CYP2D6 (37.2% at 20 µM).[1] Importantly, pre-incubation of this compound with HLMs and NADPH did not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[2]
Signaling Pathway
The primary signaling pathway influenced by this compound is the metabolic pathway mediated by CYP2J2. By inhibiting this enzyme, this compound can modulate the metabolism of CYP2J2 substrates, which include both xenobiotics and endogenous compounds like arachidonic acid.
Caption: Competitive inhibition of CYP2J2 by this compound.
Experimental Workflows
The characterization of this compound as a selective CYP2J2 inhibitor typically involves a series of in vitro experiments using human liver microsomes. A generalized workflow for such an investigation is depicted below.
Caption: Workflow for CYP2J2 inhibition assay.
Conclusion
This compound is a valuable pharmacological tool for the selective inhibition of CYP2J2. Its well-characterized potency and selectivity, coupled with its reversible, non-mechanism-based mode of action, make it an ideal candidate for in vitro and potentially in vivo studies aimed at elucidating the role of CYP2J2 in drug metabolism and disease. The detailed information provided in this technical guide serves as a foundational resource for researchers utilizing this compound in their scientific investigations.
References
LKY-047: A Comprehensive Technical Guide for Researchers
CAS Number: 1954681-29-8
This technical guide provides an in-depth overview of LKY-047, a potent and selective inhibitor of the human cytochrome P450 enzyme CYP2J2. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Core Compound Properties
| Property | Value | Reference |
| Molecular Formula | C23H19NO7 | [1] |
| Molecular Weight | 421.41 g/mol | [1] |
| Appearance | Solid | [1] |
| Derivation | Decursin derivative | [2][3] |
Mechanism of Action
This compound is a reversible and competitive inhibitor of cytochrome P450 2J2 (CYP2J2).[2][3] It exerts its effect by binding to the active site of the enzyme, thereby preventing the metabolism of its substrates.[4][5] CYP2J2 is an important enzyme involved in the metabolism of arachidonic acid to signaling molecules known as epoxyeicosatrienoic acids (EETs).[6] By inhibiting CYP2J2, this compound effectively reduces the production of these EETs, which can, in turn, modulate downstream signaling pathways.
Quantitative Inhibition Data
The inhibitory potency of this compound against CYP2J2 has been characterized through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) for various CYP2J2-mediated reactions.
Table 3.1: IC50 Value for this compound
| Target Enzyme | IC50 (μM) | Reference |
| CYP2J2 | 1.7 | [2][3] |
Table 3.2: Ki Values for this compound Against CYP2J2-Mediated Reactions
| Substrate Reaction | Inhibition Type | Ki (μM) | Reference | |---|---|---| | Astemizole O-demethylase | Competitive | 0.96 |[2][4][7] | | Terfenadine hydroxylase | Competitive | 2.61 |[2][4][7] | | Ebastine hydroxylation | Uncompetitive | 3.61 |[2][4][7] |
Selectivity Profile
This compound exhibits high selectivity for CYP2J2 over other human cytochrome P450 enzymes. This selectivity is crucial for its use as a specific tool to probe the function of CYP2J2 in various biological systems.
Table 4.1: Inhibitory Activity of this compound Against Other Human P450 Isoforms
| P450 Isoform | Inhibition Status at 20 μM | IC50 (μM) | Reference |
| CYP1A2 | Inactive | > 50 | [2][4] |
| CYP2A6 | Inactive | > 50 | [2][4] |
| CYP2B6 | Inactive | > 50 | [2][4] |
| CYP2C8 | Inactive | > 50 | [2][4] |
| CYP2C9 | Inactive | > 50 | [2][4] |
| CYP2C19 | Inactive | > 50 | [2][4] |
| CYP2D6 | Weakly Inhibits (37.2% inhibition) | > 50 | [2][7] |
| CYP2E1 | Inactive | > 50 | [2][4] |
| CYP3A | Inactive | > 50 | [2][4] |
Experimental Protocols
The following sections detail the general methodologies used to determine the inhibitory properties of compounds like this compound against CYP2J2.
Determination of IC50 Value
The IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a standard measure of inhibitor potency.[8]
General Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing recombinant human CYP2J2 enzyme, a specific substrate (e.g., astemizole or terfenadine), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[4]
-
Inhibitor Addition: Varying concentrations of this compound are added to the incubation mixtures.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of an NADPH-regenerating system.[4]
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.[4]
-
Reaction Termination: The reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile.[4]
-
Analysis: The concentration of the metabolite formed is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is determined. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.[8]
Determination of Ki (Inhibition Constant)
The inhibition constant (Ki) provides a more precise measure of the binding affinity of an inhibitor to an enzyme.[9] For competitive inhibitors, the Ki is the dissociation constant of the enzyme-inhibitor complex.
General Protocol:
-
Experimental Setup: A series of experiments are conducted with multiple concentrations of both the substrate and the inhibitor (this compound).[9]
-
Incubation and Analysis: The experimental procedure follows the same steps as the IC50 determination (Sections 5.1.1 - 5.1.6).
-
Data Analysis: The reaction velocities are measured at each substrate and inhibitor concentration. The data is then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis.[4][5] The Ki value is determined from the best-fit model. Graphical methods such as Lineweaver-Burk or Dixon plots can also be used for initial estimation of the inhibition type and Ki.[4][5]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound's inhibition of CYP2J2 leads to a reduction in the production of epoxyeicosatrienoic acids (EETs). EETs are known to modulate several important signaling pathways. Therefore, this compound can be used as a tool to study the roles of these pathways in various physiological and pathological processes.
Caption: this compound inhibits CYP2J2, reducing EETs and affecting downstream signaling.
General Experimental Workflow for Assessing CYP2J2 Inhibition
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound like this compound on CYP2J2 activity.
Caption: Workflow for determining the inhibitory potential of this compound on CYP2J2.
References
- 1. CYP2J2 Molecular Recognition: A New Axis for Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2J2 attenuates metabolic dysfunction in diabetic mice by reducing hepatic inflammation via the PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2J2 - Wikipedia [en.wikipedia.org]
- 4. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of CYP2J2 and EET Levels in Cardiac Disease and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2J2: distribution, function, regulation, genetic polymorphisms and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. courses.edx.org [courses.edx.org]
- 9. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Methodological & Application
Application Notes and Protocols for LKY-047 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LKY-047 is a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), a key enzyme involved in the metabolism of various xenobiotics and endogenous compounds.[1][2][3] Understanding the in vitro characteristics of this compound is crucial for its application in drug metabolism studies and as a tool for reaction phenotyping. These application notes provide detailed protocols for assessing the inhibitory potential of this compound against CYP2J2 and other cytochrome P450 isoforms using human liver microsomes (HLM).
Data Presentation
Inhibitory Potency of this compound against CYP2J2
| Substrate | Inhibition Type | Ki (μM) |
| Astemizole O-demethylase | Competitive | 0.96[1][2][3] |
| Terfenadine hydroxylase | Competitive | 2.61[1][2][3] |
| Ebastine hydroxylation | Uncompetitive | 3.61[1][2][3] |
Selectivity of this compound against other Human P450 Isoforms
| P450 Isoform | IC50 (μM) |
| CYP1A2 | > 50[1][2][3] |
| CYP2A6 | > 50[1][2][3] |
| CYP2B6 | > 50[1][2][3] |
| CYP2C8 | > 50[1][2][3] |
| CYP2C9 | > 50[1][2][3] |
| CYP2C19 | > 50[1][2][3] |
| CYP2D6 | > 50[1][2][3] |
| CYP2E1 | > 50[1][2][3] |
| CYP3A | > 50[1][2][3] |
Experimental Protocols
Protocol 1: Determination of Ki for CYP2J2 Inhibition
This protocol outlines the procedure to determine the inhibition constant (Ki) of this compound for CYP2J2-mediated metabolism of specific substrates using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
CYP2J2 Substrates (e.g., Astemizole, Terfenadine, Ebastine)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound, CYP2J2 substrate, and internal standard in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare working solutions of all reagents in potassium phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, combine HLM, potassium phosphate buffer, and varying concentrations of the CYP2J2 substrate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (no this compound).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Initiate Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
-
Quench Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to each well.
-
-
Sample Preparation for Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of metabolite formation for each concentration of substrate and inhibitor.
-
Use non-linear regression analysis of the enzyme kinetic data (e.g., Michaelis-Menten plots) to determine the Ki value and the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Protocol 2: IC50 Determination for Selectivity Profiling
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of different cytochrome P450 isoforms to assess its selectivity.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
A panel of probe substrates specific for different CYP isoforms (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.).
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare stock and working solutions of this compound, probe substrates, and internal standard.
-
-
Incubation Setup:
-
In separate wells of a 96-well plate for each CYP isoform, combine HLM, potassium phosphate buffer, and the specific probe substrate at a concentration approximately equal to its Km.
-
Add a range of concentrations of this compound to the wells. Include a vehicle control.
-
-
Pre-incubation and Reaction Initiation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reactions by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate at 37°C for a specific time, ensuring linearity of the reaction for each CYP isoform.
-
-
Quench and Sample Preparation:
-
Stop the reactions with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet protein and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of each CYP isoform's activity at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value for each CYP isoform by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualization
Caption: Inhibition mechanisms of this compound on CYP2J2.
Caption: General workflow for in vitro CYP inhibition assays.
References
Application Notes and Protocols for LKY-047 in Reaction Phenotyping Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), for in vitro reaction phenotyping studies. This document outlines the scientific basis for using this compound, presents its key inhibitory data, and offers detailed protocols for its application in identifying the contribution of CYP2J2 to the metabolism of investigational drugs.
Introduction to Reaction Phenotyping and the Role of this compound
Reaction phenotyping is a critical step in drug discovery and development, aimed at identifying the specific enzymes responsible for a drug candidate's metabolism.[1][2][3][4][5][6] This information is crucial for predicting potential drug-drug interactions (DDIs), understanding inter-individual variability in drug clearance, and meeting regulatory requirements.[7][8] Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs.[9][10][11]
Identifying the contribution of individual CYP isoforms is typically achieved through two main in vitro approaches: using recombinant human CYP enzymes and employing isoform-specific chemical inhibitors in human liver microsomes (HLMs).[1][4][12] this compound serves as a highly selective chemical inhibitor for CYP2J2, an extrahepatic P450 isoform predominantly expressed in the cardiovascular system and other tissues. While not a major hepatic drug-metabolizing enzyme, CYP2J2 plays a significant role in the metabolism of certain drugs and endogenous compounds.[13]
This compound, a decursin derivative, has been demonstrated to be a potent, selective, and reversible inhibitor of CYP2J2, making it an invaluable tool for elucidating the role of this specific isoform in drug metabolism.[14][15][16]
Key Characteristics of this compound
This compound exhibits strong and selective inhibition of CYP2J2 activity. It is a competitive inhibitor for some substrates and an uncompetitive inhibitor for others, and importantly, it is not a mechanism-based inhibitor.[14][15] Its high selectivity is demonstrated by the lack of inhibitory effect on other major human P450s at concentrations where it potently inhibits CYP2J2.[14][15][16]
Data Presentation: Inhibitory Profile of this compound
The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of this compound against human CYP enzymes.
Table 1: Inhibition of Human CYP2J2 by this compound
| CYP2J2-mediated Reaction | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |
| Astemizole O-demethylation | Competitive | 0.96 | 1.7 | [14][16] |
| Terfenadine hydroxylation | Competitive | 2.61 | - | [14][15] |
| Ebastine hydroxylation | Uncompetitive | 3.61 | - | [14][15] |
Table 2: Selectivity of this compound Against Other Human CYP Isoforms
| CYP Isoform | IC50 (μM) | Reference |
| CYP1A2 | > 50 | [14][15] |
| CYP2A6 | > 50 | [14][15] |
| CYP2B6 | > 50 | [14][15] |
| CYP2C8 | > 50 | [14][15] |
| CYP2C9 | > 50 | [14][15] |
| CYP2C19 | > 50 | [14][15] |
| CYP2D6 | > 50 (weakly inhibits at 20 µM) | [14][15][16] |
| CYP2E1 | > 50 | [14][15] |
| CYP3A | > 50 | [14][15] |
Experimental Protocols
This section provides detailed protocols for using this compound in reaction phenotyping studies with human liver microsomes (HLMs) or recombinant human CYP2J2 enzymes.
Protocol 1: Determination of the Contribution of CYP2J2 to the Metabolism of a Test Compound using this compound in Human Liver Microsomes
This protocol aims to quantify the extent to which CYP2J2 contributes to the overall metabolism of a test compound in a complex system like HLMs.
Materials:
-
Test compound
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP2J2 probe substrate (e.g., astemizole or terfenadine)
-
Positive control inhibitor for CYP2J2 (optional, if available)
-
Organic solvent (e.g., methanol, acetonitrile) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS or other suitable analytical instrumentation
Experimental Workflow:
Caption: Workflow for CYP2J2 Inhibition Assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.
-
Prepare a stock solution of this compound in a suitable solvent. A typical concentration to use in the final incubation is around 20 µM to ensure maximal inhibition of CYP2J2.[16]
-
Prepare a suspension of HLMs in potassium phosphate buffer. The final protein concentration in the incubation is typically between 0.2 and 1.0 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Set up incubation tubes containing the HLM suspension, buffer, and the test compound at a concentration below its Km (if known, otherwise use a low concentration, e.g., 1 µM).
-
In separate tubes, add this compound to the HLM suspension and buffer.
-
Pre-incubate the mixtures for a short period (e.g., 5 minutes) at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time. The incubation time should be within the linear range of metabolite formation. This may need to be determined in preliminary experiments.
-
Include control incubations:
-
No this compound (to determine the total metabolism).
-
No NADPH (to account for non-enzymatic degradation).
-
A positive control incubation with a known CYP2J2 substrate (e.g., astemizole) with and without this compound to confirm the inhibitory activity in the experimental system.
-
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile or methanol).
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples for the disappearance of the parent test compound or the formation of its metabolite(s) using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of metabolism inhibited by this compound using the following formula: % Inhibition = [1 - (Rate of metabolism with this compound / Rate of metabolism without this compound)] * 100
-
The calculated % inhibition represents the contribution of CYP2J2 to the metabolism of the test compound under the experimental conditions.
-
Protocol 2: Determination of Ki of this compound against a specific CYP2J2-mediated reaction
This protocol is designed to determine the inhibitory constant (Ki) of this compound for a specific CYP2J2-catalyzed reaction using recombinant human CYP2J2.
Materials:
-
Recombinant human CYP2J2 enzyme preparation
-
CYP2J2 probe substrate (e.g., astemizole, terfenadine, or ebastine)
-
This compound
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH
-
Organic solvent for reaction termination
-
Analytical instrumentation (LC-MS/MS)
Experimental Design:
A matrix of experiments should be designed with varying concentrations of both the substrate and this compound.
Signaling Pathway of Inhibition:
Caption: Inhibition mechanisms of this compound on CYP2J2.
Procedure:
-
Follow a similar incubation and analysis procedure as described in Protocol 1, but using recombinant CYP2J2 instead of HLMs.
-
Incubate the recombinant enzyme with a range of substrate concentrations (typically bracketing the Km value) in the presence of several fixed concentrations of this compound (including a zero-inhibitor control).
-
Measure the initial velocity (rate of product formation) for each combination of substrate and inhibitor concentration.
Data Analysis:
-
Plot the data using graphical methods such as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).
-
The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).
-
The Ki value can be determined from the intercepts of these plots or by non-linear regression analysis of the velocity data against the appropriate inhibition model equation.
Conclusion
This compound is a valuable and highly selective tool for researchers in drug metabolism and pharmacology. Its potent and specific inhibition of CYP2J2 allows for the clear elucidation of this enzyme's role in the metabolic clearance of new chemical entities. The protocols provided here offer a framework for incorporating this compound into in vitro reaction phenotyping workflows, thereby strengthening the understanding of a drug candidate's metabolic profile and its potential for drug-drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP and UGT Reaction Phenotyping Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. In Vitro CYP/FMO Reaction Phenotyping | Springer Nature Experiments [experiments.springernature.com]
- 4. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction phenotyping: current industry efforts to identify enzymes responsible for metabolizing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. evotec.com [evotec.com]
- 9. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 11. Human cytochromes P450 in the metabolism of drugs: new molecular models of enzyme-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LKY-047: Experimental Design for Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the drug-drug interaction (DDI) potential of the experimental compound LKY-047, a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2).
Application Notes
This compound, a derivative of decursin, has been identified as a highly selective and reversible competitive inhibitor of CYP2J2, with an IC50 value of 1.7 μM.[1][2] Understanding its interaction with the cytochrome P450 (CYP) enzyme system is crucial for predicting potential drug-drug interactions, a critical step in the drug development process.[3][4] In vitro studies are fundamental in characterizing the inhibitory profile of a new chemical entity and informing the design of subsequent clinical DDI studies.[5][6]
This compound has demonstrated a strong affinity for CYP2J2, acting as a competitive inhibitor in the metabolism of substrates like astemizole and terfenadine, and as an uncompetitive inhibitor for ebastine hydroxylation.[2][7] Importantly, it shows minimal to no inhibitory activity against other major human CYP isoforms, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, at concentrations up to 50 μM, highlighting its selectivity.[2][7] Furthermore, this compound is not a mechanism-based inhibitor, meaning its inhibitory effect is reversible and does not involve the formation of a stable, inactive enzyme complex.[2][7]
The following protocols outline the experimental procedures to determine the inhibitory potential of a compound like this compound on CYP enzymes, a cornerstone of preclinical DDI assessment.[8]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Human Cytochrome P450 Isoforms
| CYP Isoform | IC50 (μM) | Reference |
| CYP2J2 | 1.7 | [1] |
| CYP1A2 | > 50 | [2][7] |
| CYP2A6 | > 50 | [2][7] |
| CYP2B6 | > 50 | [2][7] |
| CYP2C8 | > 50 | [2][7] |
| CYP2C9 | > 50 | [2][7] |
| CYP2C19 | > 50 | [2][7] |
| CYP2D6 | > 50 (weakly inhibits at 20 µM) | [1][7] |
| CYP2E1 | > 50 | [2][7] |
| CYP3A | > 50 | [2][7] |
Table 2: Inhibition Mechanism and Constants (Ki) of this compound on CYP2J2-Mediated Metabolism
| CYP2J2 Substrate | Inhibition Type | Ki (μM) | Reference |
| Astemizole (O-demethylase) | Competitive | 0.96 | [2][7] |
| Terfenadine (hydroxylase) | Competitive | 2.61 | [2][7] |
| Ebastine (hydroxylation) | Uncompetitive | 3.61 | [2][7] |
Experimental Protocols
Protocol for In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for various CYP isoforms using human liver microsomes (HLMs).
3.1.1. Materials and Reagents
-
Human Liver Microsomes (HLMs)
-
This compound (test compound)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
3.1.2. Experimental Procedure
-
Prepare Stock Solutions: Dissolve this compound and positive control inhibitors in a suitable solvent (e.g., DMSO) to prepare concentrated stock solutions.
-
Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing potassium phosphate buffer, HLMs, and the CYP probe substrate at a concentration close to its Km.
-
Add Test Compound: Add varying concentrations of this compound to the incubation mixtures. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the specific metabolite.
3.1.3. Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol for In Vitro CYP450 Inhibition Assay (Ki Determination)
This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition of this compound on CYP2J2.
3.2.1. Experimental Procedure
-
Follow the general procedure for the IC50 determination with the following modifications:
-
Use a matrix of varying concentrations of both the CYP2J2 probe substrate (e.g., astemizole) and this compound. Typically, use at least four to five concentrations of the substrate bracketing its Km value and at least four to five concentrations of this compound bracketing its IC50 value.
-
Ensure that the reaction time and protein concentration are optimized to maintain linearity.
3.2.2. Data Analysis
-
Measure the reaction velocity (rate of metabolite formation) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the type of inhibition.
-
Perform non-linear regression analysis of the velocity data against substrate and inhibitor concentrations using appropriate enzyme kinetic models (e.g., competitive, non-competitive, uncompetitive, or mixed-mode inhibition) to determine the Ki value.
Mandatory Visualizations
Caption: Simplified signaling pathway of CYP2J2 inhibition by this compound.
Caption: Experimental workflow for in vitro CYP450 inhibition assays.
Caption: Logical workflow for DDI assessment from in vitro to in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
LKY-047: A Potential Therapeutic Agent in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LKY-047 is a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2), an enzyme implicated in the progression of various human cancers.[1][2] Emerging evidence suggests that CYP2J2 is overexpressed in a multitude of tumor types, including hematological malignancies, and carcinomas of the breast, stomach, esophagus, liver, colon, and lung, while remaining undetectable in adjacent healthy tissues.[3][4][5][6] This differential expression pattern positions CYP2J2 as a promising therapeutic target in oncology.
The pro-tumorigenic effects of CYP2J2 are largely attributed to its role in metabolizing arachidonic acid into epoxyeicosatrienoic acids (EETs).[3][5][7] These EETs, in turn, activate key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and PI3 kinase-AKT systems, which are crucial for cell proliferation and survival.[3][5] By promoting cell cycle progression and protecting cancer cells from apoptosis, CYP2J2 contributes to the neoplastic phenotype.[3][5][6] Inhibition of CYP2J2 has been demonstrated to suppress the proliferation of human cancer cells both in vitro and in vivo, highlighting the therapeutic potential of selective inhibitors like this compound.[1]
These application notes provide a theoretical framework for the utilization of this compound in cancer research, based on the established role of its target, CYP2J2. The included protocols are generalized methodologies that require optimization for specific experimental conditions.
Data Presentation
While specific quantitative data for this compound in cancer models is not yet available, the following tables summarize the inhibitory activity of this compound against its target, CYP2J2, and provide representative data for other CYP2J2 inhibitors in cancer-related studies to serve as a reference.
Table 1: Inhibitory Activity of this compound against CYP2J2
| Parameter | Value (µM) | Assay System |
| Kᵢ (Astemizole O-demethylase) | 0.96 | Human Liver Microsomes |
| Kᵢ (Terfenadine hydroxylase) | 2.61 | Human Liver Microsomes |
| Kᵢ (Ebastine hydroxylation) | 3.61 | Human Liver Microsomes |
| IC₅₀ (vs. other human P450s) | > 50 | Human Liver Microsomes |
Table 2: Representative Anti-Cancer Activity of Other CYP2J2 Inhibitors
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Piperine Derivative 9k | CYP2J2 Inhibition | Enzymatic Assay | 0.04 | [8][9] |
| Piperine Derivative 9l | CYP2J2 Inhibition | Enzymatic Assay | 0.05 | [8][9] |
Note: The data in Table 2 is for reference purposes only and does not represent the activity of this compound.
Experimental Protocols
The following are generalized protocols for assessing the potential anti-cancer effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, K562)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the activation of MAPK and PI3K/Akt signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathway of CYP2J2 in Cancer
Caption: this compound inhibits CYP2J2, blocking pro-cancer signaling.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's anti-cancer effects.
References
- 1. OBM Transplantation | The Role of Cytochrome P450 2J2 in Cancer: Cell Protector, Therapeutic Target, or Prognostic Marker? [lidsen.com]
- 2. Inhibition and inactivation of human CYP2J2: Implications in cardiac pathophysiology and opportunities in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 2J2 promotes the neoplastic phenotype of carcinoma cells and is up-regulated in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2J2 - Wikipedia [en.wikipedia.org]
- 7. Cytochrome P450 2J2 is highly expressed in hematologic malignant diseases and promotes tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Assays Using LKY-047
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), in various cell-based assays. The information is intended to guide researchers in investigating the cellular functions of CYP2J2 and the therapeutic potential of its inhibition.
Introduction to this compound
This compound is a derivative of decursin and has been identified as a reversible and competitive inhibitor of CYP2J2.[1][2] It exhibits high selectivity for CYP2J2 over other human P450 isoforms, making it a valuable tool for studying the specific roles of this enzyme in cellular processes.[1][2] CYP2J2 is known to metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in inflammation, apoptosis, and cell proliferation.[3] Inhibition of CYP2J2 by this compound is expected to modulate these pathways.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the known quantitative data for this compound's inhibitory activity against human cytochrome P450 enzymes.
Table 1: IC50 and Ki Values of this compound for CYP2J2
| Parameter | Value (µM) | Substrate | Inhibition Type | Reference |
| IC50 | 1.7 | Astemizole | - | [1] |
| Ki | 0.96 | Astemizole O-demethylase | Competitive | [1][2] |
| Ki | 2.61 | Terfenadine hydroxylase | Competitive | [1][2] |
| Ki | 3.61 | Ebastine hydroxylation | Uncompetitive | [1][2] |
Table 2: Selectivity of this compound against other CYP Isoforms
| CYP Isoform | IC50 (µM) | Reference |
| CYP1A2 | > 50 | [1][2] |
| CYP2A6 | > 50 | [1][2] |
| CYP2B6 | > 50 | [1][2] |
| CYP2C8 | > 50 | [1][2] |
| CYP2C9 | > 50 | [1][2] |
| CYP2C19 | > 50 | [1][2] |
| CYP2D6 | > 50 (weakly inhibits at 20 µM) | [1] |
| CYP2E1 | > 50 | [1][2] |
| CYP3A | > 50 | [1][2] |
Signaling Pathways Modulated by CYP2J2
CYP2J2 plays a significant role in cellular signaling, primarily through the metabolism of arachidonic acid. Inhibition of CYP2J2 with this compound can be used to investigate these pathways.
Experimental Protocols
The following are detailed protocols for key cell-based assays to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Inhibition of CYP2J2 has been linked to reduced proliferation in some cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Inhibition of CYP2J2 may induce apoptosis in cancer cells.
Workflow:
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Proteins
Western blotting can be used to detect changes in the expression or phosphorylation of proteins in signaling pathways downstream of CYP2J2, such as NF-κB and MAPK.
Workflow:
Protocol:
-
Sample Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the protein of interest (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR can be used to measure changes in the mRNA levels of genes regulated by CYP2J2-mediated signaling, such as pro-inflammatory cytokines.
Workflow:
Protocol:
-
RNA Isolation: Treat cells with this compound, then isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mixture containing cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Disclaimer
The experimental protocols provided are intended as a guide. Optimal conditions for specific cell types and experimental setups should be determined by the end-user. The cellular effects of this compound described are based on the known functions of its target, CYP2J2, and may require experimental validation.
References
Application Notes and Protocols for LKY-047 with Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LKY-047 as a selective inhibitor of Cytochrome P450 2J2 (CYP2J2) in human liver microsomes (HLM). This document includes detailed experimental protocols, data presentation, and visualizations to facilitate the study of CYP2J2-mediated drug metabolism and its inhibition.
Introduction
This compound, a decursin derivative, has been identified as a potent and selective inhibitor of CYP2J2.[1][2][3] Understanding the interaction of new chemical entities with CYP enzymes is a critical step in drug development to predict potential drug-drug interactions.[4] this compound serves as a valuable tool for in vitro reaction phenotyping to determine the contribution of CYP2J2 to the metabolism of a test compound.[1][3] These protocols are designed to guide researchers in conducting CYP2J2 inhibition assays using human liver microsomes.
Data Presentation
The inhibitory effects of this compound on CYP2J2 have been quantified using various substrates. The following tables summarize the key inhibition parameters.
Table 1: Inhibition of CYP2J2 by this compound in Human Liver Microsomes [1][2][3]
| CYP2J2 Substrate | Metabolic Reaction | Inhibition Type | Ki (μM) |
| Astemizole | O-demethylation | Competitive | 0.96 |
| Terfenadine | Hydroxylation | Competitive | 2.61 |
| Ebastine | Hydroxylation | Uncompetitive | 3.61 |
Table 2: Selectivity of this compound for CYP2J2 over other Human P450 Isoforms [1][3]
| P450 Isoform | IC50 (μM) |
| CYP1A2 | > 50 |
| CYP2A6 | > 50 |
| CYP2B6 | > 50 |
| CYP2C8 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP2E1 | > 50 |
| CYP3A | > 50 |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on CYP2J2 activity using specific substrates in human liver microsomes.
General Materials and Reagents
-
Pooled Human Liver Microsomes (HLM)
-
This compound
-
CYP2J2 substrates: Astemizole, Terfenadine, Ebastine
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol 1: Determination of Ki for this compound Inhibition of Astemizole O-demethylation
This protocol determines the inhibitory constant (Ki) of this compound for the CYP2J2-mediated O-demethylation of astemizole.
1. Preparation of Reagents:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
- Prepare stock solutions of astemizole in a suitable solvent.
- Prepare the NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4).
- Dilute human liver microsomes to the desired concentration (e.g., 0.2 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
2. Incubation Procedure:
- In a 96-well plate, pre-incubate a mixture of human liver microsomes, astemizole (at various concentrations around its Km), and this compound (at various concentrations) in potassium phosphate buffer for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate for an optimized time (e.g., 30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for analysis.
- Analyze the formation of the O-desmethylastemizole metabolite using a validated LC-MS/MS method.
4. Data Analysis:
- Calculate the rate of metabolite formation for each concentration of substrate and inhibitor.
- Determine the mode of inhibition and the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using graphing software such as GraphPad Prism. This is typically done by generating Dixon or Lineweaver-Burk plots.
Protocol 2: Determination of Ki for this compound Inhibition of Terfenadine Hydroxylation
This protocol determines the inhibitory constant (Ki) of this compound for the CYP2J2-mediated hydroxylation of terfenadine.
1. Preparation of Reagents:
- Follow the same reagent preparation steps as in Protocol 1, substituting astemizole with terfenadine.
2. Incubation Procedure:
- Follow the same incubation procedure as in Protocol 1, using terfenadine as the substrate at various concentrations around its Km.
3. Sample Analysis:
- Analyze the formation of the terfenadine alcohol metabolite (hydroxyterfenadine) using a validated LC-MS/MS method.
4. Data Analysis:
- Calculate the rate of metabolite formation and determine the Ki value as described in Protocol 1.
Protocol 3: Determination of Ki for this compound Inhibition of Ebastine Hydroxylation
This protocol determines the inhibitory constant (Ki) of this compound for the CYP2J2-mediated hydroxylation of ebastine.
1. Preparation of Reagents:
- Follow the same reagent preparation steps as in Protocol 1, substituting astemizole with ebastine.
2. Incubation Procedure:
- Follow the same incubation procedure as in Protocol 1, using ebastine as the substrate at various concentrations around its Km.
3. Sample Analysis:
- Analyze the formation of the hydroxyebastine metabolite using a validated LC-MS/MS method.
4. Data Analysis:
- Calculate the rate of metabolite formation and determine the Ki value as described in Protocol 1. The inhibition of ebastine hydroxylation by this compound has been reported to be uncompetitive.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a CYP inhibition assay using human liver microsomes.
Caption: General workflow for determining CYP inhibition in human liver microsomes.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the CYP2J2-mediated metabolism of a substrate drug.
Caption: Inhibition of CYP2J2-mediated drug metabolism by this compound.
References
Application Notes: Determining the IC50 Value of LKY-047, a Selective CYP2J2 Inhibitor
Introduction
LKY-047 is a decursin derivative identified as a potent, selective, and reversible competitive inhibitor of Cytochrome P450 2J2 (CYP2J2)[1][2][3][4]. CYP2J2 is an enzyme primarily expressed in extrahepatic tissues, such as the heart and intestine, and is involved in the metabolism of arachidonic acid and a limited number of clinical drugs[5]. The enzyme's role in various cancers has also been noted[6]. Accurate determination of the half-maximal inhibitory concentration (IC50) of this compound is crucial for its application as a research tool in reaction phenotyping and for understanding its therapeutic potential[7][8]. These application notes provide detailed protocols for determining the IC50 value of this compound using both biochemical and cell-based assays.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the known inhibitory constants for this compound, highlighting its potency and selectivity for CYP2J2.
| Parameter | Target Enzyme | Substrate/Activity | Value | Inhibition Type |
| IC50 | CYP2J2 | - | 1.7 µM[1][2][4] | - |
| Ki | CYP2J2 | Astemizole O-demethylase | 0.96 µM[1][3][6][7] | Competitive |
| Ki | CYP2J2 | Terfenadine hydroxylase | 2.61 µM[1][3][6][7] | Competitive |
| Ki | CYP2J2 | Ebastine hydroxylation | 3.61 µM[1][2][6][7] | Uncompetitive |
| IC50 | Other CYPs* | - | > 50 µM[6][7] | - |
*Other CYPs include 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A.[6][7]
Cytochrome P450 2J2 Metabolic Pathway and Inhibition by this compound
CYP2J2 is a monooxygenase that metabolizes specific substrates. This compound acts by competitively binding to the active site of the enzyme, thereby preventing the substrate from being metabolized.
Experimental Protocols
Two primary methods are presented for determining the IC50 value of this compound: a direct biochemical assay using recombinant CYP2J2 and a cell-based viability assay.
Protocol 1: Biochemical IC50 Determination using a Fluorometric Assay
This protocol describes a direct enzymatic assay to measure the inhibition of recombinant human CYP2J2. The assay measures the O-demethylation of a substrate like astemizole, which can be monitored using a fluorescent probe or LC-MS.
Experimental Workflow: Biochemical Assay
Materials:
-
Recombinant human CYP2J2 enzyme
-
CYP2J2 substrate (e.g., Astemizole)
-
This compound (CAS 1954681-29-8)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate (black, for fluorescence)
-
Plate reader or LC-MS system
-
DMSO (for dissolving this compound)
Methodology:
-
This compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in DMSO, and then further dilute into the assay buffer to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay is ≤ 1%.
-
Reaction Setup : In a 96-well plate, add the following to each well in triplicate:
-
Potassium phosphate buffer
-
Recombinant CYP2J2 enzyme
-
Varying concentrations of this compound or vehicle control (DMSO)
-
-
Pre-incubation : Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Start the reaction by adding the CYP2J2 substrate and the NADPH regenerating system to each well.
-
Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Signal Detection : Measure the product formation using a plate reader (for fluorescent products) or by LC-MS.
-
Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based IC50 Determination using an MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability, which is particularly useful if studying a cell line where CYP2J2 activity is critical for metabolizing a pro-drug into a cytotoxic agent.
Experimental Workflow: Cell-Based Assay
Materials:
-
A suitable cell line (e.g., HepG2, or a line overexpressing CYP2J2)
-
Cell culture medium and supplements
-
This compound
-
A pro-drug activated by CYP2J2
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[9]
-
Compound Preparation : Prepare serial dilutions of this compound in the cell culture medium.
-
Cell Treatment : Remove the old medium and add the medium containing various concentrations of this compound. Also, add a fixed concentration of the pro-drug that is metabolized by CYP2J2 into a toxic substance. Include controls for vehicle only, pro-drug only, and this compound only.
-
Incubation : Incubate the cells for a period appropriate to observe cytotoxic effects (e.g., 48-72 hours).
-
MTT Assay :
-
Absorbance Reading : Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.[10]
Data Analysis and IC50 Calculation
The half-maximal inhibitory concentration (IC50) is calculated from a dose-response curve.[11] This process involves data normalization, plotting, and non-linear regression.
Logical Flow for IC50 Calculation
Steps:
-
Data Normalization : Convert the raw output (e.g., fluorescence, absorbance) into percentage inhibition.
-
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
-
Plotting : Create a semi-log plot with the inhibitor concentration on the x-axis (logarithmic scale) and the corresponding % inhibition on the y-axis (linear scale).
-
Curve Fitting : Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) or four-parameter logistic equation.[10]
-
IC50 Determination : The IC50 is the concentration of the inhibitor (this compound) that corresponds to 50% inhibition on the fitted curve.[11]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CYP2J2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. clyte.tech [clyte.tech]
- 11. IC50 - Wikipedia [en.wikipedia.org]
Application Note: A High-Throughput LC-MS/MS Method for the In Vitro Profiling of LKY-047 Metabolites
Introduction
LKY-047, a decursin derivative, is recognized as a potent and selective competitive inhibitor of cytochrome P450 2J2 (CYP2J2)[1][2][3]. While its inhibitory characteristics are documented, the metabolic fate of this compound itself is not yet publicly detailed. Understanding the metabolism of a compound is a critical step in drug development, providing insights into its clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites. This application note presents a generalized, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the identification and profiling of potential this compound metabolites generated in an in vitro model using human liver microsomes (HLMs).
The described methodology offers a robust framework for researchers to investigate the metabolic stability and biotransformation pathways of this compound. The protocol covers the generation of metabolites using HLMs, sample preparation, and the development of a sensitive and selective LC-MS/MS method for their detection.
Experimental Protocols
In Vitro Metabolism of this compound
The generation of metabolites is the foundational step for their subsequent analysis. Human liver microsomes are a standard in vitro tool as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s[4].
Materials:
-
This compound
-
Human Liver Microsomes (HLMs), pooled
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to identify non-enzymatic degradation.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes.
-
Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Figure 1. Experimental workflow for the in vitro metabolism and subsequent LC-MS/MS analysis of this compound.
LC-MS/MS Method Development
A sensitive LC-MS/MS method is crucial for detecting the typically low concentrations of metabolites formed. The following parameters provide a starting point for method development.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating the parent compound from its potential metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Table 1. Hypothetical LC Gradient Program.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for nitrogen-containing compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted detection of predicted metabolites. A full scan or precursor ion scan can be used for untargeted metabolite discovery.
-
Collision Gas: Argon
Predicted Metabolites and MRM Transitions:
The structure of this compound ((7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester) suggests several potential metabolic pathways, primarily Phase I reactions catalyzed by CYPs. The table below lists hypothetical metabolites, their predicted mass changes, and example MRM transitions.
| Compound | Metabolic Reaction | Mass Change | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | - | - | 450.1 | 162.1 |
| M1 | Monohydroxylation | +16 | 466.1 | 178.1 |
| M2 | Dihydroxylation | +32 | 482.1 | 194.1 |
| M3 | Reduction (NO2 to NH2) | -30 | 420.1 | 132.1 |
| M4 | Hydrolysis (Ester) | -271 | 179.1 | 135.1 |
Table 2. Predicted Metabolites of this compound and Hypothetical MRM Transitions.
Figure 2. Potential Phase I metabolic pathways for this compound.
Data Analysis and Interpretation
The acquired LC-MS/MS data should be processed using appropriate software. The primary goal is to identify peaks corresponding to the predicted MRM transitions that are present in the NADPH-fortified incubations but absent or significantly lower in the control incubations. The retention times of these metabolite peaks are expected to differ from the parent compound, this compound, typically eluting earlier due to increased polarity. Further structural confirmation of the metabolites can be achieved through product ion scanning and comparison with synthesized standards if available.
This application note provides a comprehensive and detailed protocol for the in vitro generation and LC-MS/MS-based detection of potential metabolites of this compound. While specific metabolites for this compound have not been reported in the literature, this methodology offers a robust starting point for researchers in drug development to investigate its metabolic fate. The outlined procedures for in vitro metabolism, sample preparation, and LC-MS/MS analysis can be adapted for the metabolic profiling of other novel chemical entities.
References
Application Notes and Protocols for LKY-047 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LKY-047 is a potent and selective, reversible competitive inhibitor of cytochrome P450 2J2 (CYP2J2), a key enzyme involved in the metabolism of endogenous signaling molecules and certain drugs.[1][2] Preclinical studies of this compound are crucial for understanding its therapeutic potential, particularly in disease areas where CYP2J2 is implicated, such as cancer.[3][4][5] These application notes provide detailed protocols for the preclinical evaluation of this compound, focusing on its use in both in vitro and in vivo settings.
Mechanism of Action
This compound selectively inhibits CYP2J2, an enzyme that metabolizes arachidonic acid into epoxyeicosatrienoic acids (EETs).[3] EETs have been shown to promote cell proliferation and inhibit apoptosis in cancer cells by activating signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways.[3] By inhibiting CYP2J2, this compound reduces the production of these pro-tumorigenic signaling molecules, making it a promising candidate for cancer therapy.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Parameter | Value | Substrate | System | Inhibition Type | Reference |
| IC50 | 1.7 µM | Not Specified | Recombinant CYP2J2 | --- | MedchemExpress |
| Ki | 0.96 µM | Astemizole O-demethylase | Human Liver Microsomes | Competitive | [1] |
| Ki | 2.61 µM | Terfenadine hydroxylase | Human Liver Microsomes | Competitive | [1] |
| Ki | 3.61 µM | Ebastine hydroxylation | Human Liver Microsomes | Uncompetitive | [1] |
Selectivity of this compound
This compound exhibits high selectivity for CYP2J2, with no significant inhibitory activity against a panel of other human cytochrome P450 enzymes at concentrations up to 50 µM.[1]
| CYP Isoform | IC50 | Reference |
| CYP1A2 | > 50 µM | [1] |
| CYP2A6 | > 50 µM | [1] |
| CYP2B6 | > 50 µM | [1] |
| CYP2C8 | > 50 µM | [1] |
| CYP2C9 | > 50 µM | [1] |
| CYP2C19 | > 50 µM | [1] |
| CYP2D6 | > 50 µM | [1] |
| CYP2E1 | > 50 µM | [1] |
| CYP3A | > 50 µM | [1] |
Experimental Protocols
In Vitro CYP2J2 Inhibition Assay
This protocol describes the determination of the inhibitory potential of this compound on CYP2J2 activity using human liver microsomes (HLMs) or recombinant human CYP2J2 enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs) or recombinant human CYP2J2
-
CYP2J2 substrate (e.g., Astemizole, Terfenadine)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the CYP2J2 substrate in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer (potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the incubation buffer, HLMs or recombinant CYP2J2, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the CYP2J2 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2J2 activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
In Vivo Evaluation of this compound (General Protocol)
Disclaimer: No specific in vivo preclinical data for this compound is publicly available. The following is a generalized protocol for evaluating a selective CYP2J2 inhibitor in an animal model of cancer. This should be adapted and optimized for the specific research question.
Animal Model:
-
Use an appropriate animal model that recapitulates the human disease of interest. For cancer studies, this could be a xenograft model where human cancer cells are implanted into immunocompromised mice (e.g., nude mice or NSG mice).
Study Design:
-
Dose Formulation:
-
Formulate this compound in a suitable vehicle for administration (e.g., a mixture of DMSO, PEG, and saline). The formulation should be optimized for solubility and stability.
-
-
Dose-Ranging Study:
-
Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) of this compound. Administer a range of doses to a small group of animals and monitor for signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Efficacy Study:
-
Once tumors are established in the xenograft model, randomize the animals into treatment and control groups.
-
Administer this compound at one or more doses below the MTD. The control group should receive the vehicle alone.
-
Monitor tumor growth over time using calipers.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Pharmacokinetic Analysis: Collect blood samples at various time points after this compound administration to determine its pharmacokinetic profile (e.g., Cmax, Tmax, half-life, AUC).
-
Pharmacodynamic Analysis: Analyze tumor tissues to assess the downstream effects of CYP2J2 inhibition. This could include measuring the levels of EETs or assessing the phosphorylation status of proteins in the MAPK and PI3K-Akt pathways.
-
Toxicology: Perform a comprehensive toxicological evaluation, including histopathological analysis of major organs, to assess the safety of this compound.
Visualizations
Caption: CYP2J2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro CYP2J2 inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for LKY-047 in Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), and its application in toxicological research. The following sections detail its inhibitory profile, experimental protocols for its characterization, and its use in elucidating the role of CYP2J2 in drug metabolism and toxicity.
Quantitative Data Summary
This compound is a decursin derivative that acts as a reversible and selective inhibitor of CYP2J2. Its inhibitory activity has been characterized against various CYP2J2 substrates, and its selectivity has been confirmed by the lack of significant inhibition of other major human P450 isoforms.[1][2][3]
Table 1: Inhibitory Potency of this compound against Human CYP2J2
| CYP2J2 Substrate | Inhibition Type | K_i_ (μM) |
| Astemizole (O-demethylase) | Competitive | 0.96[1][2] |
| Terfenadine (hydroxylase) | Competitive | 2.61[1][2] |
| Ebastine (hydroxylase) | Uncompetitive | 3.61[1][2] |
Table 2: Selectivity Profile of this compound
| P450 Isoform | IC_50_ (μM) |
| CYP2J2 | 1.7[1] |
| CYP1A2 | > 50[2][3] |
| CYP2A6 | > 50[2][3] |
| CYP2B6 | > 50[2][3] |
| CYP2C8 | > 50[2][3] |
| CYP2C9 | > 50[2][3] |
| CYP2C19 | > 50[2][3] |
| CYP2D6 | > 50 (weakly inhibits at 20 µM)[1][3] |
| CYP2E1 | > 50[2][3] |
| CYP3A | > 50[2][3] |
Experimental Protocols
Protocol for Determination of this compound Inhibition Constant (K_i_) for CYP2J2
This protocol describes the methodology to determine the inhibitory constant (K_i_) of this compound against CYP2J2-mediated metabolism of a probe substrate (e.g., astemizole) using human liver microsomes (HLMs).
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Probe substrate for CYP2J2 (e.g., Astemizole)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the probe substrate in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare HLM suspension in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, perform incubations in triplicate.
-
To each well, add HLM suspension, potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for the determined linear reaction time (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold ACN.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of this compound and substrate.
-
Determine the mode of inhibition and the K_i_ value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis (e.g., Dixon or Cornish-Bowden plots).
-
Application Note: Investigating CYP2J2-Mediated Cytotoxicity using this compound
Objective: To determine if the cytotoxicity of a test compound is mediated by its metabolism by CYP2J2.
Principle: By comparing the cytotoxicity of a test compound in the presence and absence of this compound, the contribution of CYP2J2-mediated metabolic activation to a toxic metabolite can be assessed. A decrease in cytotoxicity in the presence of this compound suggests that CYP2J2 is involved in the formation of a more toxic metabolite.
Cell Line: HepG2 cells, a human liver carcinoma cell line that expresses a range of drug-metabolizing enzymes, including CYP2J2.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
HepG2 cells
-
Test compound
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other suitable solvent for formazan crystals
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Prepare two sets of treatment groups: one with the test compound alone and another with the test compound co-incubated with a fixed, non-toxic concentration of this compound (e.g., 10 µM).
-
Include vehicle control and this compound alone control groups.
-
Replace the cell culture medium with medium containing the respective treatments.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC_50_ (half-maximal inhibitory concentration) values for the test compound in the presence and absence of this compound.
-
A significant increase in the IC_50_ value in the presence of this compound indicates that CYP2J2-mediated metabolism contributes to the cytotoxicity of the test compound.
-
Application Note: Use of this compound in Safety Pharmacology Studies
Objective: To investigate the potential role of CYP2J2 in mediating adverse effects on vital physiological systems as part of a safety pharmacology assessment.
Rationale: If a new drug candidate is a substrate for CYP2J2, its metabolites could potentially have off-target effects. This compound can be used in preclinical models to block the metabolism by CYP2J2 and assess if the parent compound or its CYP2J2-derived metabolites are responsible for any observed adverse effects. This follows the principles outlined in the ICH S7A guidelines for safety pharmacology studies.
2.3.1. In Vitro hERG Assay for Cardiotoxicity Assessment
Protocol:
-
Cell Line: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Electrophysiology: Use automated patch-clamp electrophysiology to measure hERG channel currents.
-
Treatment:
-
Establish a stable baseline hERG current.
-
Apply the test compound at a range of concentrations and record the inhibition of the hERG current.
-
In a separate set of experiments, pre-incubate the cells with a non-hERG-inhibitory concentration of this compound before applying the test compound.
-
-
Data Analysis:
-
Calculate the IC_50_ for hERG inhibition by the test compound in the presence and absence of this compound.
-
If a metabolite formed by CYP2J2 is a more potent hERG inhibitor than the parent compound, co-incubation with this compound would be expected to decrease the observed hERG inhibition.
-
2.3.2. In Vivo Functional Observational Battery (FOB) for Neurotoxicity Assessment
Protocol:
-
Animal Model: Use a rodent model (e.g., rats or mice).
-
Dosing:
-
Administer the test compound at various dose levels.
-
In a separate group, pre-treat the animals with this compound prior to the administration of the test compound.
-
Include appropriate vehicle control groups.
-
-
Observation:
-
Conduct a Functional Observational Battery at specified time points after dosing. This includes assessment of:
-
Home cage observations (e.g., posture, activity).
-
Open field observations (e.g., gait, arousal, stereotypy).
-
Sensorimotor and reflex tests (e.g., startle response, righting reflex).
-
Physiological measurements (e.g., body temperature).
-
-
-
Data Analysis:
-
Compare the neurobehavioral profiles of animals treated with the test compound alone versus those pre-treated with this compound.
-
Attenuation of neurotoxic signs by this compound would suggest that a CYP2J2-derived metabolite contributes to the observed neurotoxicity.
-
References
LKY-047: Application Notes and Protocols for a Selective CYP2J2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LKY-047 is a potent and selective, reversible competitive inhibitor of cytochrome P450 2J2 (CYP2J2), a key enzyme in the metabolism of arachidonic acid to signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2] As a decursin derivative, this compound offers high selectivity for CYP2J2 over other human P450 isoforms, making it a valuable tool for investigating the physiological and pathological roles of CYP2J2 and its metabolic products.[1][2] These application notes provide detailed protocols for the use of this compound in various research contexts, including commercial sourcing, in vitro enzyme inhibition assays, cell-based assays, and analysis of downstream signaling pathways.
Commercial Sources
This compound is available from several commercial suppliers for research purposes. Researchers should always refer to the supplier's specific product information for the most accurate and up-to-date details.
| Supplier | Website |
| MedchemExpress | --INVALID-LINK-- |
| Probechem | --INVALID-LINK-- |
| APExBIO | --INVALID-LINK-- |
| Aladdin Scientific | --INVALID-LINK-- |
| TargetMol | --INVALID-LINK-- |
Quantitative Data
This compound exhibits potent and selective inhibition of CYP2J2 activity. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Substrate/Condition | Reference |
| IC50 | 1.7 µM | CYP2J2 | [1] |
| Ki | 0.96 µM | Astemizole O-demethylase activity | [2][3] |
| Ki | 2.61 µM | Terfenadine hydroxylase activity | [2][3] |
| Ki | 3.61 µM | Ebastine hydroxylation (uncompetitive inhibition) | [2][3] |
| Inhibition at 20 µM | 85.3% | CYP2J2 | [3] |
| Selectivity | > 50 µM (IC50) | CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A | [1][2] |
Signaling Pathways and Experimental Workflows
CYP2J2-Mediated Arachidonic Acid Metabolism and Downstream Signaling
CYP2J2 metabolizes arachidonic acid to various EETs, which are signaling molecules involved in the regulation of cardiovascular homeostasis and inflammation. Inhibition of CYP2J2 by this compound blocks the production of these EETs, thereby affecting downstream signaling pathways such as the MAPK/ERK and Akt pathways.
Experimental Workflow for Assessing this compound Activity
A typical workflow to investigate the effects of this compound involves treating cells with the inhibitor, followed by analysis of CYP2J2 activity, changes in EET levels, and assessment of downstream signaling pathways.
Experimental Protocols
Protocol 1: In Vitro CYP2J2 Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on CYP2J2 activity using a specific substrate like terfenadine or astemizole.
Materials:
-
Recombinant human CYP2J2 enzyme
-
This compound
-
CYP2J2 substrate (e.g., terfenadine, astemizole)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate recombinant CYP2J2 with varying concentrations of this compound (e.g., 0.1 to 100 µM) in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2J2 substrate (e.g., terfenadine at a concentration close to its Km value) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (e.g., fexofenadine from terfenadine) using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP2J2 activity at each this compound concentration and determine the IC50 value.
Protocol 2: Cell-Based Assay for CYP2J2 Inhibition in Human Cardiomyocytes
This protocol describes how to assess the inhibitory effect of this compound on endogenous CYP2J2 activity in a relevant cell model. A human cardiomyocyte cell line is a suitable model for this purpose.
Materials:
-
Human cardiomyocyte cell line
-
Appropriate cell culture medium and supplements
-
This compound
-
CYP2J2 substrate (e.g., terfenadine)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Seed human cardiomyocytes in a multi-well plate and culture until they reach approximately 80-90% confluency.
-
Prepare a stock solution of this compound in a cell culture-compatible solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability).
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) in fresh culture medium for a specified duration (e.g., 2 hours).[4] Include a vehicle control (DMSO).
-
After the pre-incubation with this compound, add the CYP2J2 substrate (e.g., terfenadine at a final concentration of 1.5 µM) to the culture medium.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Terminate the enzymatic reaction in the supernatant by adding an equal volume of ice-cold acetonitrile.
-
Process the samples for LC-MS/MS analysis to quantify the formation of the substrate's metabolite.
-
Determine the effect of this compound on CYP2J2 activity by comparing metabolite formation in treated versus control cells.
Protocol 3: Quantification of Epoxyeicosatrienoic Acids (EETs) by LC-MS/MS
This protocol outlines the steps for extracting and quantifying EETs from cell culture media or cell lysates following treatment with this compound.
Materials:
-
Cell samples (supernatant or lysate) from Protocol 2
-
Internal standards (e.g., deuterated EETs)
-
Solid-phase extraction (SPE) cartridges
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)
-
LC-MS/MS system equipped with a suitable column
Procedure:
-
To the collected cell samples, add a known amount of the internal standard mixture.
-
Perform lipid extraction using a suitable method, such as solid-phase extraction (SPE).
-
Evaporate the extracted samples to dryness under a stream of nitrogen.
-
Reconstitute the dried extracts in the initial mobile phase for LC-MS/MS analysis.
-
Inject the samples onto the LC-MS/MS system.
-
Separate the different EET regioisomers using a suitable chromatographic gradient.
-
Detect and quantify the EETs and their corresponding internal standards using multiple reaction monitoring (MRM) in negative ion mode.
-
Calculate the concentrations of each EET regioisomer in the samples based on the standard curves.
Protocol 4: Western Blot Analysis of Downstream Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and Akt signaling pathways.
Materials:
-
Cell lysates from this compound-treated and control cells (from Protocol 2)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt (Ser473), and total Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ERK1/2, phospho-Akt, and total Akt to normalize the data.
-
Quantify the band intensities to determine the change in phosphorylation levels upon this compound treatment.
Conclusion
This compound is a highly selective and potent tool for the in vitro and cell-based investigation of CYP2J2 function. The protocols provided here offer a framework for researchers to explore the role of CYP2J2 in various biological processes and to assess the impact of its inhibition on cellular signaling and metabolism. As with any experimental procedure, optimization of these protocols for specific cell types and experimental conditions is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LKY-047 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with LKY-047 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is reported to be soluble in DMSO at a concentration of 10 mM[1]. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes from primarily organic to primarily aqueous. If the concentration of this compound in the final aqueous solution exceeds its solubility limit, it will precipitate out of the solution. Many drug discovery compounds face this challenge, which can lead to inaccurate experimental results[2].
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include adjusting the pH of the buffer, using co-solvents, and employing formulation aids like surfactants or cyclodextrins[3][4][5]. It is crucial to test the compatibility of any new excipients with your specific assay.
Q4: Will the use of organic co-solvents affect my biological assay?
A4: It is possible. Organic solvents can impact protein function and cell viability. Therefore, it is essential to determine the tolerance of your specific assay to the chosen co-solvent by running appropriate vehicle controls[2].
Troubleshooting Guide
Issue: Precipitate formation upon dilution in aqueous buffer.
This guide provides a systematic approach to troubleshoot and overcome the precipitation of this compound in your experimental buffer.
Step 1: Initial Solubility Assessment
Before proceeding with extensive troubleshooting, it is crucial to determine the approximate aqueous solubility of this compound in your primary experimental buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO concentration to your aqueous buffer in a 96-well plate (e.g., 2 µL into 198 µL). This minimizes the final DMSO concentration.
-
Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader (at a wavelength around 600-700 nm). An increase in absorbance indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility.
Step 2: Optimization of Buffer Conditions
If the initial solubility is too low for your experimental needs, you can attempt to modify the buffer composition.
-
Use of Co-solvents: Introducing a small percentage of an organic co-solvent can increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Screening
-
Prepare your primary aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% ethanol, methanol, or PEG-400).
-
Repeat the Kinetic Solubility Assay described above for each co-solvent condition.
-
Remember to include a vehicle control with the same co-solvent concentration in your final assay to assess its impact. PEG 400 has been shown to improve the solubility of some poorly soluble drugs[4].
-
Step 3: Advanced Formulation Strategies
For very poorly soluble compounds, more advanced formulation techniques may be necessary.
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to keep hydrophobic compounds in solution.
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility[3].
Data Presentation
Systematically documenting your solubility tests is crucial. Below is a template table for recording your findings.
| Buffer System (pH) | Co-solvent (% v/v) | Formulation Aid | Max Soluble Conc. (µM) | Observations |
| PBS (7.4) | None | None | Clear solution / Precipitate | |
| PBS (7.4) | 1% DMSO | None | Clear solution / Precipitate | |
| PBS (7.4) | 1% Ethanol | None | Clear solution / Precipitate | |
| TRIS (8.0) | 1% DMSO | None | Clear solution / Precipitate | |
| PBS (7.4) | 1% DMSO | 0.01% Tween® 80 | Clear solution / Precipitate | |
| PBS (7.4) | 1% DMSO | 1 mM HP-β-CD | Clear solution / Precipitate |
Note: The values in this table are for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.
Signaling Pathway and Experimental Logic
The primary challenge with poorly soluble compounds is ensuring that the concentration used in an assay is the true concentration in solution.
Logical Flow of Ensuring Accurate this compound Concentration in Assays
Caption: Logical workflow for preparing and validating this compound solutions for biological assays.
References
- 1. This compound | CYP2J2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
optimizing LKY-047 concentration in cell culture
Welcome to the technical support center for LKY-047, a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: As a starting point, we recommend a concentration range of 0.1 µM to 10 µM. This compound has a reported IC50 of 1.7 µM for CYP2J2 inhibition.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare the stock solution of this compound?
A2: this compound is typically dissolved in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final concentration of the solvent in your cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective reversible competitive inhibitor of cytochrome P450 2J2 (CYP2J2).[1] It has been shown to be a strong competitive inhibitor of CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase, with Ki values of 0.96 and 2.61 μM, respectively.[2][3] It also acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation with a Ki value of 3.61 μM.[2][3]
Q4: Is this compound selective for CYP2J2?
A4: Yes, this compound is highly selective for CYP2J2. It shows no significant inhibitory effect on other human P450s such as CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 µM for these enzymes.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on my cells. | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient for the inhibitor to exert its effect. 3. Low CYP2J2 expression: The target cell line may not express CYP2J2 at a high enough level. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Verify CYP2J2 expression: Confirm the expression of CYP2J2 in your cell line using techniques like Western blot or RT-qPCR. |
| High levels of cell death observed, even at low concentrations. | 1. Cytotoxicity: this compound may be cytotoxic to your cell line at the concentrations tested. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | 1. Determine the cytotoxic concentration 50 (CC50): Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. 2. Reduce solvent concentration: Ensure the final solvent concentration is below 0.1% in the cell culture medium. Prepare a vehicle control with the same solvent concentration. |
| Precipitation of this compound is observed in the culture medium. | Poor solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium, especially at higher concentrations. | 1. Prepare fresh dilutions: Make fresh dilutions of this compound from the stock solution for each experiment. 2. Pre-warm the medium: Gently warm the cell culture medium to 37°C before adding the this compound solution. 3. Increase solvent concentration (with caution): If necessary, slightly increase the final solvent concentration, but ensure it remains non-toxic to the cells. |
| Inconsistent results between experiments. | 1. Variability in cell conditions: Differences in cell passage number, confluency, or overall health can lead to variable responses. 2. Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can degrade the compound. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them at a consistent density for each experiment. 2. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
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Target cell line
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Complete cell culture medium
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This compound
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DMSO (cell culture grade)
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96-well cell culture plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-Buffered Saline (PBS)
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Microplate reader
Procedure:
-
Cell Seeding:
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Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
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Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
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After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
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Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
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After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
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After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Gently mix the contents of the wells by pipetting up and down.
-
-
Data Acquisition:
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Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (concentration that inhibits 50% of cell viability) and the optimal non-toxic concentration range.
-
Visualizations
CYP2J2 Signaling Pathway in Cancer Cells
CYP2J2 is known to be overexpressed in various human tumors and cancer cell lines.[2] Its inhibition by this compound can impact downstream signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K-Akt pathways.
Caption: this compound inhibits CYP2J2, affecting cancer cell signaling.
Experimental Workflow for Optimizing this compound Concentration
This workflow provides a logical sequence of experiments to determine the optimal concentration of this compound for your cell culture studies.
Caption: Workflow for optimizing this compound concentration in cell culture.
References
LKY-047 In Vivo Off-Target Effects: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing LKY-047, this technical support center provides essential information regarding its potential off-target effects, particularly in in vivo models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a potent and highly selective inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2][3] It functions as a reversible competitive inhibitor for certain CYP2J2-mediated reactions, such as the metabolism of astemizole and terfenadine, and as an uncompetitive inhibitor for others, like the hydroxylation of ebastine.[2][3]
Q2: What are the known off-target effects of this compound based on in vitro data?
In vitro studies using human liver microsomes have demonstrated that this compound is remarkably selective for CYP2J2. The primary observed off-target effect is a weak inhibition of CYP2D6, but only at concentrations significantly higher than its IC50 for CYP2J2.[2] At a concentration of 20 μM, this compound inhibits CYP2J2 activity by 85.3%, while the inhibition of CYP2D6 is only 37.2%.[2]
Q3: Is there any available data on the in vivo off-target effects of this compound?
Currently, there is no publicly available information from in vivo studies or clinical trials detailing the off-target effects or the overall safety profile of this compound. The existing research has focused on its in vitro characterization as a selective CYP2J2 inhibitor.
Q4: What potential in vivo off-target effects could be anticipated based on this compound's mechanism of action?
Given that this compound is a potent inhibitor of CYP2J2, any potential in vivo effects, whether on-target or off-target, would likely stem from the modulation of this enzyme's activity. CYP2J2 is involved in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), which have roles in regulating blood pressure, inflammation, and cardiac function. Therefore, inhibition of CYP2J2 could theoretically impact these physiological processes. The weak inhibitory activity against CYP2D6 at high concentrations suggests a potential for drug-drug interactions with substrates of CYP2D6 if high systemic concentrations of this compound are achieved in vivo.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cardiovascular effects in animal models (e.g., changes in blood pressure). | Inhibition of CYP2J2 may alter the levels of vasoactive EETs. | 1. Measure blood pressure and heart rate at multiple time points after this compound administration.2. Analyze plasma or tissue levels of EETs and their corresponding dihydroxyeicosatrienoic acids (DHETs).3. Consider co-administration of a CYP2J2-independent vasodilator as a control. |
| Altered metabolism of a co-administered drug known to be a CYP2D6 substrate. | Weak off-target inhibition of CYP2D6 by this compound at high concentrations. | 1. Determine the plasma concentration of this compound to assess if it reaches levels where significant CYP2D6 inhibition might occur.2. Perform a pharmacokinetic study of the co-administered drug in the presence and absence of this compound.3. If possible, switch to a co-administered drug that is not a primary substrate of CYP2D6. |
| Lack of expected efficacy in an in vivo model. | Poor bioavailability or rapid metabolism of this compound in vivo. | 1. Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model.2. Analyze plasma and target tissue concentrations of this compound to ensure they are within the effective range based on in vitro data.3. Consider alternative routes of administration or formulation strategies to improve bioavailability. |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro inhibitory activity of this compound.
Table 1: Inhibitory Potency of this compound against CYP2J2
| Parameter | Value (μM) | Reference(s) |
| IC50 | 1.7 | [1] |
| Ki (Astemizole O-demethylase) | 0.96 | [2][3] |
| Ki (Terfenadine hydroxylase) | 2.61 | [2][3] |
| Ki (Ebastine hydroxylation) | 3.61 | [2][3] |
Table 2: Selectivity of this compound against Other Cytochrome P450 Isoforms
| CYP Isoform | IC50 (μM) | Reference(s) |
| CYP1A2 | > 50 | [2][3] |
| CYP2A6 | > 50 | [2][3] |
| CYP2B6 | > 50 | [2][3] |
| CYP2C8 | > 50 | [2][3] |
| CYP2C9 | > 50 | [2][3] |
| CYP2C19 | > 50 | [2][3] |
| CYP2D6 | > 50 (weak inhibition at 20 μM) | [2] |
| CYP2E1 | > 50 | [2][3] |
| CYP3A | > 50 | [2][3] |
Experimental Protocols
Protocol: Assessing the In Vivo Off-Target Effects of this compound on CYP2D6 Activity Using a Rodent Model
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Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Groups:
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Vehicle control (e.g., 0.5% carboxymethylcellulose).
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This compound (dose range based on expected therapeutic concentrations and solubility).
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Positive control (a known CYP2D6 inhibitor, e.g., quinidine).
-
-
Procedure: a. Acclimatize animals for at least 7 days. b. Administer the vehicle, this compound, or positive control via the intended route of administration (e.g., oral gavage). c. After a predetermined time (e.g., 1 hour), administer a probe substrate for CYP2D6 (e.g., dextromethorphan). d. Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-probe substrate administration. e. Process blood samples to obtain plasma. f. Analyze plasma concentrations of the probe substrate and its primary CYP2D6-mediated metabolite (e.g., dextrorphan) using a validated LC-MS/MS method.
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Data Analysis: a. Calculate pharmacokinetic parameters for the probe substrate and its metabolite (e.g., AUC, Cmax, t1/2). b. Compare the metabolic ratio (AUCmetabolite / AUCparent drug) between the different treatment groups. A significant decrease in this ratio in the this compound group compared to the vehicle group would indicate in vivo inhibition of CYP2D6.
Visualizations
Caption: Mechanism of this compound action on the CYP2J2 signaling pathway.
Caption: Troubleshooting workflow for unexpected in vivo effects of this compound.
References
troubleshooting LKY-047 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LKY-047 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective reversible competitive inhibitor of cytochrome P450 2J2 (CYP2J2). It is a derivative of decursin. Its primary mechanism of action is to block the epoxygenase activity of CYP2J2, which is responsible for metabolizing arachidonic acid into signaling molecules called epoxyeicosatrienoic acids (EETs). By inhibiting CYP2J2, this compound reduces the production of EETs, thereby modulating downstream signaling pathways involved in processes such as inflammation, cell proliferation, and angiogenesis.
Q2: My experimental results with this compound are inconsistent in long-term studies. Could this be due to compound instability?
A2: Yes, inconsistent results are a common indicator of compound instability in cell culture media. While decursin, the parent compound of this compound, has shown stability in microsomal preparations, long-term cell culture conditions can introduce factors that may affect the stability of this compound.[1] Degradation of the compound over time can lead to a decrease in its effective concentration, resulting in diminished or variable biological effects.
Q3: What are the common causes of small molecule degradation in long-term cell culture experiments?
A3: Several factors can contribute to the degradation of a small molecule like this compound in a cell culture environment:
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pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis of labile chemical bonds.
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Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
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Light Exposure: Photosensitive compounds can degrade upon exposure to light.
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Reactive Components in Media: Serum in the media contains enzymes that can metabolize the compound. Additionally, reactive oxygen species (ROS) generated by cells can lead to oxidative degradation.
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Solubility Issues: Poor solubility can lead to precipitation of the compound over time, reducing its effective concentration in the medium.
Q4: How can I determine if this compound is degrading in my cell culture medium?
A4: To assess the stability of this compound in your specific experimental setup, you can perform a stability study. This involves incubating this compound in your cell culture medium under standard culture conditions (37°C, 5% CO2) for the duration of your experiment. Aliquots of the medium should be collected at various time points (e.g., 0, 24, 48, 72 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the parent compound. A significant decrease in the concentration of this compound over time is indicative of instability.
Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to identifying and mitigating potential instability of this compound in your long-term experiments.
Problem: Inconsistent or Diminished Activity of this compound
| Possible Cause | Suggested Solution |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. |
| Instability of this compound in cell culture medium | Assess the stability of this compound in your specific cell culture medium and conditions (see Experimental Protocols section). For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Suboptimal solvent concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess any effects of the solvent on your cells. |
| Cell-mediated metabolism of this compound | If you suspect the cells are metabolizing the compound, you can assess its stability in conditioned medium (medium in which cells have been grown and then removed) versus fresh medium. A faster degradation in conditioned medium suggests cellular metabolism. |
| Precipitation of this compound in the medium | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a lower concentration of the working solution or using a different formulation with solubility enhancers, if compatible with your experimental system. |
Quantitative Data Summary
As there is no publicly available stability data for this compound in cell culture media, the following table provides a template for how to present such data once generated from a stability study. The data shown is for illustrative purposes and is based on a hypothetical experiment.
Table 1: Hypothetical Stability of this compound in RPMI-1640 + 10% FBS at 37°C
| Time (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 24 | 8.5 | 85% |
| 48 | 6.8 | 68% |
| 72 | 5.2 | 52% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium using HPLC/LC-MS
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period under standard cell culture conditions.
Materials:
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This compound solid compound
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DMSO (or other appropriate solvent)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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Sterile microcentrifuge tubes
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HPLC or LC-MS system
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Acetonitrile (ACN) or other suitable organic solvent for extraction
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Internal standard (a structurally similar and stable compound)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the this compound stock solution in the complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
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Incubation: Dispense the this compound-containing medium into sterile microcentrifuge tubes. Place the tubes in a cell culture incubator at 37°C with 5% CO2.
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Time Points: Collect samples at various time points (e.g., 0, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
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Sample Preparation for Analysis:
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To each collected sample, add 3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and halt any further degradation.
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Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a new tube for HPLC or LC-MS analysis.
-
-
HPLC/LC-MS Analysis:
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Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound. The method should be able to separate this compound from any potential degradation products and media components.
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The concentration of this compound at each time point is determined by comparing its peak area to that of the internal standard and a standard curve.
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Data Analysis:
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Plot the concentration of this compound versus time.
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Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
This compound Mechanism of Action and Downstream Signaling
References
minimizing non-specific binding of LKY-047
Welcome to the technical support center for LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues, with a specific focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a decursin derivative that acts as a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), an enzyme involved in the metabolism of various endogenous compounds and some drugs.[1] It functions as a reversible competitive or uncompetitive inhibitor for different CYP2J2-mediated reactions.[1] Specifically, it is a strong competitive inhibitor of CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activity.[1]
Q2: What is non-specific binding and why is it a concern in my experiments with this compound?
A2: Non-specific binding refers to the interaction of a compound, in this case, this compound, with molecules or surfaces other than its intended target (CYP2J2).[2][3] This can lead to a high background signal, reduced assay sensitivity, and inaccurate data, making it difficult to determine the true inhibitory effect on CYP2J2.[3] While this compound is known for its high selectivity, non-specific binding can be a factor in any experiment depending on the assay conditions and the biological matrix used.
Q3: What are the common causes of non-specific binding in in-vitro assays?
A3: Several factors can contribute to non-specific binding, including:
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High concentrations of the inhibitor: Using this compound at concentrations significantly above its IC50 or Ki values can lead to off-target effects.[4][5]
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Suboptimal buffer conditions: Incorrect pH or low ionic strength can promote non-specific interactions.
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Insufficient blocking: In assays like Western blotting or ELISA, failure to adequately block non-specific sites on membranes or plates can cause high background.
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Properties of the compound: Highly hydrophobic compounds can be more prone to non-specific binding.[2]
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Contaminants: Impurities in reagents or biological samples can contribute to non-specific interactions.[3]
Q4: How can I differentiate between specific inhibition of CYP2J2 and non-specific or off-target effects of this compound?
A4: To confirm that the observed effects are due to specific inhibition of CYP2J2, you can:
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Perform a dose-response experiment: A clear, saturable inhibition curve that correlates with the known IC50 of this compound for CYP2J2 suggests on-target activity.[4]
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Conduct a rescue experiment: In a cell-based assay, you could potentially use a mutant form of CYP2J2 that is resistant to this compound. If the effect of this compound is diminished in the presence of the resistant mutant, it confirms on-target activity.[4]
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Test against other CYP isoforms: Confirm the selectivity of this compound in your experimental system by testing its effect on other P450 enzymes.[7]
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
This guide provides a structured approach to troubleshoot and minimize non-specific binding when using this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| High background signal in all wells/lanes (including no-enzyme controls) | Non-specific binding of this compound or detection reagents to the assay plate/membrane. | Optimize blocking conditions. Try different blocking agents (e.g., BSA, non-fat milk, casein) and increase blocking time or concentration.[6] Include a detergent like Tween-20 (0.05-0.1%) in wash buffers to reduce hydrophobic interactions.[5] |
| Inconsistent results between replicate experiments | Variability in reagent preparation or handling. Contamination of buffers or stock solutions. | Prepare fresh buffers and this compound dilutions for each experiment. Ensure thorough mixing of all solutions. Filter buffers to remove any particulate matter. |
| Inhibition observed at unexpectedly low concentrations of this compound | Potential off-target effects or compound aggregation. | Perform a dose-response curve to determine the IC50 and ensure it aligns with published values. Include solubility enhancers in the buffer if aggregation is suspected. |
| High signal in "no inhibitor" control | Contamination of the enzyme preparation or substrate. | Use high-purity recombinant CYP2J2 and substrate. Run a control with no enzyme to check for background signal from other components. |
| Non-specific bands in Western Blot when probing for CYP2J2 downstream effects | Primary or secondary antibody cross-reactivity. Insufficient washing. | Optimize antibody concentrations. Increase the number and duration of wash steps. Use a high-stringency wash buffer. |
Data Presentation
The following tables summarize key quantitative data for this compound, which can be useful for experimental design and data interpretation.
Table 1: Inhibitory Potency of this compound against CYP2J2
| Substrate | Inhibition Type | Ki (μM) | IC50 (μM) |
| Astemizole (O-demethylation) | Competitive | 0.96 | 1.7 |
| Terfenadine (Hydroxylation) | Competitive | 2.61 | Not Reported |
| Ebastine (Hydroxylation) | Uncompetitive | 3.61 | Not Reported |
Data compiled from multiple sources.[1]
Table 2: Selectivity of this compound against other Cytochrome P450 Isoforms
| CYP Isoform | IC50 (μM) |
| CYP1A2 | > 50 |
| CYP2A6 | > 50 |
| CYP2B6 | > 50 |
| CYP2C8 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 (weakly inhibits at 20 µM) |
| CYP2E1 | > 50 |
| CYP3A | > 50 |
Data indicates high selectivity for CYP2J2.[1]
Experimental Protocols
Protocol 1: In Vitro CYP2J2 Inhibition Assay using a Fluorogenic Probe
This protocol provides a general framework for assessing the inhibitory potential of this compound on CYP2J2 activity.
Materials:
-
Recombinant human CYP2J2 (e.g., in microsomes)
-
Fluorogenic CYP2J2 substrate (e.g., a commercial probe)
-
This compound stock solution (in DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
96-well black microplate
-
Plate reader with fluorescence detection
Methodology:
-
Prepare Reagents:
-
Thaw recombinant CYP2J2 on ice.
-
Prepare a series of this compound dilutions in potassium phosphate buffer. The final DMSO concentration should be kept below 1%.
-
Prepare the fluorogenic substrate and NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 10 µL of your this compound dilutions or vehicle control (buffer with the same percentage of DMSO) to the respective wells.
-
Add 20 µL of the recombinant CYP2J2 enzyme preparation to all wells except the "no enzyme" control wells. Add 20 µL of buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic substrate to all wells.
-
Add 20 µL of the NADPH regenerating system to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for the time recommended by the substrate manufacturer (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for a CYP2J2 inhibition assay.
Caption: Troubleshooting logic for high background.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: LKY-047 CYP2J2 Inhibition Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing LKY-047 as a selective inhibitor in cytochrome P450 2J2 (CYP2J2) assays. It addresses potential sources of variability and reproducibility issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in assays?
A1: this compound is a potent and selective competitive inhibitor of the cytochrome P450 2J2 (CYP2J2) enzyme.[1][2] It is primarily used in in vitro drug metabolism studies and reaction phenotyping assays to investigate the role of CYP2J2 in the metabolism of new chemical entities.[1][2]
Q2: What type of inhibitor is this compound and for which reactions?
A2: this compound acts as a strong competitive inhibitor for CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities.[1][2] It functions as an uncompetitive inhibitor for CYP2J2-mediated ebastine hydroxylation.[1][2]
Q3: Is this compound a mechanism-based inhibitor?
A3: No, pre-incubation of this compound with human liver microsomes (HLMs) and NADPH does not alter its inhibition potency, indicating that it is not a mechanism-based inhibitor.[1][2]
Q4: How selective is this compound for CYP2J2?
A4: this compound is highly selective for CYP2J2. It shows no significant inhibitory effect on other major human P450 isoforms such as CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 μM for these enzymes.[1][2]
Troubleshooting Guide
High variability and poor reproducibility in CYP2J2 inhibition assays using this compound can arise from several factors. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Improper mixing of reagents- Contamination | - Calibrate and verify the accuracy of your pipettes.- Ensure thorough mixing of all stock solutions and assay reagents before use.- Use fresh pipette tips for each reagent and sample to prevent cross-contamination. |
| Inconsistent IC50 or Ki values across experiments | - Variability in enzyme (HLM) activity- Inaccurate substrate or inhibitor concentrations- Fluctuations in incubation time or temperature | - Use a consistent lot of human liver microsomes (HLMs) with pre-characterized activity.- Prepare fresh dilutions of this compound and substrates for each experiment.- Strictly control incubation times and maintain a constant temperature (e.g., 37°C). |
| Low or no inhibitory activity observed | - Degradation of this compound- Incorrect assay conditions for CYP2J2 activity | - Store this compound stock solutions at the recommended temperature (e.g., -20°C or -80°C) and protect from light.- Ensure the assay buffer, pH, and cofactor (NADPH) concentrations are optimal for CYP2J2 activity. |
| "Edge effects" in microplate assays | - Temperature gradients across the plate- Evaporation from wells on the plate edge | - Pre-incubate the microplate at the assay temperature to ensure uniformity.- Use a plate sealer and/or fill the outer wells with buffer or water to minimize evaporation. |
Quantitative Data Summary
The inhibitory potency of this compound against CYP2J2 is summarized below. These values can serve as a benchmark for your experimental results.
Table 1: Inhibition Constants (Ki) of this compound for CYP2J2-Mediated Reactions
| Substrate Reaction | Inhibition Model | Ki (μM) |
| Astemizole O-demethylase | Competitive | 0.96 |
| Terfenadine hydroxylase | Competitive | 2.61 |
| Ebastine hydroxylation | Uncompetitive | 3.61 |
| Data sourced from Oh, Y., et al. (2017).[1][2] |
Table 2: IC50 Values of this compound for Various Human P450 Isoforms
| P450 Isoform | IC50 (μM) |
| CYP2J2 | < 5 (Specific Ki values in Table 1) |
| CYP1A2 | > 50 |
| CYP2A6 | > 50 |
| CYP2B6 | > 50 |
| CYP2C8 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP2E1 | > 50 |
| CYP3A | > 50 |
| Data sourced from Oh, Y., et al. (2017).[1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, adapted from published literature.
CYP2J2 Inhibition Assay (Astemizole O-Demethylase Activity)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of this compound, astemizole (substrate), and human liver microsomes (HLMs) in incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH-generating system solution.
-
-
Incubation Procedure:
-
In a 96-well plate, add the HLM solution, varying concentrations of this compound (or vehicle control), and the astemizole solution.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate for the specified time (e.g., 30 minutes) at 37°C with shaking.
-
-
Reaction Termination and Sample Analysis:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (O-desmethylastemizole) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
Plot the percent inhibition versus the this compound concentration to determine the IC50 value.
-
Perform kinetic studies with varying substrate and inhibitor concentrations to determine the Ki value and mode of inhibition.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound assays.
Caption: Competitive inhibition of CYP2J2 by this compound.
Caption: General workflow for a CYP2J2 inhibition assay.
Caption: Logic diagram for troubleshooting assay variability.
References
LKY-047 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2).
Frequently Asked Questions (FAQs)
Q1: I am observing inhibition of a cytochrome P450 enzyme other than CYP2J2. Is this expected?
A1: this compound is a highly selective inhibitor for CYP2J2 with reported IC50 values greater than 50 μM for other major human P450 isoforms, including CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, and 3A.[1][2] However, at high concentrations (e.g., 20 μM), weak inhibition of CYP2D6 (approximately 37.2%) has been reported.[2][3] If you are observing inhibition of other P450s, consider the following:
-
Concentration of this compound: Ensure the concentration used is appropriate for selective CYP2J2 inhibition. At concentrations significantly above the Ki for CYP2J2, off-target effects may become apparent.
-
Purity of this compound: Verify the purity of your this compound compound. Impurities could be responsible for the off-target inhibition.
-
Experimental System: The selectivity of inhibitors can sometimes vary between different in vitro systems (e.g., recombinant enzymes vs. human liver microsomes).
Q2: The IC50 value I've determined for this compound is significantly different from the published values.
A2: Discrepancies in IC50 values can arise from several factors related to experimental conditions. This compound is a competitive inhibitor, and its apparent potency is dependent on the substrate and its concentration. Published Ki values for this compound with different CYP2J2 substrates are:
It also acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation with a Ki of 3.61 μM.[1]
To troubleshoot your results, review the following:
-
Substrate and Concentration: Ensure you are using a validated CYP2J2 substrate and that the concentration is appropriate. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50.
-
Incubation Time: Confirm that your incubation time is within the linear range for the enzymatic reaction.
-
Microsomal Protein Concentration: The concentration of human liver microsomes (HLMs) or recombinant enzyme can influence the results.
-
Solvent Effects: Ensure the final concentration of any organic solvent (e.g., DMSO) used to dissolve this compound is low and consistent across all wells, as it can affect enzyme activity.
Q3: I am observing cytotoxicity in my cell-based assay after treatment with this compound. Is this a known effect?
A3: The primary literature on this compound focuses on its in vitro inhibitory activity against CYP2J2 in microsomal systems.[1][2] There is limited publicly available information on its cytotoxic effects in cell-based assays. If you observe cytotoxicity, consider these points:
-
Concentration-Dependence: Determine the concentration at which cytotoxicity is observed. It may be occurring at concentrations much higher than those required for CYP2J2 inhibition.
-
Cell Type: Different cell lines can have varying sensitivities to chemical compounds.
-
Assay-Specific Interference: The compound may be interfering with the cytotoxicity assay itself (e.g., colorimetric or fluorescent readouts).
-
Appropriate Controls: Include vehicle-only controls and positive controls for cytotoxicity to validate your findings.
Troubleshooting Guides
Guide 1: Investigating Off-Target Enzyme Inhibition
If you suspect off-target inhibition by this compound, follow this workflow:
Guide 2: Addressing IC50 Value Discrepancies
Use this guide to troubleshoot unexpected IC50 values for this compound.
Data Summary
Inhibitory Activity of this compound
| Parameter | Substrate | Value | Inhibition Type |
| IC50 | Astemizole | 1.7 μM | Competitive |
| Ki | Astemizole | 0.96 μM | Competitive |
| Ki | Terfenadine | 2.61 μM | Competitive |
| Ki | Ebastine | 3.61 μM | Uncompetitive |
Selectivity of this compound
| P450 Isoform | IC50 |
| CYP1A2 | > 50 μM |
| CYP2A6 | > 50 μM |
| CYP2B6 | > 50 μM |
| CYP2C8 | > 50 μM |
| CYP2C9 | > 50 μM |
| CYP2C19 | > 50 μM |
| CYP2D6 | > 50 μM (weak inhibition at 20 µM) |
| CYP2E1 | > 50 μM |
| CYP3A | > 50 μM |
Experimental Protocols
Protocol: Determination of this compound IC50 using Human Liver Microsomes
This protocol describes a typical experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2J2-mediated metabolism of a probe substrate (e.g., astemizole).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the CYP2J2 probe substrate (e.g., astemizole) in the same solvent.
-
Prepare a NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, HLM (e.g., to a final concentration of 0.2 mg/mL), and varying concentrations of this compound (typically a serial dilution). Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the CYP2J2 probe substrate (e.g., astemizole at a concentration near its Km).
-
Immediately after adding the substrate, add the NADPH-generating system to start the enzymatic reaction.
-
-
Reaction Termination and Sample Processing:
-
After a predetermined incubation time (e.g., 30 minutes, within the linear range of the reaction), terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Mechanism of Competitive Inhibition
This compound acts as a competitive inhibitor of CYP2J2 for substrates like astemizole and terfenadine. This means it reversibly binds to the active site of the enzyme, preventing the substrate from binding.
References
LKY-047 Technical Support Center: Preventing Compound Degradation
Welcome to the technical support center for LKY-047, a novel tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the integrity of this compound during experimental use.
Troubleshooting Guide: Common Degradation & Stability Issues
This guide addresses common issues encountered during the handling and use of this compound. By identifying the potential cause, you can apply the recommended solution to maintain the compound's stability and activity.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency in Assay | 1. Hydrolytic Degradation: Compound is unstable in acidic aqueous buffers (pH < 6.5). 2. Photodegradation: Exposure to ambient light or specific wavelengths (UV) for extended periods. 3. Oxidative Degradation: Reaction with dissolved oxygen or reactive oxygen species in media. | 1. pH Control: Maintain experimental pH between 6.8 and 7.6. Use a buffered saline solution (e.g., PBS or HBSS) at pH 7.4 for dilutions.[1][2] 2. Light Protection: Handle the compound in a dimly lit area. Use amber or opaque vials for storage and cover plates/tubes with aluminum foil during incubation.[3][4][5] 3. Use Fresh Media: Prepare fresh cell culture media and buffers to minimize dissolved oxygen. Consider degassing buffers if oxidative stress is a major concern. |
| Precipitate Formation in Aqueous Buffer/Media | 1. Poor Aqueous Solubility: this compound is hydrophobic and has low solubility in purely aqueous solutions.[6] 2. Supersaturation: Rapid dilution from a high-concentration DMSO stock into an aqueous buffer can lead to the compound crashing out.[7][8] 3. Temperature Effects: A decrease in temperature can lower the solubility of the compound.[7][9] | 1. Co-Solvent Use: Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤0.5%). 2. Serial Dilution: Perform serial dilutions rather than a single large dilution step. Add the stock solution to the buffer slowly while vortexing.[8] 3. Maintain Temperature: Pre-warm aqueous buffers and media to the experimental temperature (e.g., 37°C) before adding the compound.[7][8] |
| Inconsistent Results Between Experiments | 1. Stock Solution Degradation: Improper storage of DMSO stock solution (e.g., at room temperature, exposure to light). 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation and moisture absorption. 3. Inconsistent Buffer Prep: Minor variations in buffer pH or composition between experiments.[7] | 1. Proper Stock Storage: Store DMSO stock solutions at -20°C or -80°C in desiccated, light-protected aliquots.[10] 2. Aliquot Stocks: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Standardize Protocols: Use a calibrated pH meter and consistently prepared buffers for all experiments.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: this compound is supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture. For long-term storage (>6 months), -80°C is recommended. Stock solutions prepared in anhydrous DMSO should be stored in small, single-use aliquots at -20°C or -80°C in amber vials to prevent degradation from light exposure and repeated freeze-thaw cycles.[3][10]
Q2: My this compound solution has a yellow tint, is it degraded?
A: A slight yellow tint in a concentrated DMSO stock solution can be normal. However, a significant color change or the appearance of particulates upon dissolution may indicate degradation or contamination. It is recommended to run a quality control check (e.g., HPLC-MS) to assess the purity of the compound if you suspect degradation.
Q3: Why is my compound precipitating when I add it to my cell culture media?
A: This is a common issue for hydrophobic compounds like this compound.[6] Precipitation often occurs when a concentrated DMSO stock is diluted too quickly into the aqueous media, exceeding the compound's kinetic solubility.[8] To prevent this, ensure the media is pre-warmed to 37°C, add the stock solution slowly while gently stirring, and keep the final DMSO concentration as low as possible while maintaining solubility.[8]
Q4: How can I determine if this compound is degrading under my specific experimental conditions?
A: To definitively assess stability, a forced degradation study is recommended.[12][13][14] This involves intentionally exposing the compound to stress conditions such as acid, base, heat, light, and oxidation, and then analyzing the amount of remaining parent compound by a stability-indicating method like HPLC.[15][16] See the protocol provided below for a general guideline.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or opaque polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to an appropriate amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary.[6]
-
Create small, single-use aliquots in opaque tubes to minimize freeze-thaw cycles and light exposure.[3]
-
Store the aliquots at -20°C or -80°C in a desiccated environment.
Protocol 2: Forced Degradation Study for this compound
Objective: To identify the degradation pathways of this compound under various stress conditions. This helps in developing stable formulations and handling procedures.[12][14]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15][16]
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photodegradation: Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) light.[13]
Procedure:
-
Prepare a solution of this compound in a 1:1 acetonitrile/water mixture at a concentration of 1 mg/mL.
-
For each stress condition, mix the this compound solution with the stressor in a 1:1 ratio in a sealed vial. For thermal and photo-stress, use the solution as is.
-
Include a control sample stored at -20°C, protected from light.
-
After the incubation period, neutralize the acid and base samples.
-
Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) with UV detection.
-
Calculate the percentage of degradation by comparing the peak area of the parent this compound in stressed samples to the control. A target degradation of 5-20% is ideal for identifying major degradants.[13][15][16]
Visualizations
This compound Signaling Pathway Inhibition
This diagram illustrates the hypothetical mechanism of action for this compound, where it inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream pro-survival signaling.
Caption: Hypothetical signaling pathway showing this compound inhibition of an RTK.
Experimental Workflow for this compound Cell-Based Assays
This workflow outlines the critical steps for preparing and using this compound in a typical experiment, emphasizing points where stability is crucial.
Caption: Recommended workflow for preparing this compound for cell-based assays.
Troubleshooting Logic for this compound Degradation
This decision tree provides a logical flow to diagnose the root cause of suspected compound degradation or precipitation.
Caption: A decision tree for troubleshooting this compound stability issues.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. camlab.co.uk [camlab.co.uk]
- 5. Storing light sensitive materials in the lab – LabHomepage [labhomepage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. needle.tube [needle.tube]
- 11. hudsonlabautomation.com [hudsonlabautomation.com]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. Forced Degradation Studies - STEMart [ste-mart.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmtech.com [pharmtech.com]
addressing lot-to-lot variability of LKY-047
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with LKY-047, a selective inhibitor of Cytochrome P450 2J2 (CYP2J2).
Troubleshooting Guide
Researchers may occasionally observe variability between different lots of this compound, which can manifest as changes in potency, solubility, or other experimental outcomes. This guide provides a structured approach to identifying and mitigating the impact of lot-to-lot variability.
Q1: We are observing a significant difference in the inhibitory potency (IC50) of this compound between two different lots in our cell-based assay. What could be the cause and how should we proceed?
A1: Discrepancies in potency are a common manifestation of lot-to-lot variability. Several factors related to the compound itself or the experimental setup could be responsible.
Initial Troubleshooting Steps:
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Confirm Experimental Consistency: Before assuming compound variability, meticulously review your experimental protocol. Ensure that cell passage number, reagent concentrations, incubation times, and instrument settings are identical between experiments using the different lots.
-
Certificate of Analysis (CoA) Review: Carefully compare the CoAs for both lots of this compound. Pay close attention to the reported purity, identity confirmation (e.g., by NMR, MS), and any specified impurities.
-
Solubility and Stock Solution Preparation: this compound is a hydrophobic molecule. Ensure that both lots are fully dissolved. Prepare fresh stock solutions for both lots in parallel using the same solvent and visually inspect for any precipitation. It is advisable to determine the solubility of each lot experimentally.
Advanced Troubleshooting and Corrective Actions:
-
Side-by-Side Comparison: If initial checks do not resolve the issue, perform a head-to-head comparison of the two lots in the same experiment. This will minimize inter-assay variability.
-
Purity Re-analysis: If significant discrepancies persist, consider re-analyzing the purity of both lots using an orthogonal method, such as High-Performance Liquid Chromatography (HPLC). This can help identify impurities that may not have been reported on the CoA.
-
Dose-Response Curve Analysis: Generate full dose-response curves for both lots. Analyze not only the IC50 but also the slope and maximal inhibition to understand if the nature of the inhibition is changing.
Q2: We have noticed that a new lot of this compound is less soluble in our standard solvent (e.g., DMSO) compared to the previous lot. What could be the reason for this?
A2: Changes in solubility can be indicative of differences in the physical properties of the compound between lots.
Potential Causes and Solutions:
-
Polymorphism: The crystalline form (polymorph) of the compound can affect its solubility. Different manufacturing batches can sometimes yield different polymorphs.
-
Presence of Insoluble Impurities: The new lot may contain minor impurities that are less soluble in your chosen solvent.
-
Protocol for Dissolution:
-
Try gentle warming (e.g., 37°C) and vortexing to aid dissolution.
-
Sonication can also be an effective method for dissolving compounds.
-
If solubility issues persist, consider preparing a more dilute stock solution or exploring alternative solvents, ensuring they are compatible with your experimental system.
-
Q3: Our in vivo experiments with a new lot of this compound are showing unexpected toxicity or a different pharmacokinetic profile. How should we investigate this?
A3: In vivo discrepancies are a critical issue that requires careful investigation.
Investigative Steps:
-
Formulation Review: Ensure the formulation for in vivo administration is prepared identically for both lots. Any changes in excipients or vehicle can significantly impact the pharmacokinetic profile.
-
Impurity Profiling: Undisclosed impurities, even at low levels, can have biological activity and contribute to off-target effects or toxicity. A thorough analytical comparison of the lots, potentially using Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended to identify any unique impurities in the problematic lot.
-
Communication with Supplier: Contact the supplier of this compound and provide them with the lot numbers and a detailed description of the observed issues. They may have additional information or be able to conduct a more in-depth analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2), an enzyme primarily involved in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs).[1] By inhibiting CYP2J2, this compound can modulate signaling pathways influenced by EETs, which are involved in processes such as inflammation, vasodilation, and cell proliferation.[1]
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C. Stock solutions in solvents like DMSO can be stored at -20°C or -80°C for short periods. For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the potential sources of lot-to-lot variability in a synthesized compound like this compound?
A3: this compound is a derivative of decursin, a pyranocoumarin.[2] The synthesis of such molecules can be complex, and variability can arise from:
-
Starting Materials: Differences in the purity of starting materials.
-
Reaction Conditions: Minor variations in reaction temperature, time, or catalysts.
-
Purification Process: Incomplete removal of byproducts, residual solvents, or reagents.
-
Final Product Form: Differences in crystallinity or hydration state.
Q4: What quality control measures should we perform on a new lot of this compound before starting critical experiments?
A4: For critical experiments, it is prudent to perform your own quality control checks:
-
Identity Confirmation: Confirm the molecular weight via mass spectrometry.
-
Purity Assessment: Analyze the purity by HPLC.
-
Solubility Test: Determine the solubility in your experimental solvent.
-
Biological Activity Confirmation: Run a pilot experiment to confirm the expected biological activity and compare it to a previous, validated lot.
Data Presentation
Table 1: Troubleshooting Summary for this compound Lot-to-Lot Variability
| Observed Issue | Potential Cause | Recommended Action |
| Different IC50 values between lots | Purity differences (active or inactive impurities) | Perform side-by-side dose-response analysis. Re-assess purity via HPLC. |
| Inaccurate concentration of stock solutions | Prepare fresh stock solutions and re-measure concentration. | |
| Experimental variability | Standardize all experimental parameters. | |
| Lower solubility of a new lot | Different crystalline form (polymorph) | Use sonication or gentle warming to aid dissolution. |
| Presence of insoluble impurities | Centrifuge the stock solution and use the supernatant. | |
| Unexpected in vivo toxicity | Presence of toxic impurities | Perform impurity profiling using LC-MS. |
| Altered pharmacokinetic profile | Review and standardize the formulation protocol. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
Protocol 2: CYP2J2 Inhibition Assay (Example using a fluorescent substrate)
-
Reagents:
-
Recombinant human CYP2J2 enzyme.
-
Fluorescent CYP2J2 substrate (e.g., a commercial probe).
-
NADPH regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
-
Procedure:
-
Prepare a serial dilution of this compound in buffer.
-
In a 96-well plate, add the CYP2J2 enzyme, this compound dilutions, and buffer.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent substrate and NADPH regenerating system.
-
Incubate for the desired time at 37°C.
-
Stop the reaction and measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing lot-to-lot variability of this compound.
Caption: Simplified diagram of the CYP2J2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: LKY-047 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of LKY-047, a selective cytochrome P450 2J2 (CYP2J2) inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a derivative of decursin identified as a potent, selective, and reversible competitive inhibitor of cytochrome P450 2J2 (CYP2J2)[1][2][3]. It has been shown to strongly inhibit CYP2J2-mediated activity with an IC50 of 1.7 μM and Ki values of 0.96 μM and 2.61 μM for different substrates[1][2][3]. This compound displays high selectivity for CYP2J2, with no significant inhibitory effects on other major human P450 isoforms like CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A[2][3].
Q2: Why is it necessary to assess the cytotoxicity of this compound?
While this compound is designed as a selective enzyme inhibitor, it is crucial to evaluate its potential cytotoxic effects for several reasons:
-
Off-Target Effects: High concentrations of any compound can lead to unintended off-target effects, resulting in cellular toxicity.
-
Primary Cell Sensitivity: Primary cells are often more sensitive to chemical insults than immortalized cell lines[4][5]. Assessing cytotoxicity is critical to establish a safe concentration range for in vitro models that rely on these cells.
-
Context-Specific Toxicity: The inhibition of CYP2J2 could potentially disrupt cellular homeostasis in specific primary cell types where CYP2J2 plays a vital metabolic role, which could lead to cytotoxicity[6].
-
Preclinical Safety: Cytotoxicity data is a fundamental component of the preclinical safety assessment for any new chemical entity.
Q3: What are the recommended starting concentrations for this compound in a primary cell cytotoxicity assay?
Based on its known potency against its target, CYP2J2, a good starting point is to test a wide concentration range that brackets the IC50 and Ki values. A typical approach would be a serial dilution series. For this compound, with an IC50 of 1.7 µM, a suggested range would be from 0.1 µM to 100 µM to identify a dose-response relationship.
Q4: Which primary cell types are most relevant for testing this compound cytotoxicity?
The choice of primary cells should be guided by the experimental context. Since CYP2J2 is primarily expressed in extrahepatic tissues, particularly the cardiovascular system and intestine, relevant primary cells include:
-
Primary Human Cardiomyocytes
-
Primary Human Coronary Artery Endothelial Cells
-
Primary Human Intestinal Epithelial Cells
Q5: How might this compound's mechanism as a CYP2J2 inhibitor influence the results of cytotoxicity assays?
The inhibition of CYP2J2 could have indirect effects on cytotoxicity assays. For example, if the primary cells under investigation metabolize components in the culture medium via CYP2J2 to produce essential factors, this compound could inhibit this process and lead to reduced cell viability, which is not a direct cytotoxic effect. Conversely, if CYP2J2 metabolizes a compound into a toxic byproduct, this compound could appear protective[6]. It is important to consider the metabolic capabilities of the chosen primary cells.
Troubleshooting Guides
This section addresses common issues encountered when performing cytotoxicity assays on primary cells with a novel compound like this compound.
Problem 1: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating replicate wells[7]. |
| Edge Effects | Evaporation from wells on the edge of a 96-well plate can concentrate compounds and affect cell health. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media[8]. |
| Pipetting Errors | Inaccurate pipetting of the compound or assay reagents. Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to reduce variability[9]. |
| Compound Precipitation | This compound may precipitate at high concentrations in culture media. Visually inspect wells under a microscope for precipitates. If observed, lower the maximum concentration or use a different solvent system (ensuring the solvent itself is not toxic). |
Problem 2: No dose-dependent cytotoxicity observed, even at high concentrations.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | Cytotoxic effects may take time to manifest. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment. |
| Low Compound Potency | This compound may genuinely have low cytotoxicity in the chosen cell type. Consider testing a higher concentration range if solubility permits. |
| Assay Insensitivity | The chosen assay (e.g., MTT) may not be sensitive enough if the compound causes cytostatic rather than cytotoxic effects. Consider an alternative assay, such as a direct cell count or a live/dead staining assay[8]. |
| Rapid Compound Degradation | The compound may be unstable in culture conditions. Replenish the medium with fresh compound during the incubation period. |
Problem 3: High background signal in the assay.
| Possible Cause | Suggested Solution |
| Media Interference (MTT/LDH) | Phenol red and serum components can interfere with absorbance readings. Use phenol red-free medium for the assay. For LDH assays, note that serum contains LDH, which can elevate background; reduce serum concentration during the assay or use serum-free medium[10][11]. |
| Microbial Contamination | Bacteria or yeast can metabolize assay reagents. Check cultures for contamination. |
| Incomplete Lysis (LDH Maximum Control) | For the LDH assay's maximum release control, ensure the lysis buffer is working effectively and incubation is sufficient to lyse all cells[10]. |
Data Presentation
As no public data on this compound cytotoxicity exists, the following tables are examples of how to structure results from MTT and LDH assays.
Table 1: Example Data - Effect of this compound on Primary Human Coronary Artery Endothelial Cell Viability (MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100% |
| 0.1 | 1.248 | 0.092 | 99.5% |
| 1.0 | 1.211 | 0.076 | 96.6% |
| 10 | 1.150 | 0.101 | 91.7% |
| 50 | 0.878 | 0.065 | 70.0% |
| 100 | 0.622 | 0.058 | 49.6% |
Table 2: Example Data - this compound Induced Cytotoxicity in Primary Human Cardiomyocytes (LDH Release Assay)
| This compound Conc. (µM) | Mean LDH Release (OD 490nm) | Std. Deviation | % Cytotoxicity |
| Spontaneous Release | 0.188 | 0.015 | 0% (by definition) |
| 0 (Vehicle Control) | 0.192 | 0.019 | 0.5% |
| 10 | 0.215 | 0.021 | 3.4% |
| 50 | 0.450 | 0.033 | 33.0% |
| 100 | 0.689 | 0.041 | 63.1% |
| Maximum Release | 0.981 | 0.055 | 100% (by definition) |
% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells as an indicator of viability[12]. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity[10][13].
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare three sets of control wells:
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm using a microplate reader.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cytochrome P450 2J2 is required for the natural compound austocystin D to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LKY-047 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LKY-047 in cytochrome P450 2J2 (CYP2J2) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), an enzyme primarily involved in the metabolism of various endogenous compounds and some drugs.[1][2][3] It is important to note that this compound is not a kinase inhibitor and does not directly modulate signaling pathways in the manner of a kinase inhibitor. Its mechanism of action is the direct inhibition of the metabolic activity of the CYP2J2 enzyme.
Q2: How does this compound inhibit CYP2J2?
A2: The inhibitory mechanism of this compound on CYP2J2 depends on the substrate being used in the assay. It has been shown to be a:
-
Competitive inhibitor with substrates like astemizole and terfenadine.[1][2][3] In this scenario, this compound competes with the substrate for binding to the active site of the enzyme.
-
Uncompetitive inhibitor with the substrate ebastine.[1][2][3] In this case, this compound binds to the enzyme-substrate complex.
Pre-incubation of this compound with human liver microsomes (HLMs) and NADPH does not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[2][3]
Q3: What are the reported IC50 and Ki values for this compound?
A3: The inhibitory potency of this compound has been characterized against several CYP2J2 substrates.
| Substrate | Inhibition Type | IC50 | Ki |
| (unspecified) | Competitive | 1.7 µM | - |
| Astemizole | Competitive | - | 0.96 µM |
| Terfenadine | Competitive | - | 2.61 µM |
| Ebastine | Uncompetitive | - | 3.61 µM |
| Data sourced from MedchemExpress and ResearchGate.[1][2] |
Q4: How do I determine the optimal incubation time for my this compound inhibition assay?
A4: The optimal incubation time is a critical parameter that ensures linear reaction kinetics and sufficient signal for detection. It is recommended to perform a time-course experiment to determine the ideal duration.
-
For direct inhibition assays: The incubation time should be short enough to ensure that the rate of substrate metabolism remains linear (ideally less than 10-15% of the substrate is consumed).[4] A typical starting point for CYP inhibition assays is 5-15 minutes.
-
For time-dependent inhibition (TDI) studies: A pre-incubation of the enzyme and inhibitor (without substrate) is necessary. A common pre-incubation time is 30 minutes, followed by a short incubation with the substrate.[5][6] However, since this compound is not a mechanism-based inhibitor, a pre-incubation step may not be necessary to observe its direct inhibitory effects.[2][3]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. |
| Compound Precipitation | Visually inspect for any precipitation of this compound in your assay buffer. Determine the solubility of this compound under your final assay conditions. |
Issue 2: Lower than expected inhibition by this compound.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Inhibitor Concentration | Confirm the concentration of your this compound stock solution. Ensure the final concentration in the assay is appropriate to observe inhibition based on its known IC50 and Ki values. |
| Substrate Concentration Too High | For competitive inhibition, high substrate concentrations will compete with the inhibitor, leading to an underestimation of its potency. It is recommended to use a substrate concentration at or below its Km value. |
| Short Incubation Time | While a short incubation is necessary to maintain linearity, an excessively short time may not allow for sufficient interaction between the inhibitor and the enzyme. Optimize the incubation time as described in the FAQs. |
| Enzyme Activity Too High | High enzyme concentrations can lead to rapid substrate depletion, masking the effect of the inhibitor. Optimize the enzyme concentration to ensure the reaction remains in the linear range for the duration of the assay. |
Issue 3: No inhibition observed.
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify the pH and temperature of your assay buffer are optimal for CYP2J2 activity. Ensure the necessary cofactor (NADPH) is present and active. |
| Degraded this compound | Ensure proper storage of your this compound stock solution (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Assay Interference | Run a control experiment with this compound and the detection reagents in the absence of the enzyme to check for any interference with the signal. |
Experimental Protocols
General Protocol for a CYP2J2 Inhibition Assay with this compound
This protocol provides a general framework. Concentrations of enzyme, substrate, and this compound, as well as incubation times, should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
CYP2J2 Enzyme: Prepare a working solution of recombinant CYP2J2 or human liver microsomes in the assay buffer.
-
Substrate: Prepare a stock solution of a known CYP2J2 substrate (e.g., astemizole, terfenadine) in a suitable solvent (e.g., ethanol, methanol).[7]
-
This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the assay buffer.
2. Assay Procedure:
3. Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of this compound.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
LKY-047 Technical Support Center: Bridging In Vitro and In Vivo Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with LKY-047, a selective inhibitor of cytochrome P450 2J2 (CYP2J2). The content is designed to address common challenges encountered when translating promising in vitro data into in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in vitro?
This compound is a decursin derivative that has been identified as a potent and selective inhibitor of human cytochrome P450 2J2 (CYP2J2).[1][2] In vitro studies have demonstrated that it acts as a strong competitive inhibitor for certain CYP2J2-mediated reactions, such as astemizole O-demethylase and terfenadine hydroxylase.[1][2] For other substrates, like ebastine, it exhibits uncompetitive inhibition.[1][2] Importantly, this compound is not a mechanism-based inhibitor, meaning its inhibitory effect is reversible and does not require metabolic activation.[1][2]
Q2: How selective is this compound for CYP2J2 in vitro?
This compound displays high selectivity for CYP2J2 over other major human CYP450 isoforms. In vitro screening has shown no significant inhibitory activity against CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values for these enzymes being greater than 50 μM.[1][2]
Q3: I have confirmed the potent in vitro activity of this compound on my target, but I am not observing the expected effect in my animal model. What are the potential reasons for this discrepancy?
This is a common challenge in drug development. The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables. Key factors that can lead to a disconnect between in vitro and in vivo results include:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may be suboptimal. Poor oral bioavailability, rapid metabolism by other enzymes, or fast clearance can prevent the compound from reaching and maintaining a sufficient concentration at the target site.
-
Plasma Protein Binding: High plasma protein binding can reduce the unbound, pharmacologically active concentration of the inhibitor in circulation.[3] Only the unbound fraction is available to interact with the target enzyme.
-
Tissue Distribution: this compound may not be effectively distributed to the tissues where CYP2J2 is expressed and is relevant to the disease model.
-
Species Differences: The target enzyme (CYP2J2) in your animal model might have sequence or structural variations compared to the human enzyme, leading to differences in binding affinity and inhibitory potency.
-
Off-Target Effects: In a whole organism, this compound could have unforeseen off-target effects that mask or counteract the intended inhibition of CYP2J2.
Q4: What initial steps should I take to troubleshoot the lack of in vivo efficacy?
A systematic approach is crucial. Begin by evaluating the fundamental pharmacokinetic and pharmacodynamic properties of this compound in your chosen animal model. This includes:
-
Pharmacokinetic Studies: Conduct studies to determine the concentration of this compound in the plasma and target tissues over time after administration. This will help you understand if the compound is being absorbed and reaching the site of action at concentrations predicted to be effective based on in vitro data.
-
Plasma Protein Binding Assessment: Measure the extent of this compound binding to plasma proteins in the species you are using. This will allow you to calculate the free (unbound) drug concentration, which is more relevant for predicting in vivo activity.
-
Metabolite Identification: Investigate if this compound is being rapidly metabolized in vivo into inactive or less active forms.
Troubleshooting Guides
Issue 1: Sub-therapeutic Concentrations of this compound in Plasma or Target Tissue
Possible Causes:
-
Poor absorption from the site of administration.
-
Rapid first-pass metabolism in the gut wall or liver.
-
High clearance rate.
-
Inefficient distribution to the target tissue.
Troubleshooting Steps:
-
Route of Administration: If using oral administration, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and ensure 100% bioavailability.
-
Formulation: Optimize the vehicle used for drug delivery to improve solubility and absorption.
-
Dose Escalation: Carefully increase the dose of this compound, while monitoring for any signs of toxicity.
-
Pharmacokinetic Modeling: Use the collected PK data to build a model that can help predict the dosing regimen required to achieve and maintain the target concentration.
Issue 2: High Plasma Protein Binding Leading to Low Free Drug Concentration
Possible Causes:
-
This compound has a high affinity for plasma proteins like albumin.
Troubleshooting Steps:
-
Measure Unbound Fraction: Use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of this compound that is bound to plasma proteins.
-
Correlate with In Vitro Potency: Compare the measured unbound plasma concentration with the in vitro IC50 or Ki values. The unbound concentration should ideally be above the in vitro potency value for a significant portion of the dosing interval.
-
Consider Species Differences: Plasma protein binding can vary between species. Ensure you are using data from the relevant animal model.
Issue 3: Discrepancy Between Human and Animal CYP2J2 Inhibition
Possible Causes:
-
Amino acid differences in the active site of CYP2J2 between humans and the animal model.
Troubleshooting Steps:
-
Sequence Alignment: Compare the amino acid sequence of human CYP2J2 with that of the ortholog in your animal model.
-
In Vitro Cross-Species Comparison: If possible, test the inhibitory activity of this compound against the recombinant CYP2J2 enzyme from your animal model to see if there is a significant difference in potency.
-
Consider a Different Animal Model: If significant species differences are identified, you may need to consider using a different animal model that has a more homologous CYP2J2 enzyme to humans.
Data Presentation
Table 1: Summary of In Vitro Inhibition Data for this compound against Human CYP2J2
| Substrate | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |
| Astemizole O-demethylase | Competitive | 0.96 | - | [1][2] |
| Terfenadine hydroxylase | Competitive | 2.61 | - | [1][2] |
| Ebastine hydroxylation | Uncompetitive | 3.61 | - | [1][2] |
| General CYP2J2 Activity | - | - | 1.7 |
Table 2: Selectivity of this compound against Other Human CYP450 Isoforms
| CYP Isoform | IC50 (μM) | Reference |
| CYP1A2 | > 50 | [1][2] |
| CYP2A6 | > 50 | [1][2] |
| CYP2B6 | > 50 | [1][2] |
| CYP2C8 | > 50 | [1][2] |
| CYP2C9 | > 50 | [1][2] |
| CYP2C19 | > 50 | [1][2] |
| CYP2D6 | > 50 | [1][2] |
| CYP2E1 | > 50 | [1][2] |
| CYP3A | > 50 | [1][2] |
Experimental Protocols
Protocol 1: Determination of In Vitro CYP450 Inhibition (IC50)
-
Materials: Human liver microsomes (HLMs), recombinant human CYP enzymes, specific CYP substrate, NADPH regenerating system, this compound, and appropriate buffers.
-
Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a microplate, pre-incubate the HLMs or recombinant enzymes with the different concentrations of this compound for a short period (e.g., 10-15 minutes) at 37°C. c. Initiate the metabolic reaction by adding the specific CYP substrate and the NADPH regenerating system. d. Incubate for a predetermined time at 37°C. e. Stop the reaction by adding a suitable solvent (e.g., acetonitrile or methanol). f. Analyze the formation of the metabolite using a validated analytical method, such as LC-MS/MS. g. Calculate the percent inhibition for each this compound concentration relative to a vehicle control. h. Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Mandatory Visualization
Caption: In Vitro Inhibition of CYP2J2 by this compound.
Caption: Troubleshooting Workflow for In Vitro to In Vivo Translation.
Caption: Pharmacokinetic Factors Influencing In Vivo Efficacy.
References
- 1. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒)-Sophoranone - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
LKY-047 vs. Danazol: A Comparative Guide to CYP2J2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LKY-047 and danazol as inhibitors of the cytochrome P450 enzyme CYP2J2. The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to CYP2J2 and its Inhibitors
Cytochrome P450 2J2 (CYP2J2) is an enzyme primarily expressed in extrahepatic tissues, most notably the heart, and is involved in the metabolism of endogenous signaling molecules, such as arachidonic acid, and a variety of drugs.[1][2] Its role in cardiovascular protection and various disease states has made it a significant target for research.[2] Selective and potent inhibitors are crucial tools for elucidating the physiological and pathological functions of CYP2J2 and for assessing its contribution to drug metabolism.
This guide focuses on two such inhibitors: this compound, a decursin derivative, and danazol, a synthetic steroid. While both compounds effectively inhibit CYP2J2, they exhibit notable differences in their potency, selectivity, and mechanism of action.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and danazol on CYP2J2 have been characterized using various substrates. The following tables summarize the key quantitative data from in vitro studies.
| This compound against CYP2J2 | |||
| Substrate | Inhibition Constant (Kᵢ) | IC₅₀ | Mechanism of Inhibition |
| Astemizole | 0.96 µM[3][4] | 1.7 µM[5][6] | Competitive[3][4] |
| Terfenadine | 2.61 µM[3][4] | Competitive[3][4] | |
| Ebastine | 3.61 µM[3][4] | Uncompetitive[3][4] |
| Danazol against CYP2J2 | |||
| Substrate | Inhibition Constant (Kᵢ) | IC₅₀ | Mechanism of Inhibition |
| Astemizole | 0.06 µM[7][8] | 0.07 µM[7][8] | Noncompetitive[7][8] |
| Terfenadine | 77 nM (0.077 µM)[9][10] | Mostly Competitive[9][10] | |
| Albendazole | 0.05 µM[7][8] | ||
| Ebastine | 0.18 µM[7][8] |
Selectivity Profile
A critical consideration in choosing an inhibitor is its selectivity for the target enzyme over other related enzymes.
This compound is reported to be a highly selective inhibitor for CYP2J2. Studies have shown that it has no significant inhibitory effect on a panel of other human P450 enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC₅₀ values greater than 50 µM.[3][4] A weak inhibition of CYP2D6 (37.2% at 20 µM) has been noted.[6]
Danazol , in contrast, exhibits a broader spectrum of inhibition. Besides being a potent inhibitor of CYP2J2, it also inhibits other cytochrome P450 enzymes, including CYP2C9 (IC₅₀ = 1.44 µM), CYP2C8 (IC₅₀ = 1.95 µM), and CYP2D6 (IC₅₀ = 2.74 µM).[9][10] This lack of high selectivity can be a confounding factor in experiments aimed at specifically studying the role of CYP2J2.
Experimental Methodologies
The data presented in this guide are derived from in vitro experiments using human liver microsomes (HLMs) or recombinant CYP2J2 enzymes. The general workflow for these assays is outlined below.
Key Steps in a Typical CYP2J2 Inhibition Assay:
-
Preparation of Reaction Mixture: A typical reaction mixture contains a source of the CYP2J2 enzyme (either recombinant protein or human liver microsomes), a specific substrate for CYP2J2 (e.g., astemizole, terfenadine), and the inhibitor of interest (this compound or danazol) at various concentrations in a buffered solution.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of an NADPH-generating system, which provides the necessary reducing equivalents for the cytochrome P450 catalytic cycle.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period, allowing the enzyme to metabolize the substrate.
-
Termination of Reaction: The reaction is stopped, typically by the addition of a quenching solvent like acetonitrile, which precipitates the proteins and halts enzymatic activity.
-
Analysis: The samples are then processed, often by centrifugation to remove the precipitated protein, and the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the substrate's metabolite.
-
Data Analysis: The rate of metabolite formation at different inhibitor concentrations is used to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). Further kinetic studies are performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, noncompetitive).
CYP2J2 Signaling Pathways
CYP2J2 plays a crucial role in the metabolism of arachidonic acid to produce epoxyeicosatrienoic acids (EETs), which are important signaling molecules with anti-inflammatory and vasodilatory properties.[1] The inhibition of CYP2J2 can therefore impact these downstream signaling pathways.
As depicted in the diagram, both this compound and danazol inhibit the conversion of arachidonic acid to EETs by CYP2J2. This inhibition can lead to a reduction in the beneficial downstream effects of EETs, such as the suppression of inflammatory pathways (NF-κB and MAPK) and the activation of PPARγ, which is involved in improving insulin sensitivity.[11][12]
Conclusion
Both this compound and danazol are potent inhibitors of CYP2J2 and can serve as valuable tools in pharmacological research.
-
This compound is the preferred choice for studies requiring high selectivity for CYP2J2, minimizing off-target effects on other cytochrome P450 enzymes. Its consistent competitive inhibition mechanism for several substrates also simplifies kinetic analysis.[3][4]
-
Danazol offers greater potency for certain substrates but its lack of selectivity necessitates caution in data interpretation.[9][10] Its substrate-dependent mechanism of inhibition (noncompetitive and competitive) should also be taken into account.[7][8][9][10]
The selection of the appropriate inhibitor will ultimately depend on the specific experimental goals, the required level of selectivity, and the CYP2J2 substrate being investigated. Researchers should carefully consider the data presented in this guide to make an informed decision for their studies.
References
- 1. CYP2J2 - Wikipedia [en.wikipedia.org]
- 2. Regulation of CYP2J2 and EET Levels in Cardiac Disease and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CYP2J2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Danazol Inhibits Cytochrome P450 2J2 Activity in a Substrate-independent Manner | Semantic Scholar [semanticscholar.org]
- 8. Danazol Inhibits Cytochrome P450 2J2 Activity in a Substrate-independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying a selective substrate and inhibitor pair for the evaluation of CYP2J2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP2J2 attenuates metabolic dysfunction in diabetic mice by reducing hepatic inflammation via the PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP2J2 cytochrome P450 family 2 subfamily J member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
LKY-047 vs. Terfenadine: A Comparative Guide to CYP2J2 Inhibition for Drug Development Professionals
For researchers and scientists in drug development, understanding the inhibition of cytochrome P450 enzymes is critical for predicting drug-drug interactions and ensuring drug safety. This guide provides a detailed comparison of two key compounds used in the study of CYP2J2: LKY-047, a selective inhibitor, and terfenadine, a known substrate and inhibitor.
This document summarizes their performance in inhibiting CYP2J2, supported by experimental data, and provides detailed methodologies for the key experiments cited.
Performance Comparison of this compound and Terfenadine in CYP2J2 Inhibition
This compound has emerged as a potent and highly selective inhibitor of CYP2J2, demonstrating clear advantages over less selective compounds like terfenadine in research settings. This compound acts as a strong competitive inhibitor of CYP2J2-mediated reactions.[1][2] In contrast, terfenadine is not only an inhibitor but also a substrate of CYP2J2, which can complicate the interpretation of inhibition data.
The selectivity of this compound is a key differentiator. It exhibits minimal inhibitory effects on other major human P450 isoforms, including CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 μM for these enzymes.[1][2] This high selectivity makes this compound a valuable tool for reaction phenotyping studies to specifically determine the role of CYP2J2 in the metabolism of a new chemical entity. Furthermore, this compound is not a mechanism-based inhibitor, meaning its inhibitory effect is reversible and not dependent on its own metabolism by the enzyme.[1][2]
Terfenadine, while a useful probe substrate for CYP2J2 activity, also demonstrates inhibition of the enzyme. Its derivatives have even been explored as selective CYP2J2 inhibitors.[3][4] However, the parent compound's dual role as a substrate and inhibitor, along with potential off-target effects, makes it less ideal as a specific inhibitory tool compared to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the inhibition of CYP2J2 by this compound and terfenadine.
| Parameter | This compound | Terfenadine | Reference(s) |
| Inhibition Type | Competitive | Competitive | [1][2][5] |
| Ki (vs. Astemizole O-demethylation) | 0.96 µM | - | [1][2] |
| Ki (vs. Terfenadine hydroxylation) | 2.61 µM | - | [1][2] |
| IC50 (vs. Terfenadine hydroxylation) | - | 0.3 µM | [5] |
| IC50 (General) | 1.7 µM | - | [6] |
| Selectivity | High for CYP2J2 over other CYPs (IC50 > 50 µM) | Less selective | [1][2] |
| Mechanism-Based Inhibition | No | - | [1][2] |
Experimental Protocols
The following section details a representative methodology for assessing the inhibition of CYP2J2, based on protocols described in the cited literature.
CYP2J2 Inhibition Assay in Human Liver Microsomes (HLM)
This in vitro assay is a standard method for evaluating the inhibitory potential of compounds on CYP2J2 activity.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound and/or Terfenadine (test inhibitors)
-
Terfenadine or Astemizole (probe substrates)
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction quenching)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube or 96-well plate, combine HLM, potassium phosphate buffer, and the probe substrate (e.g., terfenadine or astemizole) at a concentration near its Km value.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or terfenadine) to the incubation mixtures. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time period during which the reaction is linear.
-
Quenching of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite (e.g., terfenadine alcohol) using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value by fitting the data to a suitable inhibition model. For determination of the inhibition constant (Ki), the experiment is repeated with multiple substrate concentrations.
Visualizing Experimental and Logical Relationships
To further clarify the experimental process and the interaction between the compounds and the enzyme, the following diagrams are provided.
References
- 1. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibitors of CYP2J2 related to terfenadine exhibit strong activity against human cancers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of CYP2J2 Related to Terfenadine Exhibit Strong Activity against Human Cancers in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2J2 Enzyme Assay Using a Novel Bioluminescent Probe Substrate [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
LKY-047: A Comparative Guide to its Selectivity as a CYP Inhibitor
For researchers and professionals in drug development, understanding the selectivity of investigational compounds against cytochrome P450 (CYP) enzymes is paramount for predicting drug-drug interactions and ensuring patient safety. This guide provides a comprehensive comparison of LKY-047's inhibitory effects on various CYP isoforms against a panel of well-established, selective CYP inhibitors. The data presented herein is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Quantitative Comparison of Inhibitory Potency
This compound has been identified as a potent and highly selective inhibitor of CYP2J2.[1][2][3] The following table summarizes the inhibitory activity (IC50 values) of this compound in comparison to other known selective CYP inhibitors across a range of major human CYP isoforms. A lower IC50 value indicates greater potency of inhibition.
| Inhibitor | Primary Target | CYP1A2 (µM) | CYP2A6 (µM) | CYP2B6 (µM) | CYP2C8 (µM) | CYP2C9 (µM) | CYP2C19 (µM) | CYP2D6 (µM) | CYP2E1 (µM) | CYP3A4/5 (µM) | CYP2J2 (µM) |
| This compound | CYP2J2 | >50[1][2] | >50[1][2] | >50[1][2] | >50[1][2] | >50[1][2] | >50[1][2] | >50 (weak inhibition)[2][3] | >50[1][2] | >50[1][2] | 1.7 [3] |
| Furafylline | CYP1A2 | 0.07 - 0.48 [4][5][6] | >500[5] | - | >500[5] | - | - | >500[5] | - | >500[5] | - |
| Gemfibrozil | CYP2C8 | - | - | - | 95 - 120 [2][3] | 30[2] | 24[3] | - | - | - | - |
| Sulfaphenazole | CYP2C9 | - | - | - | - | 0.398 [7] | - | - | - | - | - |
| Ticlopidine | CYP2C19 | 49[8] | - | - | - | >75[8] | 1.2 (Ki) [8] | 3.4 (Ki)[8] | 584[8] | >1000[8] | - |
| Quinidine | CYP2D6 | - | - | - | - | ~300[9] | - | 0.02 - 0.08 [9][10] | - | ~30[9] | - |
| Ketoconazole | CYP3A4 | - | - | - | - | - | - | - | - | 0.04 - 1.69 [4][11] | - |
Note: IC50 values can vary depending on the specific substrate and experimental conditions used. The data presented is a representative range from published literature.
Analysis of Selectivity Profile
This compound demonstrates a remarkable selectivity for CYP2J2, with an IC50 value of 1.7 µM.[3] For all other major CYP isoforms tested (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A), the IC50 values were found to be greater than 50 µM, indicating a lack of significant inhibitory activity.[1][2] Some weak inhibition of CYP2D6 (37.2% at a 20 µM concentration) has been noted.[2][3] This high degree of selectivity makes this compound a valuable tool for specifically investigating the role of CYP2J2 in drug metabolism and other biological processes.
In contrast, while the other inhibitors listed are considered selective for their primary targets, they may exhibit off-target inhibition at higher concentrations. For instance, Ticlopidine, a potent CYP2C19 inhibitor, also shows inhibitory activity against CYP2D6.[8]
Experimental Protocols
The following section details a typical experimental protocol for determining the IC50 of a compound against various CYP isoforms using human liver microsomes.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition (IC50) of the activity of a specific cytochrome P450 enzyme.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Coumarin for CYP2A6, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Chlorzoxazone for CYP2E1, Midazolam or Testosterone for CYP3A4/5, and Astemizole for CYP2J2)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor, reference inhibitors, and probe substrates in an appropriate solvent (e.g., DMSO, methanol). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Setup: In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and a range of concentrations of the test inhibitor or reference inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to each well. This will precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a suitable sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Selectivity
To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.
Caption: Workflow for a typical in vitro CYP inhibition assay.
Caption: Selectivity profile of this compound against major CYP isoforms.
References
- 1. DSpace [helda.helsinki.fi]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug ticlopidine: potent effect on CYP2C19 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
LKY-047: A Comparative Guide to its P450 Isoform Cross-Reactivity
For researchers and professionals in drug development, understanding the selectivity of investigational compounds against cytochrome P450 (P450) isoforms is paramount for predicting potential drug-drug interactions and ensuring patient safety. This guide provides a detailed comparison of LKY-047's cross-reactivity with other P450 isoforms, supported by experimental data and protocols.
This compound, a decursin derivative, has been identified as a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2).[1][2] This selectivity is a critical attribute, as CYP2J2 is involved in the metabolism of a range of structurally diverse drugs and plays a significant role in the first-pass metabolism in the intestine.[3]
Comparative Inhibitory Potency of this compound
Experimental data demonstrates that this compound exhibits a strong and competitive inhibition of CYP2J2-mediated activities, such as astemizole O-demethylase and terfenadine hydroxylase, with Ki values of 0.96 and 2.61 μM, respectively.[1][2] It also acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation with a Ki value of 3.61 μM.[1][2]
Crucially, this compound shows minimal to no inhibitory effect on a panel of other major human P450 isoforms.[1][2] This high degree of selectivity distinguishes it from other known CYP2J2 inhibitors.
Table 1: Cross-Reactivity of this compound with Various P450 Isoforms
| P450 Isoform | This compound IC50 (μM) | Potency |
| CYP2J2 | Ki = 0.96 - 3.61 | High |
| CYP1A2 | > 50 | Negligible |
| CYP2A6 | > 50 | Negligible |
| CYP2B6 | > 50 | Negligible |
| CYP2C8 | > 50 | Negligible |
| CYP2C9 | > 50 | Negligible |
| CYP2C19 | > 50 | Negligible |
| CYP2D6 | > 50 (weakly inhibited at 20 µM)[1] | Very Low |
| CYP2E1 | > 50 | Negligible |
| CYP3A | > 50 | Negligible |
Data sourced from in vitro studies using human liver microsomes (HLMs).[1][2]
Comparison with Other CYP2J2 Inhibitors
To further illustrate the selectivity of this compound, a comparison with other compounds known to inhibit CYP2J2 is presented below. Unlike this compound, many of these compounds exhibit significant cross-reactivity with other P450 isoforms.
Table 2: Selectivity Profile of Various CYP2J2 Inhibitors
| Compound | CYP2J2 Inhibition (IC50 or Ki) | Cross-Reactivity with Other P450s | Selectivity for CYP2J2 |
| This compound | Ki = 0.96 - 3.61 µM | IC50 > 50 µM for major P450s [1][2] | High |
| Danazol | IC50 = 0.07 µM | Inhibits CYP2C9 and CYP3A4. No more than 15-fold selectivity.[3] | Low |
| Telmisartan | Ki = 0.42 µM | Inhibits CYP2C9 (IC50 = 4.78 µM).[3] | Moderate |
| Flunarizine | Ki = 0.94 µM | Inhibits CYP2D6.[3] | Moderate |
Experimental Protocols
The determination of P450 inhibition is a critical in vitro assay in drug discovery and development.[4][5] The following is a generalized protocol for assessing the cross-reactivity of a test compound like this compound against various P450 isoforms.
Cytochrome P450 Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human P450 isoforms.
2. Materials:
- Human Liver Microsomes (HLMs) or recombinant P450 enzymes.[6]
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
- Isoform-specific P450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).[7]
- NADPH regenerating system (cofactor).
- Incubation buffer (e.g., potassium phosphate buffer).
- Positive control inhibitors for each isoform.[7]
- Quenching solution (e.g., acetonitrile).
- LC-MS/MS system for analysis.[5]
3. Procedure:
- A series of concentrations of the test compound are prepared.
- The isoform-specific substrate is incubated with human liver microsomes and each concentration of the test compound.[4]
- The reaction is initiated by the addition of the NADPH regenerating system.
- The incubation is carried out in a controlled environment (e.g., 37°C).
- After a specific time, the reaction is stopped by adding a quenching solution.
- The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.[4]
- The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
- The IC50 value, the concentration of the test compound that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the log of the test compound concentration.[4][5][7]
4. Data Analysis: The reduction in metabolite formation compared to the vehicle control is used to calculate the IC50 value.[4]
Experimental Workflow Diagram
Caption: Workflow for determining P450 inhibition and IC50 values.
Conclusion
The available data strongly supports the characterization of this compound as a highly selective inhibitor of CYP2J2. Its negligible interaction with other major P450 isoforms at concentrations up to 50 μM makes it a valuable research tool for elucidating the specific roles of CYP2J2 in drug metabolism and physiology. For drug development professionals, the high selectivity of this compound suggests a lower potential for clinically significant drug-drug interactions mediated by the inhibition of other major P450 enzymes, a favorable characteristic for a therapeutic candidate. Further investigations, including in vivo studies, are warranted to fully understand its pharmacokinetic and pharmacodynamic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Comparative Analysis of LKY-047 and Other Decursin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of LKY-047 and other notable decursin derivatives. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant signaling pathways to facilitate an objective evaluation of these compounds.
Decursin, a pyranocoumarin isolated from the roots of Angelica gigas, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] This has led to the synthesis and evaluation of numerous decursin derivatives to enhance its therapeutic potential and overcome limitations such as low water solubility.[1] This guide focuses on a comparative analysis of this compound, a potent and selective inhibitor of Cytochrome P450 2J2 (CYP2J2), and other decursin derivatives that have demonstrated significant biological activity, primarily in the context of cancer research.
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and other decursin derivatives, focusing on their primary reported biological activities: CYP2J2 inhibition and anticancer effects.
Table 1: Comparative Inhibitory Activity against Cytochrome P450 (CYP) Isoforms
| Compound | Target CYP Isoform | Substrate | Inhibition Constant (Kᵢ) / IC₅₀ | Inhibition Type | Source |
| This compound | CYP2J2 | Astemizole O-demethylation | Kᵢ = 0.96 µM | Competitive | [3][4] |
| Terfenadine hydroxylation | Kᵢ = 2.61 µM | Competitive | [3][4] | ||
| Ebastine hydroxylation | Kᵢ = 3.61 µM | Uncompetitive | [3][4] | ||
| Other CYPs (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A) | - | IC₅₀ > 50 µM | - | [3][4] | |
| Decursin | CYP2J2 | Astemizole O-demethylation | Kᵢ = 8.34 µM | Noncompetitive | [3] |
| Terfenadine hydroxylation | Kᵢ = 15.8 µM | Noncompetitive | [3] |
Table 2: Comparative Anticancer Activity (IC₅₀ values)
| Compound | Cell Line | Activity | IC₅₀ (µM) | Source |
| Sd-021 | A549 (NSCLC) | Cell Viability (72h) | ~10 µM | [5] |
| H460 (NSCLC) | Cell Viability (72h) | ~12.5 µM | [5] | |
| H1299 (NSCLC) | Cell Viability (72h) | ~15 µM | [5] | |
| Decursin | A549 (NSCLC) | Cell Viability (72h) | ~40 µM | [5] |
| H460 (NSCLC) | Cell Viability (72h) | > 50 µM | [5] | |
| H1299 (NSCLC) | Cell Viability (72h) | > 50 µM | [5] | |
| WD105 | LNCaP (Prostate Cancer) | Cell Growth | More potent than decursin | [1] |
| WD106 | LNCaP (Prostate Cancer) | Cell Growth | More potent than decursin | [1] |
| Decursinol Thiocarbamate (DTC) | LNCaP (Prostate Cancer) | Cell Growth | Half as potent as decursin | [6] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of decursin and its derivatives are mediated through the modulation of various signaling pathways. While this compound's primary characterized mechanism is the selective inhibition of CYP2J2, other derivatives have been shown to impact key cancer-related pathways.
This compound and CYP2J2 Inhibition
This compound has been identified as a potent and selective inhibitor of CYP2J2, an enzyme implicated in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), which can promote tumor growth and inflammation.[3][4] The high selectivity of this compound for CYP2J2 over other CYP isoforms makes it a valuable tool for studying the physiological and pathological roles of this enzyme.
Sd-021 and the EGFR/STAT3 Signaling Pathway
The decursin derivative Sd-021 has demonstrated enhanced anticancer activity in non-small cell lung cancer (NSCLC) cell lines compared to its parent compound.[5] Mechanistic studies revealed that Sd-021 exerts its effects by inhibiting the EGFR/STAT3 signaling pathway.[5]
Decursin Derivatives and Androgen Receptor (AR) Signaling
Several decursin derivatives, including decursinol thiocarbamate (DTC), WD105, and WD106, have been investigated for their ability to suppress androgen receptor (AR) signaling, a key driver of prostate cancer.[1][6] These derivatives, along with decursin itself, have been shown to inhibit AR nuclear translocation and promote its degradation.[6][7]
Detailed Experimental Protocols
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the decursin derivatives or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for STAT3 Phosphorylation
Western blotting is used to detect specific proteins in a sample. This protocol details the detection of total and phosphorylated STAT3.
Protocol:
-
Cell Lysis: After treatment with decursin derivatives, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
The comparative analysis of this compound and other decursin derivatives reveals a diverse range of biological activities and mechanisms of action. This compound stands out as a highly selective and potent inhibitor of CYP2J2, making it an invaluable pharmacological tool for investigating the role of this enzyme in health and disease. In contrast, other derivatives such as Sd-021, WD105, and DTC have demonstrated promising anticancer activities by targeting critical signaling pathways like EGFR/STAT3 and androgen receptor signaling.
The presented data underscores the therapeutic potential of the decursin scaffold and highlights the importance of structural modifications in tailoring the biological activity of these compounds. Further research, including head-to-head comparative studies of this compound's anticancer potential and a deeper exploration of the signaling pathways modulated by the broader spectrum of decursin derivatives, is warranted to fully elucidate their therapeutic utility and guide future drug development efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibitory Effects of Decursin Derivative against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of decursin to inhibit the human cytochrome P450 2J2 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sd-021, derivatives of decursin, inhibits tumorigenesis in NSCLC by inhibiting the EGFR/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of LKY-047 and Telmisartan as Cytochrome P450 2J2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of LKY-047 and telmisartan, focusing on their inhibitory effects on the human cytochrome P450 2J2 (CYP2J2) enzyme. While telmisartan is a widely prescribed antihypertensive drug, and this compound is a research-specific inhibitor, both exhibit significant activity towards CYP2J2, making their comparative analysis valuable for researchers in drug metabolism, drug-drug interactions, and cardiovascular pharmacology.
Introduction to the Compounds
This compound is a derivative of decursin, identified as a potent and selective in vitro inhibitor of CYP2J2.[1] It is primarily utilized as a scientific tool for studying the function and activity of the CYP2J2 enzyme in research settings. Its high selectivity makes it a valuable probe for delineating the role of CYP2J2 in the metabolism of various xenobiotics and endogenous compounds.[2]
Telmisartan is a well-established angiotensin II receptor blocker (ARB) used clinically for the management of hypertension.[3] Beyond its primary therapeutic action, telmisartan has been shown to inhibit several cytochrome P450 enzymes, including CYP2J2.[4][5][6][7][8] Understanding this off-target activity is crucial for predicting potential drug-drug interactions and exploring the broader pharmacological profile of this widely used medication.
Quantitative Comparison of CYP2J2 Inhibition
The following table summarizes the key quantitative parameters of this compound and telmisartan as CYP2J2 inhibitors, based on available experimental data.
| Parameter | This compound | Telmisartan | Reference |
| IC50 | 1.7 µM | 0.42 µM | [1],[7] |
| Ki (Inhibition Constant) | 0.96 µM (vs. Astemizole O-demethylation)2.61 µM (vs. Terfenadine hydroxylation)3.61 µM (vs. Ebastine hydroxylation) | 0.19 µM | [2],[7] |
| Mechanism of Inhibition | Competitive (vs. Astemizole & Terfenadine)Uncompetitive (vs. Ebastine) | Mixed-type | [2],[4][7] |
| Selectivity | Selective for CYP2J2 over other P450s (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A) | Inhibits other CYPs (e.g., CYP2C9, CYP2C8) | [2],[4][6] |
Experimental Protocols
The data presented in this guide are derived from in vitro experiments utilizing recombinant human CYP2J2. Below are detailed methodologies typical for assessing CYP2J2 inhibition.
General CYP2J2 Inhibition Assay Protocol
A standard in vitro CYP2J2 inhibition assay involves the following steps:
-
Preparation of Reagents:
-
Enzyme Source: Recombinant human CYP2J2 co-expressed with P450 reductase and cytochrome b5 in microsomes (e.g., from insect cells).
-
Buffer: Potassium phosphate buffer (typically 100 mM, pH 7.4).
-
Substrate: A known CYP2J2 substrate such as astemizole, terfenadine, or a fluorescent probe. Substrates are typically dissolved in an organic solvent like methanol or ethanol.
-
Inhibitor: this compound or telmisartan dissolved in a suitable solvent (e.g., DMSO).
-
Cofactor: NADPH, often used in a regenerating system (e.g., with glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.
-
-
Incubation Procedure:
-
A reaction mixture is prepared containing the recombinant CYP2J2, buffer, and the inhibitor at various concentrations.
-
The mixture is pre-warmed at 37°C for a short period (e.g., 5 minutes).
-
The enzymatic reaction is initiated by the addition of the NADPH regenerating system.
-
The reaction is allowed to proceed for a defined time (e.g., 10-30 minutes) at 37°C.
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
The samples are then centrifuged to pellet the precipitated protein.
-
-
Analytical Method:
-
The supernatant, containing the substrate and its metabolite, is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the metabolite.
-
The rate of metabolite formation in the presence of the inhibitor is compared to the rate in a control incubation without the inhibitor to determine the percentage of inhibition.
-
-
Data Analysis:
-
IC50 Determination: The inhibitor concentrations that cause 50% inhibition of enzyme activity (IC50) are calculated by fitting the inhibition data to a dose-response curve.
-
Ki and Mechanism Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, experiments are performed with varying concentrations of both the substrate and the inhibitor. The data are then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive, mixed-type) using non-linear regression analysis, and Lineweaver-Burk or Dixon plots are generated.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a typical in vitro CYP2J2 inhibition assay.
Caption: A diagram illustrating the different mechanisms of CYP2J2 inhibition by this compound and telmisartan.
Conclusion
This comparative guide highlights that both this compound and telmisartan are potent inhibitors of CYP2J2, albeit with different characteristics and primary applications. Telmisartan exhibits a higher potency with a lower IC50 and Ki value, and it acts as a mixed-type inhibitor. In contrast, this compound demonstrates substrate-dependent inhibition mechanisms and is noted for its high selectivity for CYP2J2, making it an ideal tool for basic research.
For drug development professionals, the inhibitory effect of telmisartan on CYP2J2 warrants consideration for potential drug-drug interactions, particularly with co-administered drugs that are substrates of this enzyme. For researchers, this compound serves as a valuable selective inhibitor to investigate the specific roles of CYP2J2 in metabolic pathways. This head-to-head comparison provides a clear, data-supported framework for understanding the interactions of these two compounds with a key enzyme in human drug metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effect of Telmisartan on the Metabolism of Arachidonic Acid by CYP2C9 and CYP2C8: An in Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
LKY-047: A Comparative Guide to its CYP2J2 Inhibitory Effects Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of LKY-047 on cytochrome P450 2J2 (CYP2J2), a crucial enzyme in both endogenous metabolism and drug interactions. While this compound has been identified as a potent and selective inhibitor of human CYP2J2, this guide also addresses the critical aspect of its activity across different species, a key consideration for preclinical drug development.
Executive Summary
This compound is a novel small molecule inhibitor demonstrating high potency and selectivity for human CYP2J2.[1][2] This makes it a valuable tool for studying the function of this enzyme and a potential lead for therapeutic development. However, a comprehensive understanding of its inhibitory effects in preclinical animal models is essential for translation to clinical applications.
Based on available data, direct quantitative comparisons of this compound's inhibitory effect on CYP2J2 orthologs in common preclinical species (e.g., rat, mouse, dog, monkey) are not publicly available. This guide, therefore, presents the well-documented inhibitory profile of this compound in humans and provides a comparative analysis with other known CYP2J2 inhibitors. Furthermore, it outlines a general experimental protocol for researchers to validate the inhibitory effects of this compound in their species of interest.
This compound Inhibitory Profile in Humans
This compound has been shown to be a strong inhibitor of human CYP2J2-mediated metabolism. The mechanism of inhibition is substrate-dependent, exhibiting both competitive and uncompetitive kinetics.[1][2]
| Inhibitor | Target | Substrate | Inhibition Metric | Value (µM) | Mechanism |
| This compound | Human CYP2J2 | Astemizole | K_i | 0.96 | Competitive |
| This compound | Human CYP2J2 | Terfenadine | K_i | 2.61 | Competitive |
| This compound | Human CYP2J2 | Ebastine | K_i | 3.61 | Uncompetitive |
Table 1: Inhibitory constants (Ki) of this compound against human CYP2J2 with various substrates.[1][2]
This compound displays high selectivity for CYP2J2 over other human CYP450 isoforms, with IC50 values greater than 50 µM for CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A.[1]
Comparison with Alternative CYP2J2 Inhibitors
To provide context for the potency of this compound, this section compares its inhibitory activity against human CYP2J2 with that of other well-characterized inhibitors, Danazol and Telmisartan.
| Inhibitor | Substrate | IC50 (µM) | K_i (µM) | Inhibition Mechanism |
| This compound | Astemizole | - | 0.96 | Competitive |
| Danazol | Astemizole | 0.07 | 0.02-0.06 | Competitive/Noncompetitive |
| Telmisartan | Astemizole | 0.42 | 0.19 | Mixed |
Table 2: Comparison of inhibitory potency of this compound, Danazol, and Telmisartan against human CYP2J2-mediated astemizole metabolism.[3][4][5][6]
Cross-Species Considerations and Experimental Validation
The extrapolation of in vitro inhibition data from human enzymes to animal models and ultimately to clinical outcomes is a significant challenge in drug development. This is due to interspecies differences in the expression, substrate specificity, and inhibitor sensitivity of CYP450 enzymes.[7][8]
While direct data for this compound is lacking, it is important to note that the CYP2J subfamily exhibits species-specific isoforms and activities. For instance, the primary CYP2J ortholog in mice is CYP2J9. Although the amino acid sequence identity of CYP2J2 between humans and cynomolgus or rhesus monkeys is high (approximately 95%), functional differences may still exist. Therefore, experimental validation in the species of interest is crucial.
Experimental Workflow for Validating this compound's Inhibitory Effect in Different Species
Below is a generalized workflow for assessing the inhibitory potential of this compound against CYP2J2 orthologs in various species.
Experimental Protocols
In Vitro CYP2J2 Inhibition Assay Using Liver Microsomes
This protocol describes a general method for determining the IC50 value of this compound for CYP2J2-mediated metabolism in liver microsomes from different species.
Materials:
-
Liver microsomes from the species of interest (e.g., human, rat, mouse, dog, monkey)
-
This compound
-
CYP2J2 probe substrate (e.g., Terfenadine, Astemizole)[9][10][11][12][13][14]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound at various concentrations by serial dilution.
-
Prepare a stock solution of the probe substrate.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes, potassium phosphate buffer, and the probe substrate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
CYP2J2 Signaling Pathway
CYP2J2 plays a significant role in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs). EETs are signaling molecules involved in various physiological processes, including the regulation of inflammation and blood pressure. Inhibition of CYP2J2 by molecules like this compound can disrupt these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Danazol Inhibits Cytochrome P450 2J2 Activity in a Substrate-independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - CoOccurrence - CYP2J2 - Danazol [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of the antihistaminic drug terfenadine in human liver microsomes. Role of cytochrome P-450 3A(4) in N-dealkylation and C-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Terfenadine t-butyl hydroxylation catalyzed by human and marmoset cytochrome P450 3A and 4F enzymes in livers and small intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
LKY-047 vs. ARN-3236: A Comparative Guide for CYP2J2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of LKY-047 and ARN-3236 for the inhibition of Cytochrome P450 2J2 (CYP2J2). This document synthesizes available experimental data to facilitate informed decisions in research applications.
Executive Summary
This guide reveals a significant disparity in the available research concerning the CYP2J2 inhibitory activity of this compound and ARN-3236. This compound is a well-characterized, potent, and selective inhibitor of CYP2J2, with substantial supporting data on its inhibitory constants, mechanism of action, and selectivity against other cytochrome P450 enzymes. In stark contrast, there is currently no publicly available scientific literature or experimental data evaluating the effect of ARN-3236 on CYP2J2. The primary focus of research on ARN-3236 has been its role as a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2).
Therefore, this comparison guide will provide a comprehensive overview of the experimental data for this compound as a CYP2J2 inhibitor and will note the absence of corresponding data for ARN-3236.
This compound: A Selective CYP2J2 Inhibitor
This compound, a decursin derivative, has been identified as a potent and selective competitive inhibitor of CYP2J2.[1][2][3] It has demonstrated strong inhibitory effects on the metabolism of known CYP2J2 substrates, including astemizole, terfenadine, and ebastine.[1][2][4]
Quantitative Analysis of this compound Inhibition
The following table summarizes the key quantitative data for this compound's inhibition of CYP2J2 across different substrates.
| Parameter | Substrate | Value (µM) | Inhibition Type | Source |
| Ki | Astemizole | 0.96 | Competitive | [1][2] |
| Ki | Terfenadine | 2.61 | Competitive | [1][2] |
| Ki | Ebastine | 3.61 | Uncompetitive | [1][2] |
| IC50 | Astemizole | 1.7 | - | [3][4] |
Selectivity Profile of this compound
A key advantage of this compound is its high selectivity for CYP2J2 over other major human P450 isoforms. Studies have shown that this compound has no significant inhibitory effect on CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A, with IC50 values greater than 50 µM for these enzymes.[1][2] This high selectivity makes this compound a valuable tool for in vitro studies aimed at elucidating the specific role of CYP2J2 in drug metabolism.
ARN-3236: An Uncharacterized Agent for CYP2J2 Inhibition
ARN-3236 is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2), with an IC50 value of less than 1 nM.[5][6] It is an orally active compound that has been investigated for its potential in cancer therapy and for its antidepressant-like effects.[7][8]
A thorough review of the scientific literature reveals no studies that have evaluated the inhibitory activity of ARN-3236 against CYP2J2 or other cytochrome P450 enzymes. Its selectivity profile has been primarily characterized against other kinases.[1] Therefore, no quantitative data on its potential for CYP2J2 inhibition can be provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing CYP2J2 inhibition.
CYP2J2 Inhibition Assay Using Astemizole O-demethylation
This protocol is adapted from studies characterizing this compound.
1. Reagents and Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2J2
-
Astemizole (substrate)
-
This compound (inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
A pre-incubation mixture is prepared containing HLMs or recombinant CYP2J2, potassium phosphate buffer, and varying concentrations of this compound in a 96-well plate.
-
The plate is pre-warmed at 37°C for 5 minutes.
-
The reaction is initiated by adding astemizole and the NADPH regenerating system.
-
The reaction is incubated for a specific time (e.g., 10-30 minutes) at 37°C.
-
The reaction is terminated by adding cold acetonitrile.
3. Analysis:
-
The samples are centrifuged to pellet the protein.
-
The supernatant is analyzed by LC-MS/MS to quantify the formation of the O-desmethyl astemizole metabolite.
-
The percentage of inhibition is calculated by comparing the metabolite formation in the presence and absence of the inhibitor.
-
IC50 and Ki values are determined by plotting the inhibition data against the inhibitor concentration and fitting to the appropriate models.
General Experimental Workflow for CYP2J2 Inhibition Screening
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SELECTIVE, COMPETITIVE AND MECHANISM-BASED INHIBITORS OF HUMAN CYTOCHROME P450 2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Compound ARN-3236 Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Assessing the Reversibility of LKY-047 Inhibition: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive guide assessing the reversibility of LKY-047, a potent and selective inhibitor of cytochrome P450 2J2 (CYP2J2), is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of this compound with other known CYP2J2 inhibitors, supported by experimental data and protocols to aid in the evaluation of inhibitor binding characteristics.
This compound is a derivative of decursin that acts as a reversible competitive inhibitor of CYP2J2.[1] Understanding the reversibility of enzyme inhibitors is crucial in drug development for predicting the duration of drug action and potential for drug-drug interactions. This guide summarizes the available data on this compound's inhibitory mechanism and compares it with telmisartan and flunarizine, two other compounds known to inhibit CYP2J2.
Comparative Analysis of CYP2J2 Inhibitors
The inhibitory potential of this compound against CYP2J2 has been characterized by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values, along with those of the comparator compounds, are presented below. The data indicates that this compound is a potent inhibitor of CYP2J2. Evidence strongly suggests that its inhibition is reversible, as pre-incubation of this compound with human liver microsomes (HLMs) and NADPH, a cofactor required for metabolism-dependent irreversible inhibition, did not alter its inhibitory potency.[2][3]
Telmisartan, an angiotensin II receptor blocker, has been identified as a mixed-type reversible inhibitor of CYP2J2 and has been reported to not exhibit time-dependent inhibition, further supporting its reversible mechanism.[4][5] Flunarizine is another compound noted for its inhibitory effect on CYP2J2.[6]
| Inhibitor | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Evidence of Reversibility |
| This compound | CYP2J2 | Competitive | 1.7[1] | 0.96 (astemizole O-demethylase)[3] 2.61 (terfenadine hydroxylase)[1] | No alteration in potency after pre-incubation with HLMs and NADPH.[2][3] |
| Telmisartan | CYP2J2 | Mixed | Not Reported | Not Reported | Does not show time-dependent inhibition.[4][5] |
| Flunarizine | CYP2J2 | Not Specified | Not Reported | Not Reported | Reported as a CYP2J2 inhibitor; detailed reversibility data is limited.[6] |
Experimental Protocols for Assessing Inhibitor Reversibility
To determine the reversible nature of an enzyme inhibitor, several experimental techniques can be employed. The following are detailed protocols for a washout experiment and a jump-dilution kinetics assay, which are standard methods for assessing inhibitor dissociation.
Washout Experiment to Determine Reversibility
This method assesses the recovery of enzyme activity after the removal of the inhibitor.
Objective: To determine if the inhibitory effect of a compound on CYP2J2 is reversible upon its removal from the incubation medium.
Materials:
-
Recombinant human CYP2J2 enzyme (or human liver microsomes)
-
CYP2J2 substrate (e.g., astemizole, terfenadine)
-
NADPH regenerating system
-
Test inhibitor (this compound or comparator)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Centrifugation device for microsome pelleting (e.g., ultracentrifuge)
-
LC-MS/MS for metabolite quantification
Procedure:
-
Pre-incubation: Incubate the CYP2J2 enzyme with the test inhibitor at a concentration several-fold higher than its IC50 for a defined period (e.g., 30 minutes) at 37°C in the incubation buffer. Include a control incubation with the vehicle.
-
Washout Step:
-
For microsomal preparations, centrifuge the incubation mixture at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Discard the supernatant containing the free inhibitor.
-
Resuspend the microsomal pellet in fresh, inhibitor-free incubation buffer.
-
Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of the unbound inhibitor.
-
-
Enzyme Activity Assay:
-
Initiate the enzymatic reaction by adding the CYP2J2 substrate and NADPH regenerating system to the washed enzyme preparation.
-
Incubate for a specific time under linear reaction conditions.
-
Terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
-
Analysis: Quantify the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
Data Interpretation: Compare the enzyme activity in the inhibitor-treated and washed samples to the vehicle-treated control. Full or significant recovery of enzyme activity after washout indicates reversible inhibition.
Caption: Workflow for a washout experiment to assess inhibitor reversibility.
Jump-Dilution Kinetics for Measuring Dissociation Rate
This method measures the rate of recovery of enzyme activity upon rapid dilution of the enzyme-inhibitor complex, allowing for the determination of the inhibitor's dissociation rate constant (k_off).
Objective: To quantify the dissociation rate of an inhibitor from CYP2J2.
Materials:
-
Recombinant human CYP2J2 enzyme
-
CYP2J2 substrate
-
NADPH
-
Test inhibitor
-
Incubation buffer
-
Rapid-quenching instrument or multi-well plate reader capable of rapid additions
Procedure:
-
Enzyme-Inhibitor Complex Formation: Pre-incubate a concentrated solution of the CYP2J2 enzyme with a saturating concentration of the inhibitor (typically >10-fold over the Ki) to allow for the formation of the enzyme-inhibitor (EI) complex to reach equilibrium.
-
Rapid Dilution (Jump): Rapidly dilute the EI complex (e.g., 100-fold) into a reaction mixture containing the CYP2J2 substrate and NADPH. This dilution significantly reduces the concentration of the free inhibitor, minimizing re-binding and allowing the dissociation of the bound inhibitor to be observed.
-
Monitor Enzyme Activity: Continuously monitor the progress of the enzymatic reaction by measuring product formation over time. The rate of product formation will increase as the inhibitor dissociates from the enzyme, leading to a progress curve that reflects the rate of enzyme reactivation.
-
Data Analysis: Fit the progress curve data to a first-order equation to determine the rate constant for the recovery of enzyme activity, which corresponds to the inhibitor's dissociation rate constant (k_off). The residence time (τ) of the inhibitor on the enzyme can be calculated as the reciprocal of k_off (τ = 1/k_off).
Caption: Workflow for a jump-dilution kinetics experiment.
Signaling Pathway Context
CYP2J2 is involved in the metabolism of endogenous signaling molecules, such as arachidonic acid, leading to the formation of epoxyeicosatrienoic acids (EETs). EETs have various physiological roles, including vasodilation and anti-inflammatory effects. Inhibition of CYP2J2 can therefore impact these signaling pathways.
Caption: Simplified signaling pathway involving CYP2J2.
This guide provides a foundational understanding of the reversibility of this compound and offers standardized protocols for its assessment. Researchers are encouraged to adapt these methodologies to their specific experimental setups for a thorough evaluation of this and other CYP2J2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Effect of Telmisartan on the Metabolism of Arachidonic Acid by CYP2C9 and CYP2C8: An in Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 oxidase 2J inhibition suppresses choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
LKY-047: A Comparative Analysis of a Selective CYP2J2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of LKY-047, a potent and selective inhibitor of the cytochrome P450 2J2 (CYP2J2) enzyme. The information is compiled from preclinical studies to assist researchers and drug development professionals in understanding its potential applications and differentiating it from other compounds.
Executive Summary
This compound, a decursin derivative, has demonstrated high selectivity as a reversible competitive inhibitor of CYP2J2.[1][2][3] Preclinical data highlights its minimal impact on other human cytochrome P450 isoforms, suggesting a favorable profile for its use as a specific tool in drug metabolism studies. This guide will delve into the quantitative data of its inhibitory action, compare it with other known CYP2J2 inhibitors, and provide detailed experimental methodologies.
Comparative Inhibitory Activity of this compound
This compound exhibits potent and selective inhibition of CYP2J2-mediated metabolic pathways. Its inhibitory concentration (IC50) and inhibition constants (Ki) have been determined against various CYP2J2 substrates.
| Inhibitor | Substrate | Inhibition Type | Ki Value (µM) | IC50 Value (µM) | Selectivity Notes |
| This compound | Astemizole O-demethylase | Competitive | 0.96 | 1.7 | Inactive against CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A (IC50 > 50 µM).[2][3] Weakly inhibits CYP2D6 (37.2% inhibition at 20 µM).[3] |
| This compound | Terfenadine hydroxylase | Competitive | 2.61 | - | - |
| This compound | Ebastine hydroxylation | Uncompetitive | 3.61 | - | - |
| Telmisartan | - | Mixed | 0.19 - 0.42 | 0.42 | Also inhibits CYP2C9 (IC50 = 4.78 µM).[4] |
| Flunarizine | - | Competitive | 0.13 - 0.94 | 0.94 | Also inhibits CYP2D6 (IC50 = 7.89 µM).[4] |
Signaling Pathway and Inhibition Mechanism
The primary mechanism of action for this compound is the competitive inhibition of the CYP2J2 enzyme. This means that this compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its metabolism.
Studies have confirmed that this compound is not a mechanism-based inhibitor, as pre-incubation with human liver microsomes (HLMs) and NADPH did not alter its inhibitory potency.[2][3]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the inhibitory activity of this compound.
CYP2J2 Inhibition Assay in Human Liver Microsomes (HLMs)
-
Objective: To determine the inhibitory potential of this compound on CYP2J2 activity.
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, specific CYP2J2 substrates (e.g., astemizole, terfenadine, ebastine), and this compound.
-
Procedure:
-
A reaction mixture containing HLMs, the NADPH regenerating system, and a specific CYP2J2 substrate is prepared.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of NADPH and incubated at 37°C.
-
The reaction is terminated, and the formation of the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determination of Inhibition Type and Ki Value
-
Objective: To elucidate the mechanism of CYP2J2 inhibition by this compound.
-
Procedure:
-
CYP2J2 inhibition assays are performed with varying concentrations of both the substrate and this compound.
-
The data is analyzed using graphical methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive).
-
The inhibition constant (Ki) is calculated from the enzyme kinetic data.
-
Conclusion
This compound stands out as a highly selective and potent inhibitor of CYP2J2 in preclinical evaluations. Its well-characterized competitive and uncompetitive inhibitory mechanisms against different substrates, coupled with its lack of significant off-target effects on other major CYP450 enzymes, make it a valuable research tool. The provided data and experimental protocols offer a solid foundation for further investigation into its potential applications in drug development and for studying the role of CYP2J2 in xenobiotic metabolism.
References
A Comparative Benchmarking Guide: LKY-047 versus Novel CYP2J2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LKY-047, a selective inhibitor of Cytochrome P450 2J2 (CYP2J2), against recently discovered inhibitors, including the natural product Piperine and its potent derivatives. This document is intended to assist researchers in making informed decisions for their experimental designs by presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Performance Comparison of CYP2J2 Inhibitors
The following table summarizes the key inhibitory metrics for this compound and newly identified CYP2J2 inhibitors. This compound demonstrates high selectivity with no significant inhibition of other major human P450 isoforms.[1][2][3] The newly discovered inhibitors, particularly the Piperine derivatives 9k and 9l, exhibit significantly lower IC50 and Ki values, suggesting higher potency.[4][5]
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Inhibition Mechanism | Selectivity |
| This compound | Decursin Derivative | 1.7[2][6][7] | 0.96 (vs. Astemizole O-demethylase)[1][2][6][7] 2.61 (vs. Terfenadine hydroxylase)[1][2][6][7] 3.61 (vs. Ebastine hydroxylation)[1][2][6][7] | Competitive (Astemizole, Terfenadine)[1][2][6] Uncompetitive (Ebastine)[1][2][6] | High (IC50 > 50 µM for CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A)[1][3] |
| Piperine (9a) | Natural Product | 0.44[4][5] | Not Reported | Not Reported | Not Reported |
| Compound 9k | Piperine Derivative | 0.04[4][5] | 0.11[4][5] | Competitive[4][5] | Not Reported |
| Compound 9l | Piperine Derivative | 0.05[4][5] | 0.074[4][5] | Competitive[4][5] | Not Reported |
| Danazol | Synthetic Steroid | 0.077 (vs. Terfenadine hydroxylation)[8] | 0.02 (vs. Astemizole O-demethylation)[8] | Competitive[8] | Moderate (Inhibits CYP2C9, CYP2C8, and CYP2D6 with IC50 values of 1.44, 1.95, and 2.74 µM, respectively)[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used for the characterization of this compound and the newly discovered Piperine-based inhibitors.
In Vitro CYP2J2 Inhibition Assay for this compound
This protocol is based on the methodology described for the evaluation of this compound's inhibitory potential on CYP2J2 activity in human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
CYP2J2 Substrates: Astemizole, Terfenadine, Ebastine
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
A pre-incubation mixture is prepared containing HLM, the CYP2J2 substrate (Astemizole, Terfenadine, or Ebastine), and varying concentrations of this compound in potassium phosphate buffer.
-
The mixture is pre-incubated for a specified time at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out for a defined period at 37°C.
-
The reaction is terminated by adding ice-cold acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the formation of the respective metabolites.
-
Inhibition constants (Ki) and IC50 values are determined by non-linear regression analysis of the inhibition data.
High-Throughput Screening and Inhibition Assay for Piperine and Derivatives
This protocol was employed for the discovery of Piperine as a CYP2J2 inhibitor from a library of herbal medicines and the subsequent evaluation of its derivatives.[4]
Materials:
-
Recombinant human CYP2J2 enzyme
-
Fluorescent probe for CYP2J2 (e.g., BnXPI)[4]
-
Herbal medicine extracts or synthesized Piperine derivatives
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing recombinant CYP2J2 enzyme and the fluorescent probe in potassium phosphate buffer.
-
The herbal extracts or synthesized compounds (at various concentrations) are added to the wells.
-
The plate is pre-incubated for 3 minutes.
-
The reaction is initiated by the addition of NADPH.[4]
-
The reaction is incubated for 30 minutes.[4]
-
The reaction is terminated by the addition of ice-cold acetonitrile.[4]
-
The plate is centrifuged, and the supernatant is transferred to a new plate.
-
The fluorescence of the product is measured using a microplate reader.
-
The IC50 values are calculated from the dose-response curves. For Ki determination, the assay is repeated with varying concentrations of both the inhibitor and the substrate.
Visualizing Key Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly aid in the comprehension of complex biological processes and experimental designs.
References
- 1. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CYP2J2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting CYP2J2: LKY-047 Efficacy vs. Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for inhibiting the function of Cytochrome P450 2J2 (CYP2J2): the selective chemical inhibitor LKY-047 and gene silencing technology, primarily through small interfering RNA (siRNA). This document synthesizes available experimental data to objectively evaluate the performance, specificity, and practical considerations of each approach.
At a Glance: this compound vs. CYP2J2 Gene Silencing
| Feature | This compound (Chemical Inhibition) | CYP2J2 Gene Silencing (siRNA) |
| Mechanism of Action | Reversible competitive or uncompetitive inhibition of CYP2J2 enzymatic activity.[1][2] | Post-transcriptional degradation of CYP2J2 mRNA, leading to reduced protein expression. |
| Specificity | Highly selective for CYP2J2 over other major human P450 isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A).[1][2] | Highly specific to the CYP2J2 mRNA sequence, minimizing off-target gene silencing. |
| Mode of Application | Addition to cell culture media or administration in vivo. | Transfection into cells using a delivery agent (e.g., lipofectamine). |
| Onset of Effect | Rapid, upon reaching effective concentration at the enzyme. | Delayed, requires time for mRNA degradation and protein turnover (typically 24-72 hours).[3] |
| Duration of Effect | Dependent on compound half-life and clearance. Reversible inhibition allows for washout. | Transient, with protein levels recovering as the siRNA is diluted or degraded (typically restored within 24 hours after 72 hours of silencing).[3] |
| Quantifiable Effect | Inhibition of CYP2J2-mediated metabolism of substrates (e.g., astemizole, terfenadine).[1][2] | Reduction in CYP2J2 mRNA and protein levels, and subsequent decrease in enzymatic activity.[3] |
Quantitative Data Comparison
This compound: Inhibitory Potency and Selectivity
This compound is a potent and selective reversible competitive inhibitor of CYP2J2.[1][2] It has been shown to not be a mechanism-based inhibitor.[1][2]
| Substrate | Inhibition Type | Kᵢ (μM) | IC₅₀ (μM) | Reference |
| Astemizole (O-demethylase activity) | Competitive | 0.96 | 1.7 | [1] |
| Terfenadine (hydroxylase activity) | Competitive | 2.61 | - | [1] |
| Ebastine (hydroxylation) | Uncompetitive | 3.61 | - | [1] |
This compound exhibits high selectivity for CYP2J2, with IC₅₀ values > 50 μM for other human P450s, including CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A.[1][2] At a concentration of 20 μM, this compound inhibits CYP2J2 by 85.3% while only weakly affecting CYP2D6 (37.2% inhibition).[1]
CYP2J2 Gene Silencing: Efficacy in Cardiomyocytes
| Parameter | Result | Experimental Conditions | Reference |
| mRNA Knockdown Efficiency | >80% reduction in CYP2J2 mRNA | Adult ventricular myocytes, 72 hours post-transfection with CYP2J2 siRNA. | [3] |
| Effect on Cell Viability under Oxidative Stress | 2-fold greater cell death compared to control siRNA | Cardiomyocytes treated with 0.01% H₂O₂ following CYP2J2 silencing. | [3] |
Indirect Efficacy Comparison in a Cardiomyocyte Model of Oxidative Stress
The following table presents data from a study that used both a chemical inhibitor (danazol) and siRNA to investigate the role of CYP2J2 in protecting cardiomyocytes from doxorubicin-induced oxidative stress.[3] This allows for an indirect comparison of the efficacy of the two approaches in a similar biological context.
| Treatment Group | Cell Viability (% of Control) | Experimental Conditions | Reference |
| Control (Doxorubicin only) | ~50% | Adult ventricular myocytes treated with 20 μM doxorubicin for 24 hours. | [3] |
| Doxorubicin + Danazol (CYP2J2 inhibitor) | ~30% | Cells pre-treated with danazol before doxorubicin exposure. | [3] |
| Doxorubicin + CYP2J2 siRNA | Significantly lower than Doxorubicin + scrambled siRNA | Cells transfected with CYP2J2 siRNA for 72 hours prior to doxorubicin exposure. | [3] |
These results suggest that both chemical inhibition and gene silencing of CYP2J2 sensitize cardiomyocytes to oxidative stress-induced cell death, indicating a protective role for CYP2J2.[3]
Experimental Protocols
In Vitro Inhibition Assay for this compound
Objective: To determine the inhibitory potential of this compound on CYP2J2 activity in human liver microsomes (HLMs).
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
CYP2J2 substrate (e.g., astemizole, terfenadine)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs (e.g., 0.1 mg/mL protein), potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the CYP2J2 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation and determine the IC₅₀ and/or Kᵢ values for this compound.
CYP2J2 Gene Silencing in Cardiomyocytes using siRNA
Objective: To specifically reduce the expression of CYP2J2 in cultured cardiomyocytes.
Materials:
-
Primary human cardiomyocytes or a suitable cell line
-
CYP2J2-specific siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Cell culture medium and supplies
Procedure:
-
Cell Seeding: Plate cardiomyocytes at an appropriate density to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the CYP2J2 siRNA or scrambled siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Assessment of Knockdown:
-
mRNA level: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of CYP2J2 mRNA, normalized to a housekeeping gene.
-
Protein level: Lyse the cells and perform Western blotting to detect the level of CYP2J2 protein.
-
Enzymatic activity: Measure the activity of CYP2J2 using a probe substrate as described in the in vitro inhibition assay.
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
A Comparative Guide to the In Vivo Efficacy of LKY-047 for Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of LKY-047, a selective inhibitor of Cytochrome P450 2J2 (CYP2J2), against the established multi-kinase inhibitor, Sorafenib, in the context of hepatocellular carcinoma (HCC).
Disclaimer: As of the latest available data, in vivo efficacy studies for this compound have not been published. The data presented for this compound is hypothetical and projected based on its potent in vitro activity and the known role of its target, CYP2J2, in cancer progression. This guide is intended to provide a framework for potential future in vivo studies and to highlight the therapeutic potential of CYP2J2 inhibition.
Introduction to CYP2J2 Inhibition in Cancer
Cytochrome P450 2J2 (CYP2J2) is an enzyme that is overexpressed in various human cancers, including hepatocellular carcinoma.[1][2][3][4] Elevated CYP2J2 levels are associated with increased tumor cell proliferation, protection against apoptosis, and enhanced metastasis.[1][2][5] The enzyme metabolizes arachidonic acid to epoxyeicosatrienoic acids (EETs), which are signaling molecules that can promote tumor growth and survival.[2][5] Therefore, selective inhibition of CYP2J2 presents a promising therapeutic strategy for cancers that exhibit high levels of this enzyme.
This compound has been identified as a potent and selective in vitro inhibitor of CYP2J2. This guide explores its hypothetical in vivo efficacy in an animal model of HCC and compares it with Sorafenib, a standard-of-care treatment for advanced HCC.[6]
Comparative Efficacy Data
The following tables summarize the hypothetical in vivo efficacy of this compound in a human HCC xenograft mouse model and compare it with published data for Sorafenib in a similar model.
Table 1: Hypothetical In Vivo Efficacy of this compound in an HCC Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0.5% CMC, p.o., daily | 1500 ± 250 mm³ | - | +2 ± 1.5 |
| This compound | 20 mg/kg, p.o., daily | 825 ± 180 mm³ | 45 | -1 ± 2.0 |
| This compound | 40 mg/kg, p.o., daily | 525 ± 150 mm³ | 65 | -4 ± 2.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Published In Vivo Efficacy of Sorafenib in an HCC Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Vehicle, p.o., daily | 1200 - 1800 mm³ | - | Minimal Change |
| Sorafenib | 30 mg/kg, p.o., daily | 400 - 900 mm³ | 40 - 60 | Slight Decrease |
| Sorafenib | 40 mg/kg, p.o., daily | ~40% reduction from control | ~40 | Not specified |
Data is compiled from published studies and may vary based on the specific HCC cell line and experimental conditions.[7][8][9]
Experimental Protocols
Hypothetical In Vivo Efficacy Study of this compound
1. Animal Model:
-
Six-week-old male BALB/c nude mice.
2. Cell Line and Tumor Implantation:
-
Human hepatocellular carcinoma cell line with documented high CYP2J2 expression (e.g., HepG2).
-
Subcutaneous injection of 5 x 10^6 HepG2 cells in 100 µL of Matrigel into the right flank of each mouse.
3. Treatment Protocol:
-
Tumor growth is monitored until the average tumor volume reaches approximately 100-150 mm³.
-
Mice are randomized into three groups (n=8 per group):
-
Vehicle control (0.5% carboxymethylcellulose, oral gavage, daily).
-
This compound (20 mg/kg, oral gavage, daily).
-
This compound (40 mg/kg, oral gavage, daily).
-
-
Treatment is administered for 21 consecutive days.
4. Efficacy Endpoints:
-
Tumor volume is measured every three days using digital calipers (Volume = (width)² x length / 2).
-
Body weight is recorded every three days as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis.
In Vivo Efficacy Study of Sorafenib (Representative Protocol)
1. Animal Model:
2. Cell Line and Tumor Implantation:
-
Human hepatocellular carcinoma cell lines such as HLE or HuH-7 are used.[7][9]
-
Cells (1x10^6 to 5x10^6) are injected subcutaneously into the flank of the mice.[9]
3. Treatment Protocol:
-
When tumors reach a volume of approximately 100 mm³, treatment is initiated.[7]
-
Mice are randomized into a vehicle control group and a Sorafenib treatment group.
-
Sorafenib is administered orally at doses ranging from 25 mg/kg to 40 mg/kg daily for a period of 3 weeks.[7][9]
4. Efficacy Endpoints:
-
Tumor volume and body weight are measured regularly (e.g., every 3-5 days).[7][9]
-
The study duration is typically 21 days, after which tumors are excised and analyzed.[9]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for evaluating in vivo efficacy.
Caption: Targeted CYP2J2 signaling pathway in cancer.
Caption: Workflow for in vivo efficacy studies.
Conclusion
While in vivo data for this compound is not yet available, its high in vitro potency and selectivity for CYP2J2 suggest it could be a valuable therapeutic agent for cancers with high CYP2J2 expression, such as hepatocellular carcinoma. The hypothetical data presented here illustrates the potential for significant tumor growth inhibition. Compared to the established drug Sorafenib, a selective CYP2J2 inhibitor like this compound may offer a more targeted therapeutic approach with a potentially different side-effect profile. Further preclinical in vivo studies are warranted to validate the efficacy and safety of this compound and to establish its potential as a novel anti-cancer agent.
References
- 1. CYP2J2 - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 2J2 promotes the neoplastic phenotype of carcinoma cells and is up-regulated in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OBM Transplantation | The Role of Cytochrome P450 2J2 in Cancer: Cell Protector, Therapeutic Target, or Prognostic Marker? [lidsen.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cytochrome p450 epoxygenase promotes human cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of LKY-047 and Other Enzyme Inhibitors
In the landscape of drug discovery and development, a thorough understanding of the pharmacokinetic profiles of novel enzyme inhibitors is paramount for predicting their efficacy and safety. This guide provides a comparative overview of the in vitro inhibitory characteristics of LKY-047, a selective cytochrome P450 2J2 (CYP2J2) inhibitor, against other inhibitors of the same enzyme. Additionally, it presents the in vivo pharmacokinetic data of emricasan (formerly IDN-6556), a pan-caspase inhibitor, as a case study to illustrate the broader context of inhibitor pharmacokinetics. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
In Vitro Inhibitory Profile of CYP2J2 Inhibitors
The following table summarizes the in vitro inhibitory potency and selectivity of this compound and other notable CYP2J2 inhibitors. These data are crucial for assessing the potential for drug-drug interactions and for understanding the specific engagement of the target enzyme.
| Inhibitor | Target Enzyme | Substrate | Inhibition Constant (Ki) | IC50 | Inhibition Type | Selectivity | Reference |
| This compound | CYP2J2 | Astemizole O-demethylase | 0.96 µM | > 50 µM for other CYPs | Competitive | Selective for CYP2J2 | [1][2] |
| CYP2J2 | Terfenadine hydroxylase | 2.61 µM | Competitive | [1][2] | |||
| CYP2J2 | Ebastine hydroxylation | 3.61 µM | Uncompetitive | [1][2] | |||
| Danazol | CYP2J2 | Astemizole O-demethylation | 20 nM | 77 nM (Terfenadine hydroxylation) | Competitive | Inhibits CYP2C9, CYP2C8, and CYP2D6 at higher concentrations | [3] |
| Telmisartan | CYP2J2 | 0.19 µM | 0.42 µM | Mixed | Over 10-fold selective against major P450s | [4] | |
| Flunarizine | CYP2J2 | 0.13 µM | 0.94 µM | Competitive | Over 10-fold selective against major P450s | [4] |
In Vivo Pharmacokinetics: A Case Study with Emricasan (IDN-6556)
While in vivo pharmacokinetic data for this compound is not currently available in the public domain, this section presents the pharmacokinetic profile of emricasan, a pan-caspase inhibitor, to exemplify the type of data essential for the clinical development of an inhibitor. It is important to note that emricasan has a different target and mechanism of action than this compound, and thus, these data are not directly comparable but serve as an illustrative example.
Emricasan has been evaluated in clinical trials for liver diseases.[5][6] Studies in mice have shown that orally administered emricasan is retained in the liver for prolonged periods with low systemic exposure.[2] This liver-targeting property is beneficial for treating liver diseases while minimizing potential systemic side effects.
| Species | Dose | Key Findings | Reference |
| Mouse | Not specified | Prolonged retention in the liver with low systemic exposure after oral administration. | [2] |
| Human | 5 mg, 25 mg, 50 mg | 5 mg dose resulted in low plasma levels (<50 ng/ml). 25 mg and 50 mg doses showed comparable pharmacokinetic profiles. | [7] |
Experimental Protocols
The following are summaries of typical experimental protocols used to generate the data presented in this guide.
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential (IC50 and Ki) of a test compound against specific CYP450 isoforms.
Methodology:
-
Incubation: Human liver microsomes or recombinant CYP450 enzymes are incubated with a specific substrate and a range of concentrations of the test inhibitor (e.g., this compound).[8][9]
-
Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-generating system.[10]
-
Termination: After a defined incubation period at 37°C, the reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile.[10]
-
Analysis: The formation of the substrate-specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (without inhibitor) to calculate the percent inhibition. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against inhibitor concentration. The inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) are determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to appropriate enzyme kinetic models.[11]
In Vivo Pharmacokinetic Study in a Mouse Model of Liver Injury
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of an inhibitor in a relevant animal model.
Methodology:
-
Animal Model: A mouse model of liver injury can be induced using hepatotoxic agents like carbon tetrachloride (CCl4) or by surgical procedures such as bile duct ligation.[5][12]
-
Drug Administration: The test inhibitor (e.g., emricasan) is administered to the animals, typically via oral gavage or intravenous injection.
-
Sample Collection: Blood, plasma, and tissue samples (e.g., liver) are collected at various time points after drug administration.[13]
-
Bioanalysis: The concentration of the parent drug and its potential metabolites in the collected samples is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in inhibitor characterization, the following diagrams illustrate a typical experimental workflow for in vitro inhibition assays and a simplified signaling pathway.
Workflow for In Vitro CYP450 Inhibition Assay.
Simplified Xenobiotic Metabolism by CYP2J2 and Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒)-Sophoranone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Models of Liver Parenchyma Injuries and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Model of Liver Ischemia and Reperfusion Injury: Method to Study Reactive Oxygen and Nitrogen Metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of LKY-047: A Comprehensive Guide
For researchers, scientists, and drug development professionals handling LKY-047, a potent and selective cytochrome P450 2J2 (CYP2J2) inhibitor, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection.[1][2][3][4] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with established safety data sheet (SDS) recommendations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles with side-shields.[5]
-
Hand Protection: Use protective gloves.[5]
-
Body Protection: Wear impervious clothing to prevent skin contact.[5]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[5]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to ensure adequate ventilation.[5]
-
An accessible safety shower and eye wash station must be available in the immediate vicinity.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations.[5] The following steps provide a general framework for its proper disposal as a chemical waste product.
-
Waste Identification and Segregation:
-
Treat all this compound, whether in solid form or in solvent, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste.
-
The container must be compatible with the chemical.
-
Ensure the container is kept tightly sealed when not in use.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester (this compound)".
-
Include the CAS Number: 1954681-29-8.[5]
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow the recommended storage conditions for the compound: -20°C for the powder form and -80°C if in solvent.[5]
-
-
Spill Management:
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's approved hazardous waste disposal program.
-
Dispose of the contents and the container at an approved waste disposal plant.[5]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound's inhibitory activity.
| Parameter | Value | Target Enzyme |
| IC₅₀ | 1.7 μM | CYP2J2[1][2][3][6] |
| Kᵢ (Astemizole O-demethylase) | 0.96 μM | CYP2J2[1][4] |
| Kᵢ (Terfenadine hydroxylase) | 2.61 μM | CYP2J2[1][4] |
| Kᵢ (Ebastine hydroxylation) | 3.61 μM | CYP2J2 (uncompetitive inhibition)[1][4] |
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CYP2J2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound: First Selective Inhibitor of Cytochrome P450 2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|1954681-29-8|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling LKY-047
Essential Safety and Handling Guide for LKY-047
Disclaimer: No specific Safety Data Sheet (SDS) or detailed safety information for this compound is publicly available. The following guidelines are based on standard laboratory best practices for handling novel or uncharacterized chemical compounds and should be supplemented by a substance-specific risk assessment conducted by qualified safety professionals.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a selective inhibitor of the cytochrome P450 2J2 (CYP2J2) enzyme. The information herein is intended to establish a foundation for safe handling, operational planning, and disposal.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative and comprehensive approach to Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[1][2][3][4][5][6][7]
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, double-gloved)[2][3]- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator) |
| Preparing Solutions | - Certified chemical fume hood- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles[1][8] |
| Conducting Reactions & In Vitro/In Vivo Studies | - Certified chemical fume hood or other appropriate ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles- Face shield if a splash hazard exists[3][6] |
| General Laboratory Work (in the vicinity of this compound) | - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)[3][7] |
Operational and Disposal Plans
A systematic approach is crucial to minimize exposure and ensure safety when working with uncharacterized substances like this compound.
Pre-Handling and Risk Assessment
-
Literature Review: Conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.
-
Designation of a Controlled Area: All work with this compound should be performed in a designated and clearly marked area, such as a specific chemical fume hood, to contain any potential contamination.[1][9]
Step-by-Step Handling Procedures
Powder Handling:
-
Perform all manipulations of powdered this compound within a chemical fume hood or a powder-containment balance enclosure.
-
Use disposable weighing boats and spatulas to prevent cross-contamination.
-
Handle the compound with care to minimize the generation of dust.[1]
Solution Preparation:
-
Prepare all solutions containing this compound inside a certified chemical fume hood.
-
Slowly add the solid compound to the solvent to prevent splashing.[1]
-
Ensure all containers are clearly and accurately labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings.[1][8]
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][9]
-
Do not consume food or beverages in the laboratory where this compound is handled.[9]
Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and ensure a safe workplace.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[1] |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1][10][11] |
| Sharps | Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container. |
| Final Disposal | Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[1][11] |
Experimental Protocols and Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for handling a novel compound like this compound, emphasizing critical safety checkpoints.
Hypothetical Signaling Pathway of CYP2J2 Inhibition
This compound is a known selective inhibitor of CYP2J2. This enzyme is involved in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects.[12][13][14] The inhibition of CYP2J2 by this compound can therefore modulate downstream signaling pathways. The diagram below illustrates a hypothetical signaling cascade affected by CYP2J2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
- 12. CYP2J2 - Wikipedia [en.wikipedia.org]
- 13. Regulation of CYP2J2 and EET Levels in Cardiac Disease and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP2J2 Molecular Recognition: A New Axis for Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
